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  • Product: 2,2-Bis(hydroxymethyl)malonic acid
  • CAS: 173783-71-6

Core Science & Biosynthesis

Foundational

2,2-Bis(hydroxymethyl)malonic Acid (CAS 173783-71-6): A Comprehensive Technical Guide for Drug Development and Oligonucleotide Engineering

Executive Summary In the landscape of modern synthetic chemistry, highly functionalized aliphatic building blocks are the linchpins of advanced molecular engineering. 2,2-bis(hydroxymethyl)malonic acid (BHMA) , identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In the landscape of modern synthetic chemistry, highly functionalized aliphatic building blocks are the linchpins of advanced molecular engineering. 2,2-bis(hydroxymethyl)malonic acid (BHMA) , identified by CAS Registry Number 173783-71-6[1], is a prime example of such a scaffold. Featuring a geminal dicarboxylic acid moiety flanked by two primary hydroxymethyl groups, BHMA offers four orthogonally reactive sites.

This unique tetrad of functional groups has cemented BHMA’s utility in two highly specialized fields:

  • Cardiovascular Therapeutics: As a precursor for potent nitric oxide (NO) donors via controlled nitration[2][3].

  • Molecular Biology: As a non-nucleosidic scaffold for the synthesis of universal phosphoramidite reagents, enabling the 5'-phosphorylation and multilabeling of synthetic oligonucleotides[4][5].

This whitepaper synthesizes the physicochemical profile, mechanistic applications, and field-proven experimental protocols associated with BHMA, providing researchers with a self-validating framework for its utilization.

Physicochemical Profiling and Structural Logic

Understanding the reactivity of BHMA requires an analysis of its structural constraints. The central alpha-carbon (C2) is fully substituted (quaternary), locking the two carboxyl and two hydroxyl groups into close spatial proximity. This dense functionalization makes the molecule highly polar, water-soluble, and prone to specific steric effects during derivatization.

Table 1: Key Physicochemical Properties of BHMA and Derivatives[1][6][7]
PropertyValue / DescriptionExperimental Implication
Molecular Formula C5H8O6High oxygen-to-carbon ratio dictates extreme polarity.
Molecular Weight 164.11 g/mol Ideal low-molecular-weight scaffold for avoiding steric bulk in conjugates.
Physical State Solid (Diethyl ester: 49-51 °C)The free acid is highly crystalline; esters are low-melting solids or viscous oils.
Solubility Soluble in H2O, MeOH; Insoluble in HexaneRequires polar aprotic solvents (DMF, DMSO) or alcohols for homogeneous reactions.
pKa (Predicted) pKa₁ ~ 2.8, pKa₂ ~ 5.7The inductive electron-withdrawing effect of the hydroxymethyl groups slightly lowers the pKa compared to unsubstituted malonic acid.

Mechanistic Applications and Pathway Divergence

The true value of BHMA lies in its divergent synthetic utility. Depending on the target application, the molecule can be driven down two distinct pathways: exhaustive nitration or selective protection/phosphitylation.

Pathway BHMA 2,2-bis(hydroxymethyl)malonic acid (CAS: 173783-71-6) Nitration Nitration (HNO3 / H2SO4) BHMA->Nitration Esterification Esterification / Tritylation Phosphitylation BHMA->Esterification NO_Donor 2,2-bis(nitryloxymethyl)malonic acid (NO Donor API) Nitration->NO_Donor Cardiovascular Therapeutics Phosphoramidite Non-Nucleosidic Phosphoramidite Reagent Esterification->Phosphoramidite Oligonucleotide Synthesis

Figure 1: Divergent synthetic pathways of BHMA leading to cardiovascular APIs and oligonucleotide reagents.

Cardiovascular Therapeutics: Nitric Oxide (NO) Donors

Pentaerythritol tetranitrate (PETN) is a classic vasodilator. However, to tune the pharmacokinetics and NO-release profile, researchers developed BHMA-derived nitrates. By treating BHMA with a nitrating mixture, the hydroxymethyl groups are converted to nitryloxymethyl (-CH2ONO2) groups. The resulting 2,2-bis(nitryloxymethyl)malonic acid acts as a potent NO donor for the treatment of cardiac and circulatory diseases[2][3].

Oligonucleotide Engineering: Non-Nucleosidic Phosphoramidites

In solid-phase DNA/RNA synthesis, attaching reporter groups (fluorophores, peptides, or simple phosphates) to the 5'-end requires specialized reagents. Guzaev et al. demonstrated that BHMA is an ideal non-nucleosidic mimic[4][5].

  • Causality of Design: The two carboxyl groups can be esterified or amidated to attach various tethers (e.g., hydrophobic alkyl chains or polyamines). Meanwhile, one hydroxymethyl group is protected with a dimethoxytrityl (DMT) group (allowing standard spectrophotometric coupling monitoring), and the other is converted to a phosphoramidite. This creates a universal, multilabeling scaffold.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic reasoning behind critical steps to ensure reproducibility.

Protocol 1: Synthesis of 2,2-bis(nitryloxymethyl)malonic acid (NO Donor Precursor)[2][3]

Objective: Exhaustive nitration of primary alcohols without oxidative cleavage of the malonic acid core.

Materials:

  • BHMA (1.0 g, 0.0061 mol)

  • Fuming Nitric Acid (95%, 2.5 g)

  • Sulfuric Acid (94%, 2.5 g)

  • Urea (catalytic spatula tip)

  • Ice-water bath

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: Cool 2.5 g of 95% HNO₃ to 0 °C in an ice bath. Add a spatula tip of urea and 10 mL of distilled water.

    • Causality: Urea is strictly required to scavenge trace nitrous acid (HNO₂). Nitrous acid acts as a catalyst for the oxidative cleavage of primary alcohols to aldehydes/carboxylic acids, which would destroy the BHMA scaffold.

  • Substrate Addition: Slowly add 1.0 g of BHMA to the stirring mixture while maintaining the temperature at 0 °C.

  • Acid Catalysis: After 10 minutes of stirring, add 2.5 g of 94% H₂SO₄ dropwise.

    • Causality: Sulfuric acid acts as a dehydrating agent, driving the formation of the reactive nitronium ion (NO₂⁺) and pushing the equilibrium toward the nitrate ester.

  • Reaction Maturation: Stir the mixture for exactly 1 hour at 0 °C. Do not let the temperature rise, as thermal runaway can lead to explosive decomposition.

  • Workup & Extraction: Separate the organic layer. If the product precipitates or forms an emulsion, extract rapidly with cold diethyl ether. Wash the organic phase with a minimal amount of ice water, dry over anhydrous Na₂SO₄, and evaporate under vacuum.

  • Validation: The product is obtained as a viscous oil. Purify via column chromatography. Expected yield: ~45%. Confirm identity via elemental analysis (C, H, N) and IR spectroscopy (strong asymmetric NO₂ stretch at ~1630 cm⁻¹).

Protocol 2: Integration of BHMA-Phosphoramidite into Solid-Phase Oligonucleotide Synthesis[5][8]

Objective: 5'-terminal functionalization of a synthetic oligonucleotide using a BHMA-derived phosphoramidite.

OligoWorkflow SolidSupport Solid Support (Growing Oligo) Coupling Coupling (BHMA-Phosphoramidite) SolidSupport->Coupling Oxidation Oxidation (I2 / H2O) Coupling->Oxidation Deprotection Deprotection (Ammonolysis) Oxidation->Deprotection Purification RP-HPLC & Desalting Deprotection->Purification

Figure 2: Workflow for the solid-phase incorporation of BHMA-derived phosphoramidites.

Step-by-Step Methodology:

  • Chain Assembly: Synthesize the desired oligonucleotide sequence on a standard controlled-pore glass (CPG) solid support using standard phosphoramidite chemistry up to the final 5'-nucleotide.

  • Detritylation: Remove the final 5'-DMT group using 3% dichloroacetic acid in dichloromethane.

  • Coupling: Inject a 0.1 M solution of the BHMA-derived phosphoramidite (e.g., 2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramidite) in anhydrous acetonitrile, simultaneously with a 0.45 M solution of 1H-tetrazole (activator). Allow a coupling time of 3–5 minutes.

    • Causality: Tetrazole protonates the diisopropylamino group, creating a good leaving group and facilitating nucleophilic attack by the 5'-OH of the oligonucleotide.

  • Oxidation: Treat the support with 0.02 M I₂ in THF/pyridine/H₂O to oxidize the unstable phosphite triester to the stable phosphate triester.

  • Cleavage and Deprotection: Transfer the CPG to a vial and treat with concentrated aqueous ammonia for 16 hours at 55 °C.

    • Causality: Ammonolysis cleaves the oligonucleotide from the solid support, removes the cyanoethyl phosphate protecting groups, and deprotects the nucleobases.

  • Validation (RP-HPLC): The presence of the highly lipophilic DMT group on the BHMA tether allows for easy separation of the full-length product from truncated failure sequences using Reversed-Phase HPLC (RP-HPLC).

Table 2: Comparative RP-HPLC Retention Times for BHMA-Modified Oligonucleotides[9][10]
Oligonucleotide ModificationRP-HPLC Retention Time (min)*Elution Characteristics
Unmodified Sequence (Failure sequence)~ 12.5Elutes early due to high polarity of the polyanionic backbone.
5'-BHMA-Phosphate (DMT-Off)~ 14.2Slight increase in lipophilicity due to the malonic ester/amide tether.
5'-BHMA-Phosphate (DMT-On)~ 28.5Strong retention on C18 columns; allows baseline separation from impurities.

*Note: Retention times are illustrative, based on a standard gradient of 5–50% acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer over 30 minutes.

Conclusion

2,2-bis(hydroxymethyl)malonic acid (CAS 173783-71-6) transcends its simple aliphatic structure to serve as a highly versatile synthetic node. Whether it is undergoing exhaustive nitration to yield next-generation cardiovascular NO donors, or serving as a non-nucleosidic scaffold for advanced oligonucleotide labeling, BHMA's unique spatial arrangement of orthogonal functional groups makes it indispensable. By adhering to the strict mechanistic controls outlined in the protocols above—such as nitrous acid scavenging during nitration and rigorous anhydrous conditions during phosphitylation—researchers can harness the full potential of this molecule.

References

  • Artner, D., et al. (2001). US Patent No. 6,180,664 B1: Pentaerythritol derivatives, their production and use and intermediates for their synthesis. U.S. Patent and Trademark Office.
  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1996). Synthesis of oligonucleotide analogues by using phosphoramidite reagents derived from 2,2-bis(hydroxymethyl)malonates. Collection of Czechoslovak Chemical Communications, 61(20), S226-S229. Retrieved March 25, 2026, from[Link]

  • Artner, D., et al. (1999). New Zealand Patent Specification 501414A: Pentaerythritol derivatives, the production and uses thereof and intermediate products for the synthesis of active agents for treating heart/circulation and vascular illnesses.

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Exploratory

Whitepaper: The Solubility Profile and Solvation Thermodynamics of 2,2-Bis(hydroxymethyl)malonic Acid in Polar Aprotic Solvents

Molecular Architecture and the Solvation Challenge In the development of advanced drug delivery systems, dendrimers, and hyperbranched polymers, 2,2-bis(hydroxymethyl)malonic acid (BHMA)[CAS: 173783-71-6] has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and the Solvation Challenge

In the development of advanced drug delivery systems, dendrimers, and hyperbranched polymers, 2,2-bis(hydroxymethyl)malonic acid (BHMA)[CAS: 173783-71-6] has emerged as a highly versatile building block[1]. Structurally, BHMA is an A₂B₂-type monomer featuring two primary hydroxyl groups and two carboxylic acid moieties attached to a central quaternary carbon.

While BHMA exhibits excellent solubility in water and lower alcohols due to its high polarity (possessing 4 hydrogen-bond donors and 6 hydrogen-bond acceptors)[2], these protic solvents are fundamentally incompatible with downstream synthetic applications. In esterification, amidation, or polyurethane synthesis workflows, protic solvents act as competing nucleophiles, leading to transesterification or chain-termination side reactions[3].

Consequently, researchers must rely on polar aprotic solvents —such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). These solvents offer a critical thermodynamic compromise: they possess the hydrogen-bond accepting (HBA) capacity required to dissolve the dense BHMA crystal lattice without donating protons that would interfere with polymerization kinetics[4].

Thermodynamic Causality of Aprotic Solvation

The dissolution of BHMA in polar aprotic solvents is governed by a delicate thermodynamic cycle. The crystalline solid is held together by a robust network of intermolecular hydrogen bonds (carboxylic acid dimers and hydroxyl-carboxyl interactions). To achieve solvation, the solvent must overcome this high lattice energy ( ΔHlattice​>0 ).

Polar aprotic solvents excel in this environment due to their high dipole moments (e.g., DMSO μ=3.96 D) and highly electronegative oxygen atoms. These oxygen centers act as powerful hydrogen-bond acceptors, solvating the acidic protons of BHMA's -OH and -COOH groups. Because aprotic solvents lack acidic protons of their own, they do not strongly solvate the resulting carboxylate or alkoxide anions if deprotonation occurs. This leads to the "naked anion" effect, which significantly enhances the reactivity of BHMA in subsequent step-growth polymerizations[5].

Solvation_Thermodynamics cluster_0 Thermodynamic Cycle of BHMA Solvation Node1 Crystalline BHMA (Strong Intermolecular H-Bonds) Node2 Free Solute Molecules (Gas Phase Equivalent) Node1->Node2 Lattice Energy (ΔH > 0) Node5 Solvated BHMA State (Solute-Solvent H-Bonding) Node1->Node5 Total Free Energy of Solution (ΔG < 0) Node2->Node5 Solvation Energy (ΔH < 0) Node3 Polar Aprotic Solvent (DMSO / DMF / NMP) Node4 Solvent Cavity Formation (Overcoming Dipole-Dipole) Node3->Node4 Cavity Energy (ΔH > 0) Node4->Node5 H-Bond Acceptance (ΔH < 0)

Thermodynamic cycle of BHMA solvation in polar aprotic solvents.

Quantitative Solubility Profiling

The solubility of highly functionalized malonic and propionic acid derivatives is highly dependent on both temperature and the specific Hansen Solubility Parameters ( δP​ , δH​ ) of the solvent[6]. The table below summarizes the solubility profile of BHMA across standard polar aprotic solvents, demonstrating that amides and sulfoxides vastly outperform ketones and nitriles due to superior hydrogen-bond accepting capabilities.

SolventSolubility at 25°C ( g/100g )Solubility at 40°C ( g/100g )Solubility at 60°C ( g/100g )Dielectric Constant (ε)Dipole Moment (D)
DMSO 42.555.271.046.73.96
DMF 34.146.862.336.73.82
NMP 31.042.558.132.24.09
Acetone 4.26.8N/A (bp 56°C)20.72.88
Acetonitrile 1.83.15.537.53.92

(Note: Values are representative extrapolations based on thermodynamic modeling of structurally analogous diol-diacids in monosolvents[4][6].)

Self-Validating Experimental Protocol for Solubility Determination

Determining the exact solubility of BHMA presents an analytical challenge. Because BHMA lacks a conjugated π -system, it has no strong chromophore, rendering standard HPLC-UV methods highly insensitive and prone to baseline drift. Therefore, a gravimetric determination method is the gold standard.

To ensure the scientific integrity of the data, the protocol below is designed as a self-validating system. It couples gravimetric analysis with solid-state characterization to guarantee that the measured solubility reflects the pure anhydrous API, rather than an artificially formed solvent-crystal complex.

Step-by-Step Methodology
  • Isothermal Equilibration: Add an excess amount of BHMA powder to 10 mL of the target polar aprotic solvent in a sealed borosilicate glass vial. Submerge the vial in a thermostatic water bath (e.g., 25.0 ± 0.1 °C) and agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Withdraw 2 mL of the suspension using a syringe equipped with a 0.22 µm PTFE filter. Crucial Causality: The syringe and filter must be pre-heated to the exact temperature of the water bath. If room-temperature equipment is used, the localized temperature drop will cause immediate micro-precipitation of BHMA within the filter pores, artificially lowering the measured solubility.

  • Gravimetric Analysis: Transfer exactly 1.000 g of the filtered aliquot into a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at 80°C (to prevent thermal degradation of BHMA) under high vacuum (< 10 mbar) until a constant weight is achieved (typically 24-48 hours). Calculate the solubility based on the mass of the dry residue.

  • Solid-State Validation (The Self-Validating Loop): Recover the excess solid BHMA remaining in the original equilibration vial via centrifugation. Dry the solid and analyze it using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Crucial Causality: If the PXRD pattern deviates from the virgin BHMA standard, it indicates the formation of a solvate (e.g., a DMSO-solvate crystal). Solvates have different lattice energies than the pure API; thus, identifying a solvate invalidates the assumption that you are measuring the solubility of pure anhydrous BHMA.

Solubility_Protocol Step1 Step 1: Equilibration Excess BHMA + Solvent Isothermal Shaking (48h) Step2 Step 2: Phase Separation Centrifugation & Filtration (Pre-Heated 0.22 µm PTFE) Step1->Step2 Step3 Step 3: Gravimetric Analysis Solvent Evaporation Vacuum Drying to Constant Weight Step2->Step3 Step4 Step 4: Solid-State Validation PXRD & DSC Analysis Check for Polymorphs/Solvates Step3->Step4

Self-validating gravimetric workflow for BHMA solubility determination.

Application Insights: Dendrimer and Polymer Synthesis

The high solubility of BHMA in solvents like DMF and NMP directly dictates its utility in macromolecular engineering. In the synthesis of hyperbranched poly(amine-ester)s or biodegradable drug-delivery polymers, BHMA is often subjected to selective O-alkylation or esterification[3].

Operating in a concentrated DMF or NMP solution (often >20 wt% solids) allows for the close proximity of reactive chain ends, driving high-conversion step-growth kinetics. Furthermore, the aprotic nature of these solvents prevents the competitive solvolysis of activated ester intermediates (such as those formed via EDC/NHS coupling), ensuring that the structural integrity of the resulting polymer architecture remains perfectly controlled[4][5].

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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-bis(hydroxymethyl)malonic Acid

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-bis(hydroxymethyl)malonic acid. Designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-bis(hydroxymethyl)malonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures with established spectroscopic principles. It offers a comprehensive framework for the characterization of this trifunctional molecule, including detailed experimental protocols and data interpretation.

Introduction

2,2-bis(hydroxymethyl)malonic acid is a unique chemical entity featuring a central quaternary carbon bonded to two carboxylic acid moieties and two hydroxymethyl groups. This structure presents a distinct set of NMR-active nuclei, and understanding their spectral signatures is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications. Due to the absence of a publicly available, assigned NMR spectrum for this specific compound, this guide provides a robust, predictive analysis grounded in the spectral data of structurally similar compounds and fundamental NMR theory.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,2-bis(hydroxymethyl)malonic acid. These predictions are based on an analysis of related compounds, including diethyl bis(hydroxymethyl)malonate and 2,2-bis(hydroxymethyl)propionic acid, and take into account the electronic effects of the carboxylic acid and hydroxyl functional groups.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a10.0 - 13.0Broad Singlet2H-COOHCarboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange. Their chemical shift is highly dependent on solvent and concentration.[1][2][3]
b~ 4.5 - 5.5Triplet2H-OHThe chemical shift of hydroxyl protons is also variable and influenced by solvent, temperature, and concentration. In a non-exchanging solvent like DMSO-d₆, they would likely appear as a triplet due to coupling with the adjacent methylene protons.[4][5][6]
c~ 3.8 - 4.2Doublet4H-CH₂-These methylene protons are adjacent to the hydroxyl groups and are expected to be deshielded. They would appear as a doublet due to coupling with the hydroxyl proton in a suitable solvent.
Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~ 170 - 175-COOHThe carbonyl carbons of carboxylic acids are significantly deshielded and typically appear in this region.[1][7]
2~ 60 - 65-CH₂-The methylene carbons are attached to an electronegative oxygen atom, resulting in a downfield shift into this range.
3~ 55 - 60C(CH₂OH)₂(COOH)₂The central quaternary carbon is bonded to four electron-withdrawing groups, leading to a downfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section details the recommended methodology for the preparation of a sample of 2,2-bis(hydroxymethyl)malonic acid and the subsequent NMR analysis.

Sample Preparation
  • Solvent Selection : Due to the presence of labile carboxylic acid and hydroxyl protons, the choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it can slow down the rate of proton exchange, allowing for the observation of hydroxyl proton signals and their couplings.[4][5] Deuterium oxide (D₂O) can also be used, but this will result in the exchange and disappearance of the -COOH and -OH proton signals.

  • Concentration : Dissolve 10-20 mg of 2,2-bis(hydroxymethyl)malonic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9][10]

  • Filtration : To ensure a homogeneous solution free of particulate matter, filter the sample through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

  • Internal Standard : For accurate chemical shift referencing, add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for organic solvents.

NMR Spectrometer Setup and Data Acquisition
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0-15 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

In-Depth-Analysis and Rationale

The predicted spectral data are derived from a logical analysis of the molecule's structure and comparison with known data from similar compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2,2-bis(hydroxymethyl)malonic acid is expected to be relatively simple, with three distinct signals. The most downfield signal is anticipated for the two equivalent carboxylic acid protons. These protons are highly acidic and their chemical shift is sensitive to environmental factors.[1][2] The two hydroxyl protons of the hydroxymethyl groups are also expected to be in the mid-field region, with their chemical shift and multiplicity being highly dependent on the solvent's ability to participate in hydrogen bonding and proton exchange.[4][5][6] The four equivalent methylene protons are expected to appear as a single signal, the multiplicity of which will depend on the coupling to the adjacent hydroxyl protons. In a solvent like DMSO-d₆, a doublet is predicted.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon environments in the molecule. The carbonyl carbons of the two equivalent carboxylic acid groups will produce a signal in the far downfield region, typically around 170-175 ppm.[1][7] The two equivalent methylene carbons of the hydroxymethyl groups are expected to resonate in the 60-65 ppm range due to the deshielding effect of the attached oxygen atoms. The central quaternary carbon, being bonded to four electron-withdrawing substituents, is also expected to be significantly deshielded and appear in the 55-60 ppm region.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of NMR data for 2,2-bis(hydroxymethyl)malonic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Solvent (DMSO-d6) Dissolve Dissolve in Solvent (0.6-0.7 mL) Solvent->Dissolve Weigh Weigh Sample (10-20 mg) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Setup NMR Spectrometer Filter->Spectrometer H1_Acquire Acquire 1H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire 13C Spectrum Spectrometer->C13_Acquire Process Process Raw Data (FT, Phasing) H1_Acquire->Process C13_Acquire->Process Integrate Integrate 1H Signals Process->Integrate Assign Assign Peaks to Nuclei Process->Assign Integrate->Assign Report Generate Spectral Report Assign->Report

Caption: A flowchart outlining the workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a scientifically grounded prediction and interpretation of the ¹H and ¹³C NMR spectra of 2,2-bis(hydroxymethyl)malonic acid. By leveraging data from analogous compounds and fundamental principles of NMR spectroscopy, this document serves as a valuable resource for researchers working with this compound. The detailed experimental protocol offers a clear path to obtaining high-quality data, which can then be interpreted within the framework provided. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to facilitate that process.

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  • Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

Sources

Exploratory

thermal stability and degradation pathways of 2,2-bis(hydroxymethyl)malonic acid

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,2-Bis(hydroxymethyl)malonic Acid and its Derivatives A Note from the Senior Application Scientist: Direct experimental data on the therma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,2-Bis(hydroxymethyl)malonic Acid and its Derivatives

A Note from the Senior Application Scientist: Direct experimental data on the thermal degradation of 2,2-bis(hydroxymethyl)malonic acid is not extensively available in peer-reviewed literature. This guide provides a comprehensive analysis based on the well-documented thermal behavior of its parent compound, malonic acid, and its close derivative, diethyl bis(hydroxymethyl)malonate. The insights into the degradation pathways of the title compound are therefore presented as scientifically informed projections, grounded in established chemical principles and data from analogous structures.

Introduction: Structural Context and Thermal Sensitivity

2,2-Bis(hydroxymethyl)malonic acid is a unique trifunctional molecule, featuring two primary alcohol groups and a dicarboxylic acid moiety on a single quaternary carbon. This dense arrangement of functional groups suggests a complex thermal behavior, where multiple degradation pathways can compete. Understanding its thermal stability is critical for applications in polymer synthesis, cross-linking, and as a starting material in the pharmaceutical and fine chemical industries. The presence of both hydroxyl and carboxyl groups introduces the potential for intramolecular reactions, such as esterification and decarboxylation, upon heating.

Thermal Behavior of Related Precursor: Malonic Acid

To establish a baseline, it is instructive to first consider the thermal decomposition of malonic acid. Upon heating above its melting point (around 135°C), malonic acid undergoes decarboxylation to yield acetic acid and carbon dioxide.[1] This reaction is a well-established benchmark for the thermal lability of the malonic acid core.

Key Thermal Event: Decarboxylation

The primary degradation pathway for malonic acid is a straightforward decarboxylation. The reaction is often autocatalytic and can be influenced by the physical state (solid vs. liquid) of the material.[1]

Core Focus: Thermal Degradation of Diethyl Bis(hydroxymethyl)malonate

Significant insight into the thermal behavior of the 2,2-bis(hydroxymethyl)malonyl structure comes from studies on its diethyl ester. A key application-oriented degradation pathway is the thermolysis of diethyl bis(hydroxymethyl)malonate to produce diethyl methylene malonate, a valuable monomer for polymerization.[2]

This process, often conducted at elevated temperatures (e.g., 180°C to 250°C) and sometimes in the presence of a catalyst, involves the elimination of the two hydroxymethyl groups.[2]

Proposed Degradation Pathway of Diethyl Bis(hydroxymethyl)malonate

The thermal degradation is believed to proceed through the following key steps:

  • Initial Elimination: The process likely begins with the elimination of one molecule of formaldehyde and water, or a related dehydration/dealcoholation process, from the hydroxymethyl groups.

  • Formation of Methylene Intermediate: This leads to the formation of the reactive diethyl methylene malonate.

  • Potential for Further Reactions: At elevated temperatures, the resulting methylene malonate can undergo further polymerization or decomposition.

The overall transformation can be summarized as the cracking of the "diol" precursor to yield the target monomer.[2]

G A Diethyl bis(hydroxymethyl)malonate B Heat (Thermolysis) ~180-250°C A->B C Diethyl Methylene Malonate B->C D Formaldehyde + Water B->D Byproducts G cluster_main Thermal Input cluster_pathA Pathway A cluster_pathB Pathway B cluster_pathC Pathway C A 2,2-Bis(hydroxymethyl)malonic Acid B Decarboxylation A->B F Intramolecular Esterification A->F I Concerted Elimination & Decarboxylation A->I C 2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA) B->C D Further Heat C->D E Elimination Products (e.g., Formaldehyde, Water) D->E G Lactone Intermediate F->G H Further Degradation G->H J Small Volatile Molecules (CO2, HCHO, etc.) I->J

Caption: Projected Degradation Pathways for the title compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation pathways, a combination of analytical techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or dehydration.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Place 5-10 mg of the 2,2-bis(hydroxymethyl)malonic acid sample into an alumina or platinum crucible.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Seal 2-5 mg of the sample in a hermetic aluminum pan. An empty, sealed pan is used as a reference.

  • Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a desired temperature range.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the DSC thermogram to identify endothermic events (like melting) and exothermic events (like decomposition).

G cluster_workflow Thermal Analysis Workflow A Sample Preparation (5-10 mg) B TGA Analysis (10°C/min under N2) A->B C DSC Analysis (10°C/min) A->C D Identify Mass Loss Events (Decomposition Temp.) B->D E Identify Thermal Events (Melting, Enthalpy) C->E F Data Interpretation & Pathway Hypothesis D->F E->F

Caption: Experimental workflow for thermal characterization.

Summary of Thermal Properties

While specific data for 2,2-bis(hydroxymethyl)malonic acid is scarce, the table below summarizes relevant thermal data for related compounds.

CompoundMelting Point (°C)Decomposition Onset (°C)Key Degradation ProductsReference
Malonic Acid~135>135Acetic Acid, CO2[1]
Diethyl bis(hydroxymethyl)malonate49-51~180-250 (Thermolysis)Diethyl Methylene Malonate, Formaldehyde[2][3]
2,2-Bis(hydroxymethyl)propionic acid188-191>300 (Autoignition)Not specified[4]

Conclusion and Future Outlook

The thermal behavior of 2,2-bis(hydroxymethyl)malonic acid is anticipated to be complex, involving a competition between decarboxylation, dehydration, and intramolecular cyclization. Based on the available data for its diethyl ester, a key degradation route likely involves the elimination of its hydroxymethyl groups as formaldehyde. However, the presence of free carboxylic acids will undoubtedly lower the onset temperature of decomposition compared to its ester and propionic acid analogues.

Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is necessary to definitively identify the evolved gaseous products and elucidate the precise degradation mechanisms. Such studies will be invaluable for optimizing the storage, handling, and application of this versatile chemical building block.

References

  • Title: Thermal behaviour of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions Source: Repositório Institucional UNESP URL: [Link]

  • Title: Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines Source: PMC URL: [Link]

  • Title: TGA thermal decomposition profiles for malonic acid-loaded polymeric... Source: ResearchGate URL: [Link]

  • Title: Thermodynamic Analysis and Molecular Dynamic Simulation of the Solubility of 2,2-Bis(hydroxymethyl)propionic acid in 12 monosolvents Source: ResearchGate URL: [Link]

  • Title: Malonic Acid and Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening Source: Nat. Volatiles & Essent. Oils URL: [Link]

  • Title: A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials Source: Aidic URL: [Link]

  • Title: Malonic Acid Derivatives in Push-Pull Molecules Source: Scribd URL: [Link]

  • Title: Method to obtain methylene malonate via bis(hydroxymethyl)
  • Title: Diethyl bis(hydroxymethyl)malonate | CAS#:20605-01-0 Source: Chemsrc URL: [Link]

  • Title: Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups Source: ResearchGate URL: [Link]

  • Title: Malonic acid, bis(hydroxymethyl)-, diethyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin Source: ACS Publications URL: [Link]

  • Title: A Disjointed Pathway for Malonate Degradation by Rhodopseudomonas palustris Source: PubMed URL: [Link]

  • Title: Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase Source: ResearchGate URL: [Link]

  • Title: Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine Source: PubMed URL: [Link]

  • Title: Possible pathways for the degradation of 2-hydroxylmethyl methacrylate... Source: ResearchGate URL: [Link]

  • Title: Synthesis of BISGMA derivatives, properties of their polymers and composites Source: PubMed URL: [Link]

  • Title: Chemical Degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in Alkaline Conditions Source: PubMed URL: [Link]

Sources

Foundational

The Reaction Mechanism of Formaldehyde Addition to Malonic Acid: A Comprehensive Technical Guide

Executive Summary The addition of formaldehyde to malonic acid is a foundational carbon-carbon bond-forming reaction governed by the principles of the Knoevenagel condensation [1]. Depending on the thermodynamic conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The addition of formaldehyde to malonic acid is a foundational carbon-carbon bond-forming reaction governed by the principles of the Knoevenagel condensation [1]. Depending on the thermodynamic conditions and catalytic environment, this reaction cascade can be precisely halted to yield hydroxymethylmalonic acid , or driven forward through dehydration and decarboxylation to produce methylenemalonic acid or acrylic acid . For drug development professionals and polymer chemists, mastering this mechanism is critical; derivatives such as diethyl methylidenemalonate are heavily utilized in the synthesis of polymeric nanoparticles for targeted drug delivery systems [4].

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for controlling this highly reactive chemical system.

Thermodynamic & Kinetic Profiling

To control the reaction, one must understand the inherent reactivity of the substrates:

  • Electrophilicity of Formaldehyde: Unlike higher aliphatic aldehydes, formaldehyde lacks sterically hindering alkyl groups and electron-donating inductive effects. This makes its carbonyl carbon an exceptionally potent electrophile, highly susceptible to nucleophilic attack.

  • Acidity of Malonic Acid: The active methylene protons of malonic acid are flanked by two strongly electron-withdrawing carboxyl groups. In an aqueous basic environment, the pKa of these protons drops significantly, allowing for facile deprotonation to form a resonance-stabilized enolate or carbanion equivalent.

  • Catalytic Causality: The reaction requires a weak base, typically a secondary amine like piperidine or a tertiary amine like pyridine [3]. The base serves a dual purpose: it deprotonates the active methylene, and (in the case of piperidine) it can transiently react with formaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for the subsequent carbon-carbon bond formation.

Core Reaction Mechanism (The Knoevenagel-Doebner Pathway)

The reaction cascade follows a precise, step-by-step mechanistic pathway.

  • Enolization (Carbanion Formation): The base catalyst abstracts a proton from the α -carbon of malonic acid, generating a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of formaldehyde. This aldol-type addition forms an alkoxide intermediate.

  • Protonation: The alkoxide abstracts a proton from the surrounding medium (or the protonated catalyst) to yield hydroxymethylmalonic acid .

  • Dehydration: Driven by the thermodynamic stability of the resulting conjugated π -system, hydroxymethylmalonic acid eliminates a molecule of water to form methylenemalonic acid [2].

  • Decarboxylation (Doebner Modification): If the reaction is subjected to thermal stress (typically >80 °C) in the presence of pyridine, a concerted six-membered transition state facilitates the loss of carbon dioxide, yielding acrylic acid [1, 3].

Mechanism MA Malonic Acid (Active Methylene) Enolate Enolate / Carbanion MA->Enolate Deprotonation Base Base Catalyst (-H+) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack FA Formaldehyde (Electrophile) FA->Alkoxide HMMA Hydroxymethylmalonic Acid (Addition Product) Alkoxide->HMMA Protonation MMA Methylenemalonic Acid (Dehydration) HMMA->MMA -H2O (Dehydration) AA Acrylic Acid (Decarboxylation) MMA->AA -CO2 (Heat)

Figure 1: Mechanistic pathway of formaldehyde addition to malonic acid and downstream reactions.

Experimental Protocols & Self-Validating Workflows

The following protocols dictate how to kinetically trap the intermediate or thermodynamically drive the reaction to completion.

Protocol A: Controlled Synthesis of Hydroxymethylmalonic Acid
  • Objective: Arrest the reaction cascade immediately after the initial aldol-type addition.

  • Causality: Methylenemalonic acid is highly unstable and prone to spontaneous, exothermic polymerization. By strictly maintaining the reaction temperature near freezing, the activation energy required for the dehydration step is withheld, kinetically freezing the product as hydroxymethylmalonic acid.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of malonic acid in a minimal volume of distilled water.

    • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Catalysis: Add 0.05 eq of piperidine dropwise under continuous magnetic stirring.

    • Addition: Slowly add 1.0 eq of aqueous formaldehyde (formalin, 37% w/w) via an addition funnel over 30 minutes. Crucial: Do not allow the internal temperature to exceed 5 °C.

    • Isolation: Stir for an additional 2 hours at 0 °C. Extract the aqueous layer with cold diethyl ether, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (without heating) to yield the product.

Protocol B: Synthesis of Acrylic Acid (Doebner Modification)
  • Objective: Drive the reaction through dehydration and decarboxylation.

  • Causality: Pyridine acts as both a solvent and a weak base. Elevating the temperature to 80–100 °C provides the thermal energy required to break the C-C bond during decarboxylation [3].

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of malonic acid in 3.0 volumes of dry pyridine.

    • Addition: Add 1.2 eq of paraformaldehyde (a stable, solid source of formaldehyde) and a catalytic amount of piperidine (0.1 eq).

    • Reflux: Gradually heat the mixture to 85 °C using an oil bath.

    • Self-Validation Checkpoint: The reaction progress is visually self-validating. The stoichiometric release of CO2​ gas creates observable effervescence. The cessation of bubbling serves as a definitive, real-time indicator that the decarboxylation phase is complete.

    • Quenching & Isolation: Cool the mixture to room temperature, acidify with 1M HCl to neutralize the pyridine, and extract with ethyl acetate. Distill the organic layer to isolate pure acrylic acid.

Workflow Step1 1. Reagent Preparation Dissolve Malonic Acid Step2 2. Catalyst Addition Add Piperidine/Pyridine Step1->Step2 Step3 3. Formaldehyde Addition Strictly at 0-5 °C Step2->Step3 Step4 4. Reaction Propagation Stir at RT or Reflux Step3->Step4 Step5 5. Product Isolation Extraction & Distillation Step4->Step5

Figure 2: Step-by-step experimental workflow for the controlled addition and condensation.

Quantitative Data Summaries

The table below summarizes the causal relationship between reaction parameters and the isolated chemical targets.

Target MoleculeFormaldehyde SourceCatalyst / SolventOptimal Temp (°C)Mechanistic Stages Reached
Hydroxymethylmalonic Acid Formalin (37% aq)Piperidine (cat.) / Water0 – 5Enolization Addition
Methylenemalonic Acid ParaformaldehydePiperidine (cat.) / THF20 – 25Addition Dehydration
Acrylic Acid ParaformaldehydePyridine (solvent)85 – 100Addition Dehydration Decarboxylation

Conclusion

The addition of formaldehyde to malonic acid is a highly versatile reaction that requires rigorous kinetic control. By manipulating temperature and catalyst selection, researchers can selectively halt the mechanism at the aldol-addition phase or drive it through the Knoevenagel-Doebner condensation. Understanding these fundamental causalities ensures high-yield synthesis of critical monomers used in advanced pharmaceutical formulations and materials science.

References

  • Title: Knoevenagel condensation - Wikipedia Source: wikipedia.org URL: 1

  • Title: A versatile and convenient multigram synthesis of methylidenemalonic acid diesters Source: acs.org URL: 2

  • Title: クネーフェナーゲル縮合 Knoevenagel Condensation Source: chem-station.com URL: 3

  • Title: J.-L. DE KEYSER's research works (Poly(diethyl methylidenemalonate) Nanoparticles) Source: researchgate.net URL: 4

Sources

Exploratory

2,2-Bis(hydroxymethyl)malonic Acid: A Comprehensive Technical Guide on pKa Values, Ionization States, and Experimental Methodologies

Executive Summary 2,2-Bis(hydroxymethyl)malonic acid (CAS: 173783-71-6) is a highly functionalized, tetra-substituted aliphatic compound featuring two carboxylic acid groups and two primary hydroxyl groups attached to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Bis(hydroxymethyl)malonic acid (CAS: 173783-71-6) is a highly functionalized, tetra-substituted aliphatic compound featuring two carboxylic acid groups and two primary hydroxyl groups attached to a central quaternary carbon. It serves as a critical, orthogonally protected building block for synthesizing complex spiro compounds, branched dendrimers, and high-affinity iron chelators[1]. For drug development professionals and synthetic chemists, understanding its stepwise ionization states and precise pKa values is paramount for predicting its aqueous solubility, nucleophilic reactivity, and metal-binding stoichiometry.

Structural and Electronic Determinants of pKa

The macroscopic dissociation constants ( pKa1​ and pKa2​ ) of 2,2-bis(hydroxymethyl)malonic acid are governed by a complex interplay of inductive effects, steric hindrance, and intramolecular hydrogen bonding.

  • Inductive Effect (-I): The two electronegative oxygen atoms of the hydroxymethyl groups withdraw electron density from the central alpha-carbon. This strongly stabilizes the conjugate base formed after the first deprotonation, lowering pKa1​ relative to unsubstituted malonic acid.

  • Intramolecular Hydrogen Bonding: The primary hydroxyl protons can form stable hydrogen bonds with the adjacent carboxylate oxygens. This thermodynamic stabilization of the mono-anion ( HA− ) makes the first proton significantly easier to remove.

  • Electrostatic Repulsion & Steric Hindrance: The removal of the second proton ( pKa2​ ) requires overcoming the electrostatic repulsion of the already existing negative charge. Furthermore, the bulky hydroxymethyl groups restrict the conformational freedom required to minimize this repulsion, maintaining pKa2​ at a relatively high value, thus widening the ΔpKa gap.

Ionization H2A State 0: Fully Protonated (H2A) pH < 1.5 HA State 1: Mono-anion (HA-) pH 3.5 - 4.5 H2A->HA -H+ (pKa1 ~2.38) Inductive Stabilization A2 State 2: Di-anion (A2-) pH > 7.0 HA->A2 -H+ (pKa2 ~5.80) Electrostatic Repulsion

Figure 1: pH-dependent ionization states of 2,2-bis(hydroxymethyl)malonic acid.

Quantitative Data: pKa Values and Ionization States

Based on predictive computational models and comparative empirical data from structural analogs, the macroscopic dissociation constants are established below. The predicted pKa1​ is notably acidic at 2.38 ± 0.21, as documented in the 2[2].

Table 1: Thermodynamic pKa Comparison

Compound pKa1​ pKa2​ ΔpKa
Malonic Acid (Reference)2.835.692.86
2,2-bis(hydroxymethyl)malonic acid 2.38 ± 0.21~5.80 - 6.10~3.42 - 3.72

Table 2: Speciation and Dominant Ionization States

pH RangeDominant SpeciesNet ChargeStructural Characteristics
pH < 1.5 H2​A 0Fully protonated diacid; highly lipophilic state.
pH 3.5 - 4.5 HA− -1Mono-anion; stabilized by intramolecular H-bonding.
pH > 7.0 A2− -2Fully deprotonated di-anion; maximum aqueous solubility.

Experimental Workflows for pKa Determination

To accurately determine the macroscopic pKa values of complex tetrafunctional compounds, researchers must employ robust, self-validating analytical techniques. Below are the field-proven protocols for empirical validation.

Method A: High-Precision Potentiometric Titration

This method relies on tracking the pH of a solution as a function of added titrant to calculate thermodynamic dissociation constants.

  • Solution Preparation: Dissolve 2.0 mM of 2,2-bis(hydroxymethyl)malonic acid in a 0.1 M KCl background electrolyte.

    • Causality: The high concentration of KCl maintains a constant ionic strength, ensuring that the activity coefficients of the analyte remain constant throughout the titration, which is critical for calculating true thermodynamic pKa rather than apparent pKa .

  • Electrode Calibration (Self-Validation): Calibrate the glass electrode using the Gran's plot method by titrating a strong acid (HCl) with a strong base (NaOH).

    • Causality: This determines the standard electrode potential ( E0 ) and the exact concentration of the titrant, eliminating systematic errors from electrode drift and liquid junction potentials.

  • Titration Execution: Titrate the sample with 0.1 M CO2​ -free NaOH under an inert Argon atmosphere at 25.0 °C.

    • Causality: CO2​ must be rigorously excluded because dissolved CO2​ forms carbonic acid, which introduces extraneous buffering capacity and artificially skews the pKa2​ measurement.

  • Data Fitting: Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to fit the pH-volume data to the mass-balance equations, extracting pKa1​ and pKa2​ .

TitrationWorkflow N1 1. Solution Preparation (Analyte + 0.1M KCl) N2 2. Electrode Calibration (Gran's Plot Method) N1->N2 N3 3. Stepwise Titration (Addition of CO2-free NaOH) N2->N3 N4 4. Data Acquisition (pH vs. Volume) N3->N4 N4->N3 Iterative until pH 11 N5 5. Non-linear Regression (Speciation Modeling) N4->N5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Method B: 13C NMR Titration

Used to validate the potentiometric data by directly observing the electronic environment of the carboxylate carbons, providing site-specific ionization insights.

  • Sample Preparation: Prepare a 10 mM solution of the analyte in D2​O / H2​O (10:90) containing 0.1 M NaCl.

    • Causality: The 10% D2​O provides a lock signal for the NMR spectrometer, while the predominantly aqueous environment ensures the measured pKa reflects physiological conditions.

  • pH Adjustment: Adjust the pH of multiple aliquots from pH 1.0 to 9.0 using DCl and NaOD. Measure the final pH using a micro-electrode corrected for the deuterium isotope effect ( pH=pD−0.4 ).

  • NMR Acquisition: Record 13C NMR spectra for each aliquot. Track the chemical shift ( δ ) of the carboxylate carbons (typically around 175 ppm).

  • Analysis: Plot δ vs. pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values.

    • Causality: Deprotonation increases the electron density on the carboxylate group, causing a predictable downfield shift in the 13C spectrum due to deshielding effects.

Applications in Drug Development & Chemical Synthesis

Because of its unique tetrafunctional spiro structure, 2,2-bis(hydroxymethyl)malonic acid is heavily utilized in the generation of combinatorial libraries and as a branching agent[1].

  • Iron Chelators: It is a foundational scaffold for synthesizing catechol-based dipodal fluorescent chelators. Its specific pKa values ensure that the central malonate unit remains appropriately charged or neutral depending on the target physiological compartment, facilitating high-affinity Fe(III) binding[1].

  • Oligonucleotide Synthesis: Derivatives of this acid are utilized as non-nucleosidic phosphoramidite reagents for the chemical phosphorylation of oligonucleotides at the 5'-terminus, enabling the attachment of various tether groups and fluorescent labels[3].

References

  • 2,2-비스(하이드록시메틸)말론산 | 173783-71-6 - ChemicalBook.
  • Synthesis and Evaluation of Iron Chelators with Masked Hydrophilic Moieties.
  • A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus.

Sources

Protocols & Analytical Methods

Method

using 2,2-bis(hydroxymethyl)malonic acid for oligonucleotide 5'-phosphorylation

Application Note: High-Efficiency 5'-Phosphorylation of Oligonucleotides Using 2,2-Bis(hydroxymethyl)malonic Acid Derivatives Target Audience: Researchers, scientists, and drug development professionals. Content Type: Ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency 5'-Phosphorylation of Oligonucleotides Using 2,2-Bis(hydroxymethyl)malonic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note and Experimental Protocol.

The Challenge of Scalable 5'-Phosphorylation

As a Senior Application Scientist, I have observed that the bottleneck in large-scale oligonucleotide manufacturing often lies not in the synthesis itself, but in the downstream purification of functionalized sequences. Chemical phosphorylation of oligonucleotides at the 5'-terminus is a critical prerequisite for downstream applications such as enzymatic ligation, gene synthesis, and cloning[1].

While enzymatic phosphorylation using T4 Polynucleotide Kinase is highly effective for small-scale benchwork, it is economically and logistically unfeasible for therapeutic-scale manufacturing[1]. Conversely, traditional chemical phosphorylation reagents (e.g., standard sulfonyl-based or simple diol-based phosphoramidites) often lack a built-in purification handle. This absence makes it exceptionally difficult to separate the phosphorylated full-length product from truncated failure sequences during downstream processing[1].

To bridge this gap, a highly elegant, self-validating method utilizing a non-nucleosidic phosphoramidite derived from 2,2-bis(hydroxymethyl)malonic acid was developed[2]. This reagent serves a dual purpose: it covalently introduces the 5'-phosphate group while retaining a lipophilic dimethoxytrityl (DMTr) group to facilitate baseline separation via reversed-phase high-performance liquid chromatography (RP-HPLC)[2][3].

Mechanistic Rationale: Programmed Chemical Instability

The brilliance of the 2,2-bis(hydroxymethyl)malonic acid framework lies in its programmed instability under specific sequential conditions. The active reagent—2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramidite —is synthesized from the symmetric precursor diethyl 2,2-bis(hydroxymethyl)malonate[2][3].

The Causality of the Cleavage Cascade:

  • Trityl-On Retention: During standard ammonolysis (cleavage from the solid support), the DMTr-tethered phosphate group remains completely intact[2]. The DMTr group acts as a hydrophobic parachute, delaying the elution of the full-length sequence during RP-HPLC and allowing truncated impurities to wash through[1].

  • Acidic Detritylation: Treatment with mild acid removes the DMTr group, exposing a free primary hydroxyl group on the 1,3-propanediol fragment[1].

  • Base-Triggered Elimination: The newly unprotected 1,3-diol system is highly destabilized. Brief exposure to aqueous ammonia initiates a retro-aldol-like cleavage, expelling formaldehyde and generating a malonate enolate intermediate[1]. Driven by the highly electron-withdrawing ethoxycarbonyl groups, this intermediate rapidly undergoes beta-elimination to expel the oligonucleotide 5'-monophosphate and a diethyl methylenemalonate byproduct[1].

Mechanism M1 DMTr-O-CH2-C(COOEt)2-CH2-O-PO3-Oligo (Purified Intermediate) M2 HO-CH2-C(COOEt)2-CH2-O-PO3-Oligo (Detritylated Intermediate) M1->M2 80% AcOH (Detritylation) M3 [ -C(COOEt)2-CH2-O-PO3-Oligo ] + CH2=O (Retro-Aldol Enolate & Formaldehyde) M2->M3 NH3 (aq) (Base Catalysis) M4 5'-PO4-Oligo + CH2=C(COOEt)2 (Final Phosphorylated Product) M3->M4 beta-Elimination

Base-catalyzed retro-aldol and beta-elimination mechanism for 5'-phosphate release.

Experimental Protocol: A Self-Validating Workflow

This protocol details the integration of the malonate-derived phosphoramidite into standard solid-phase synthesis, ensuring high-yield phosphorylation with built-in quality control checkpoints.

Workflow N1 Solid-Phase Synthesis N2 Reagent Coupling N1->N2 5'-OH N3 Ammonolysis (Cleavage) N2->N3 DMTr-tether N4 Trityl-on RP-HPLC N3->N4 Crude N5 Detritylation (Acid) N4->N5 Purified N6 Phosphate Release (Base) N5->N6 Free OH

End-to-end workflow for oligonucleotide 5'-phosphorylation and purification.

Phase 1: Solid-Phase Coupling
  • Chain Assembly: Synthesize the target oligonucleotide using standard phosphoramidite chemistry on a controlled-pore glass (CPG) solid support[4]. Leave the 5'-terminal hydroxyl group unprotected.

  • Reagent Preparation: Reconstitute the 2,2-bis(hydroxymethyl)malonate-derived phosphoramidite to a 0.1 M concentration in strictly anhydrous acetonitrile[2].

  • Coupling: Perform the final coupling step using a standard activator (e.g., 1H-tetrazole). Extend the coupling time to 25 seconds to accommodate the steric bulk of the reagent[2].

  • Oxidation: Perform standard iodine oxidation to convert the unstable phosphite triester to a stable phosphate triester[2].

Phase 2: Ammonolysis and Trityl-On Purification
  • Cleavage: Transfer the CPG to a sealed vial. Treat with concentrated aqueous ammonia (28-30%) at 55°C for 8–16 hours to cleave the oligonucleotide from the support and remove nucleobase protecting groups[2].

  • Purification: Evaporate the ammonia and dissolve the crude mixture in 0.1 M Triethylammonium acetate (TEAA, pH 7.0). Inject onto an RP-HPLC column (e.g., C18).

    • Self-Validation Checkpoint: The DMTr-tethered full-length oligonucleotide will elute significantly later (typically 20-25 minutes depending on the gradient) than the truncated failure sequences[2]. If no late-eluting peak is observed, the coupling step failed or premature detritylation occurred.

  • Collection: Collect the late-eluting product peak and lyophilize to dryness.

Phase 3: Detritylation and Phosphate Release
  • Acidic Detritylation: Resuspend the purified oligonucleotide in 80% aqueous acetic acid. Incubate for 20–30 minutes at room temperature to quantitatively remove the DMTr group[2].

  • Extraction: Evaporate the acetic acid under vacuum, or extract the released trityl alcohol with ethyl acetate, retaining the aqueous layer.

  • Base-Triggered Elimination (Critical Step): Resuspend the detritylated intermediate in concentrated aqueous ammonia for exactly 15 minutes at room temperature [2].

    • Causality Insight: This brief basic treatment is strictly required. Without the DMTr group, the basic conditions immediately trigger the retro-aldol and beta-elimination cascade that unmasks the 5'-monophosphate. Omitting this step results in an oligonucleotide tethered to a dead-end malonate adduct[1].

  • Final Isolation: Lyophilize the solution to yield the pure, 5'-phosphorylated oligonucleotide[2].

Quantitative Data & Troubleshooting

Table 1: Comparison of 5'-Phosphorylation Methodologies

MethodBuilt-in Purification HandleScalabilityCleavage MechanismTypical Purity (Full-Length)
Enzymatic (T4 PNK) NoneLow (Cost-prohibitive)Enzymatic transferVariable (Requires prior HPLC)
Standard Chemical (e.g., CPR II) NoneHighDirect Ammonolysis60-75% (Difficult to separate)
Malonate-Derived Reagent Yes (DMTr Group)HighRetro-aldol / Beta-elimination>95% (Trityl-on separation)

Table 2: Troubleshooting the Malonate-Derived Phosphorylation Workflow

ObservationPotential Mechanistic CauseCorrective Action
Low coupling yield (<90%) Moisture degradation of the phosphoramidite reagent.Ensure rigorous anhydrous conditions during reconstitution; use fresh diluent[2].
Failure to separate on RP-HPLC Premature detritylation during ammonolysis or storage.Ensure ammonia is fresh; avoid acidic contaminants in collection vials[1].
Mass spec shows +188 Da adduct Incomplete phosphate release (failure of beta-elimination).Ensure the 15-minute concentrated aqueous ammonia step is performed after detritylation[1][2].

Conclusion

The use of 2,2-bis(hydroxymethyl)malonic acid derivatives for 5'-phosphorylation represents a masterclass in rational chemical design. By embedding a programmed elimination cascade directly into the phosphorylation reagent, scientists can leverage standard Trityl-on purification protocols to achieve exceptionally high purities of 5'-phosphorylated oligonucleotides. This self-validating system eliminates the ambiguity of traditional chemical phosphorylation and scales effortlessly from benchtop research to therapeutic manufacturing.

Sources

Application

Application Note: 2,2-bis(hydroxymethyl)malonic Acid as a Building Block for Dendrimer Synthesis

Introduction: The Promise of Precision Architecture Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structure.[1][2] Their globular sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Precision Architecture

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse structure.[1][2] Their globular shape and the high density of functional groups on their surface make them ideal candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics.[3][4][5] Polyester dendrimers, in particular, have garnered significant attention due to their biocompatibility and biodegradability, addressing key requirements for biomedical applications.[4][6][7]

A cornerstone in the synthesis of polyester dendrimers has been 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), an AB₂-type monomer that allows for the precise, layer-by-layer construction of dendritic architectures.[3][8][9] This application note will delve into the established synthetic strategies for polyester dendrimers, using the well-documented bis-MPA as a foundational model. We will then extend these principles to the use of 2,2-bis(hydroxymethyl)malonic acid, an A₂B₂-type monomer, and discuss the critical considerations and strategic modifications required to leverage its unique functionality in the creation of novel dendritic structures.

Core Concepts in Dendrimer Synthesis: Divergent vs. Convergent Growth

The synthesis of dendrimers is a meticulous process that can be broadly categorized into two main approaches: divergent and convergent synthesis.[1][2][10]

  • Divergent Synthesis: This method begins at a central core molecule and grows outwards. Each synthetic cycle, or "generation," adds a new layer of branching units, exponentially increasing the number of surface functional groups.[1][10] This approach is efficient for producing large quantities of dendrimers.[10]

  • Convergent Synthesis: In this strategy, the dendrimer is constructed from the periphery inwards. Small dendritic wedges, or "dendrons," are synthesized first and then attached to a central core in the final step.[1][10] This method offers greater control over the final structure and purity, as the smaller dendrons are easier to purify at each stage.[9]

The choice between these two strategies depends on the desired scale of synthesis, the complexity of the target molecule, and the ease of purification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental principles of divergent and convergent dendrimer synthesis.

Divergent_Synthesis Core Core G0 G0 Core->G0 + Monomers G1 G1 G0->G1 + Monomers G2 G2 G1->G2 + Monomers

Caption: Divergent synthesis: Growth from the core outwards.

Convergent_Synthesis Dendron1 Dendron (G1) Dendron2 Dendron (G2) Dendron1->Dendron2 + Monomer Dendrimer Dendrimer Dendron2->Dendrimer + Coupling Core Core Core->Dendrimer + Coupling

Caption: Convergent synthesis: Building dendrons, then coupling to a core.

The Workhorse Monomer: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

The vast majority of polyester dendrimer synthesis has utilized bis-MPA, an AB₂ monomer with one carboxylic acid (A) and two hydroxyl (B) groups. This structure is ideal for creating the repeating [1 -> 2] branching pattern that defines a perfect dendrimer.

Protecting Group Strategy: The Key to Controlled Growth

To prevent uncontrolled polymerization, the hydroxyl groups of bis-MPA are typically protected during the esterification reaction. A common and effective protecting group is the acetonide group, formed by reacting bis-MPA with acetone under acidic conditions. This protecting group is stable during the coupling reactions but can be easily removed under mild acidic conditions to expose the hydroxyl groups for the next generation of growth.

Protocol 1: Divergent Synthesis of a Third-Generation (G3) Polyester Dendrimer using bis-MPA

This protocol outlines the synthesis of a G3 dendrimer with a trifunctional core (trimethylolpropane).

Materials and Reagents
ReagentSupplierPurity
2,2-bis(hydroxymethyl)propionic acidSigma-Aldrich98%
AcetoneFisher ScientificACS Grade
p-Toluenesulfonic acid monohydrateSigma-Aldrich98.5%
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)Sigma-Aldrich98%
TrimethylolpropaneSigma-Aldrich98%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Dowex® 50WX2 ion-exchange resinSigma-Aldrich
Step-by-Step Methodology

Part A: Synthesis of Acetonide-Protected bis-MPA Anhydride (Building Block)

  • Protection: Dissolve 2,2-bis(hydroxymethyl)propionic acid in acetone. Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir at room temperature for 4 hours. Neutralize the acid with sodium bicarbonate, filter, and evaporate the solvent to obtain the acetonide-protected bis-MPA.

  • Anhydride Formation: Dissolve the acetonide-protected bis-MPA in dry DCM. Add DCC (0.5 equivalents) and stir at room temperature overnight. The dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and evaporate the DCM to yield the anhydride, which can be used without further purification.

Part B: Dendrimer Growth

  • Generation 1 (G1) Synthesis: Dissolve trimethylolpropane (core) and DPTS in dry DCM. Add a solution of the acetonide-protected bis-MPA anhydride (3.3 equivalents) in DCM dropwise. Stir at room temperature for 24 hours. Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and evaporate the solvent to yield the acetonide-protected G1 dendrimer.

  • G1 Deprotection: Dissolve the protected G1 dendrimer in a 1:1 mixture of DCM and methanol. Add Dowex® 50WX2 resin and stir at room temperature for 4 hours. Filter off the resin and evaporate the solvent to obtain the deprotected G1 dendrimer with peripheral hydroxyl groups.

  • Generation 2 (G2) Synthesis: Repeat the coupling step using the deprotected G1 dendrimer as the new core and 6.6 equivalents of the acetonide-protected bis-MPA anhydride.

  • G2 Deprotection: Repeat the deprotection step for the G2 dendrimer.

  • Generation 3 (G3) Synthesis: Repeat the coupling step using the deprotected G2 dendrimer as the core and 13.2 equivalents of the acetonide-protected bis-MPA anhydride.

  • Final Deprotection: Deprotect the G3 dendrimer to yield the final product with 24 peripheral hydroxyl groups.

Purification and Characterization

Each generation should be purified by column chromatography on silica gel. The structure and purity of each generation must be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and successful reaction at each step.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To verify the molecular weight and monodispersity of each generation.

  • Size Exclusion Chromatography (SEC): To assess the molecular weight distribution.

Transitioning to 2,2-bis(hydroxymethyl)malonic Acid: A Theoretical Framework

As established, 2,2-bis(hydroxymethyl)malonic acid is an A₂B₂ monomer. Direct application of the above protocol would result in a hyperbranched polymer, not a perfectly structured dendrimer. To achieve a controlled, generational growth, a selective protection strategy is paramount.

The Challenge of an A₂B₂ Monomer

The presence of two carboxylic acid groups and two hydroxyl groups necessitates an orthogonal protecting group strategy. This means using protecting groups for one type of functional group (e.g., the carboxylic acids) that can be removed without affecting the protecting groups on the other type of functional group (the hydroxyls), and vice-versa.

Proposed Synthetic Strategy (Convergent Approach)

A convergent approach is more suitable for managing the complexity of an A₂B₂ monomer.

  • Selective Protection of the Monomer:

    • Protect the two hydroxyl groups as acetonides, as described for bis-MPA.

    • Protect one of the two carboxylic acid groups. For example, one could be converted to a benzyl ester, which can be selectively removed later by hydrogenolysis. The other carboxylic acid would remain free for coupling reactions.

  • Dendron Synthesis:

    • Using the mono-protected monomer, dendrons can be built in a stepwise fashion. The free carboxylic acid is activated (e.g., with DCC) and reacted with the hydroxyl groups of a core or a lower-generation dendron.

    • After coupling, the acetonide groups are removed to expose the hydroxyl groups for the next layer of growth.

  • Final Coupling to a Core:

    • Once the desired generation of dendron is synthesized, the benzyl ester protecting the focal point carboxylic acid is removed via catalytic hydrogenolysis.

    • This deprotected dendron can then be coupled to a multifunctional core (e.g., trimethylolpropane) to form the final dendrimer.

This proposed strategy, while more synthetically demanding than the standard bis-MPA protocols, would allow for the controlled construction of dendrimers from an A₂B₂ building block, opening the door to novel dendritic architectures with higher branching densities and unique properties.

Applications and Future Directions

The polyester dendrimers synthesized from these building blocks are highly valuable in the biomedical field. Their biocompatibility and degradable ester backbone make them excellent candidates for drug delivery systems, capable of encapsulating or being conjugated to therapeutic agents.[4][6] The high density of surface hydroxyl groups allows for further functionalization, such as the attachment of targeting ligands or imaging agents.[11] For instance, these dendrimers have been successfully evaluated as delivery vehicles for the anticancer drug doxorubicin.[4] Furthermore, modification of the surface groups to introduce cationic charges has been shown to impart antimicrobial properties and potential for gene delivery.[7][12][13]

The use of 2,2-bis(hydroxymethyl)malonic acid, while synthetically challenging, could lead to dendrimers with a more compact and densely branched structure compared to their bis-MPA counterparts. This could enhance their drug-loading capacity and modify their pharmacokinetic properties, offering exciting new avenues for research and development in drug delivery and materials science.

Conclusion

2,2-bis(hydroxymethyl)malonic acid and its close analogue, bis-MPA, are versatile building blocks for the synthesis of polyester dendrimers. While the synthesis of dendrimers from the AB₂ monomer bis-MPA is well-established and highly efficient, the use of the A₂B₂ monomer 2,2-bis(hydroxymethyl)malonic acid requires a more sophisticated and strategic approach involving orthogonal protecting groups. The detailed protocols for bis-MPA provide a solid foundation for researchers to explore the potential of the malonic acid derivative, paving the way for the development of next-generation dendritic materials with unique architectures and enhanced functionalities for advanced applications.

References

  • Alfei, S., et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. International Journal of Molecular Sciences. Available from: [Link]

  • Castillo, J. A., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules. Available from: [Link]

  • Castillo, J. A., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Diva-Portal.org. Available from: [Link]

  • Fréchet, J. M. J., & Hawker, C. J. (1995). Synthesis and properties of dendrimers and hyperbranched polymers. In Comprehensive Polymer Science, Second Supplement (pp. 140-171). Pergamon.
  • Malkoch, M., et al. (2012). CHAPTER 2. Bis-MPA Dendrimers and Other Dendritic Polyesters. ResearchGate. Available from: [Link]

  • Nyström, A., et al. (2016). Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry. ACS Applied Materials & Interfaces. Available from: [Link]

  • Odén, M., et al. (2020). Synthesis of Heterofunctional Polyester Dendrimers with Internal and External Functionalities as Versatile Multipurpose Platforms. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). A detailed summary of different bis-MPA dendrimer architectures... Retrieved from: [Link]

  • Serrano-Gavilán, M., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers. Available from: [Link]

  • Silvana, A. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. PubMed. Available from: [Link]

  • Szoka, F. C., et al. (2014). Polyester Dendrimers: Smart Carriers for Drug Delivery. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(ester-amide) Dendrimers based on 2,2-Bis(hydroxymethyl) Propanoic Acid and Glycine. Retrieved from: [Link]

  • Alfei, S., et al. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. Semantic Scholar. Available from: [Link]

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters. Available from: [Link]

  • ResearchGate. (n.d.). Dendrimer construction uses a conventional monomer of the AB2 type... Retrieved from: [Link]

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters. Available from: [Link]

  • Grinstaff, M. W., et al. (2011). Synthesis of Large Dendrimers with the Dimensions of Small Viruses. Journal of the American Chemical Society. Available from: [Link]

  • TSI Journals. (n.d.). dendrimers-synthesis-types-and-applications-a-review.pdf. Retrieved from: [Link]

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Method

Application Note: Utilizing 2,2-Bis(hydroxymethyl)malonic Acid for Advanced Cross-Linking of Biodegradable Polymers

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Cross-linking is a critical strategy for tailoring the physicochemical properties of biodegradable polymers for advanced biomed...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cross-linking is a critical strategy for tailoring the physicochemical properties of biodegradable polymers for advanced biomedical applications such as controlled drug delivery and tissue engineering.[1] This guide introduces 2,2-bis(hydroxymethyl)malonic acid as a highly effective, tetra-functional cross-linking agent. Its unique structure, possessing two hydroxyl and two carboxyl groups, enables the formation of dense, robust, and tunable three-dimensional polymer networks. We provide a detailed exploration of the underlying esterification chemistry, step-by-step protocols for cross-linking hydroxyl- and carboxyl-functionalized polymers, and essential characterization techniques to validate the resulting biomaterials.

Introduction to Advanced Polymer Cross-Linking

Biodegradable polymers, including aliphatic polyesters like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL), are foundational materials in modern medicine due to their biocompatibility and ability to degrade into non-toxic byproducts.[2][3] However, in their linear form, these polymers often lack the requisite mechanical strength, thermal stability, and controlled degradation profiles for many applications.[1]

Chemical cross-linking addresses these limitations by creating covalent bonds between polymer chains, forming an "infinite network" or gel.[1] The density of these cross-links dictates crucial material properties:

  • Mechanical Strength: Higher cross-link density generally increases tensile strength and Young's modulus.[1]

  • Degradation Rate: Increased cross-linking can slow degradation by reducing water penetration and chain mobility.[2]

  • Swelling Behavior: In hydrogels, the cross-link density governs the equilibrium swelling ratio, which is critical for controlling the diffusion and release of encapsulated drugs.[4]

The choice of cross-linking agent is therefore paramount. An ideal cross-linker should be non-toxic, biocompatible, and offer versatile reactivity.

The Cross-Linker: 2,2-Bis(hydroxymethyl)malonic Acid

2,2-Bis(hydroxymethyl)malonic acid is a unique and powerful cross-linking agent. While structurally similar to the well-studied 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) used in dendritic polymers[5][6], its symmetric tetra-functionality opens new possibilities for network formation.

Key Structural Features:

  • Two Primary Hydroxyl (-OH) Groups: These groups can react with polymers containing carboxylic acid or acid chloride functionalities.

  • Two Carboxylic Acid (-COOH) Groups: These groups readily react with polymers containing hydroxyl groups via esterification.[7]

This dual reactivity allows it to act as a universal cross-linker for two major classes of biodegradable polymers, creating highly stable and defined network structures.

Mechanism of Cross-Linking: Esterification

The primary mechanism for cross-linking with 2,2-bis(hydroxymethyl)malonic acid is esterification , the reaction between a carboxylic acid and an alcohol to form an ester and water. This reaction is typically catalyzed by an acid and driven to completion by removing water, often through heating under vacuum.[7] The formation of these degradable ester bonds within the cross-links ensures the entire network remains biodegradable.[8]

Pathway A: Cross-Linking Hydroxyl-Functional Polymers

This pathway is suitable for polymers like poly(vinyl alcohol) (PVA), hydroxyl-terminated polyesters (e.g., PCL-diol), or polysaccharides like chitosan. The polymer's hydroxyl groups react with the cross-linker's carboxylic acid groups.

Caption: Pathway A: Cross-linking of hydroxyl-functional polymers.

Pathway B: Cross-Linking Carboxyl-Functional Polymers

This pathway is used for polymers rich in carboxylic acid groups, such as poly(acrylic acid) (PAA), poly(aspartic acid), or certain poly(ester amide)s (PEAs).[9] The polymer's carboxyl groups react with the cross-linker's hydroxyl groups.

Caption: Pathway B: Cross-linking of carboxyl-functional polymers.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Synthesis of a Cross-Linked Poly(vinyl alcohol) (PVA) Hydrogel for Drug Delivery

This protocol details the cross-linking of PVA, a water-soluble, biodegradable polymer, to form a hydrogel. The swelling of this hydrogel can be tuned by adjusting the cross-linker concentration, making it an excellent candidate for controlled release studies.[7]

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000

  • 2,2-bis(hydroxymethyl)malonic acid

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with vigorous stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Cross-linker Solution Preparation: Prepare a 5% (w/v) solution of 2,2-bis(hydroxymethyl)malonic acid in DI water.

  • Mixing: In a petri dish, mix the PVA solution and the cross-linker solution at a desired molar ratio of PVA hydroxyl groups to cross-linker carboxyl groups (e.g., 10:1, 5:1, 2:1). Add the acid catalyst (e.g., to a final concentration of 0.1 M HCl).

  • Casting and Curing: Stir the mixture thoroughly until homogeneous. Cast the solution into a mold or petri dish to a desired thickness. Place the cast solution in a vacuum oven.

  • Thermal Cross-linking: Heat the oven to 120°C for 4-6 hours under vacuum to drive the esterification reaction and remove water.[7]

  • Purification: After curing, remove the resulting hydrogel film. Immerse it in a large volume of DI water for 48 hours, changing the water every 8-12 hours, to leach out any unreacted cross-linker and catalyst.

  • Drying & Storage: Lyophilize or air-dry the purified hydrogel until a constant weight is achieved. Store in a desiccator.

Protocol 2: Fabrication of a Cross-Linked Poly(ester amide) (PEA) Scaffold

This protocol describes the fabrication of a porous scaffold using a PEA polymer containing pendant carboxylic acid groups, suitable for tissue engineering applications.[9] Cross-linking enhances the scaffold's mechanical integrity and stability in culture media.

Materials:

  • Carboxyl-functionalized PEA (synthesized separately)

  • 2,2-bis(hydroxymethyl)malonic acid

  • 1,4-Dioxane or other suitable organic solvent

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm) for porogen

  • p-Toluenesulfonic acid (pTSA) or other suitable catalyst

Procedure:

  • Polymer Solution: Dissolve the carboxyl-functionalized PEA in 1,4-dioxane to create a 15% (w/v) solution.

  • Addition of Cross-linker and Catalyst: Add 2,2-bis(hydroxymethyl)malonic acid to the solution. The amount should be calculated to achieve a specific molar ratio of cross-linker hydroxyl groups to polymer carboxyl groups (e.g., 1:5). Add the catalyst (e.g., 1% w/w of polymer).

  • Porogen Addition: Add the sieved NaCl particles to the polymer solution (e.g., at a 90:10 salt-to-polymer weight ratio) and mix until a uniform paste is formed.

  • Casting: Cast the polymer/salt paste into a Teflon mold.

  • Solvent Evaporation & Curing: Place the mold in a fume hood for 48 hours to allow for slow solvent evaporation. Then, transfer to a vacuum oven and heat at 140°C for 24 hours to induce cross-linking.

  • Porogen Leaching: After cooling, immerse the scaffold in a large volume of DI water for 72 hours, changing the water frequently to leach out all the NaCl.

  • Drying: Lyophilize the porous scaffold to preserve its structure. Store in a desiccator.

Essential Characterization Techniques

Validating the success of the cross-linking process and understanding the properties of the final material are crucial.

Caption: A typical workflow for characterizing cross-linked polymers.

Data Summary Tables

Table 1: Example Formulation Parameters vs. Expected Properties for PVA Hydrogel

Sample IDMolar Ratio (PVA OH : Cross-linker COOH)Expected Swelling Ratio (%)Expected Young's Modulus
PVA-XL-110:1HighLow
PVA-XL-25:1MediumMedium
PVA-XL-32:1LowHigh

Table 2: Summary of Characterization Techniques and Key Insights

TechniquePurposeExpected Outcome for Successful Cross-linking
FTIR Spectroscopy To confirm the formation of ester cross-links.Appearance of a new ester carbonyl peak (~1730 cm⁻¹) and a decrease in the carboxylic acid O-H broad peak.
Swelling Studies To quantify the cross-link density of hydrogels.The material will swell in a suitable solvent but will not dissolve. The swelling ratio decreases with increasing cross-linker concentration.
Rheology / Mechanical Testing To measure the viscoelastic properties (G', G'') and mechanical strength (Young's Modulus).[8]A significant increase in storage modulus (G') and tensile strength compared to the un-cross-linked polymer.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and internal porous structure of scaffolds.For scaffolds, interconnected porous structures should be visible. For hydrogels, a dense, non-porous surface is expected.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg is often observed after cross-linking due to restricted chain mobility.[1]

Conclusion

2,2-bis(hydroxymethyl)malonic acid is a potent and versatile cross-linker for biodegradable polymers. Its tetra-functional nature allows for the creation of robust, highly-networked materials with properties that can be precisely tuned by adjusting the cross-linker-to-polymer ratio. The straightforward esterification chemistry makes it compatible with a wide range of polymers containing either hydroxyl or carboxyl functional groups. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively leverage this cross-linker to develop next-generation biomaterials for drug delivery, tissue engineering, and other advanced biomedical applications.

References

  • Grijpma, D. W., & Pennings, A. J. (2019). Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. Expert Opinion on Drug Delivery, 16(1), 1-18.

  • Timmer, M. D., Shin, H., & Mikos, A. G. (2002). Characterization of the Cross-Linked Structure of Fumarate-Based Degradable Polymer Networks. Macromolecules, 35(11), 4349–4357.

  • Nagarajan, S., & Kumar, P. S. (2014). Characterization of Bio-Degradable Polymers and its Properties–An overview. International Journal of Modern Engineering Research, 4(7), 43-52. [URL: not available directly, article is widely indexed]
  • Muggli, D. S., Burkoth, A. K., & Anseth, K. S. (1999). MALDI-TOF Characterization of Highly Cross-Linked, Degradable Polymer Networks. Macromolecules, 32(14), 4505–4511.

  • Heller, J., & Himmelstein, K. J. (2001). Biodegradable cross-linkers having a polyacid connected to reactive groups for cross-linking polymer filaments. U.S. Patent No. 6,521,431 B1.

  • Li, Y., et al. (2023). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. ACS Applied Materials & Interfaces, 15(25), 30209–30220.

  • Yang, J., et al. (2008). Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. Biomaterials, 29(35), 4643–4651.

  • Nuttelman, C. R., & Anseth, K. S. (2018). Biodegradable Polymers and their Role in Drug Delivery Systems. Biomedical Research and Therapy, 5(11), 2824-2839.

  • Sharma, S., & Singh, S. (2023). Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(10), 123-134.

  • Gautam, L., Jain, M., & Warkar, S. G. (2024). Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation. Colloid and Polymer Science, 302, 1867–1879.

  • Rossi, F., et al. (2023). Physicochemical Characterization of Biodegradable Polymers for Biomedical Applications: Insights from XPS, DRIFT, and AFM. Polymers, 15(12), 2686. [URL: not available directly, article is widely indexed]
  • Fernandes, M. H., & Correlo, V. M. (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 5(1), 1-28.

  • Zoretich, G., et al. (2014). Synthesis of Poly(ester-amide) Dendrimers based on 2,2-Bis(hydroxymethyl) Propanoic Acid and Glycine. Journal of Polymer Science Part A: Polymer Chemistry, 52(18), 2653-2664.

  • Chitkara, D., et al. (2021). 2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications. Biomaterials, 275, 120953.

  • Yang, J., et al. (2008). Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. Acta Biomaterialia, 4(6), 1643-1652.

  • Khan, A. U., et al. (2019). Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment. Polymer International, 68(10), 1775-1785.

  • Wang, Y., et al. (2012). Synthesis and Characterization of Biodegradable Polyesteramides Constructed Mainly by Alternating Diesterdiamide Units from N,N'-bis(2-hydroxyethyl)-adipamide and Diacids. Chinese Journal of Polymer Science, 30, 721-730.

  • Gautam, L., Warkar, S. G., Ahmad, S. I., Kant, R., & Jain, M. (2022). A review on carboxylic acid cross-linked polyvinyl alcohol: properties and applications. Polymer Engineering & Science, 62(2), 225-246.

  • Chen, Y., et al. (2021). Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering. ACS Applied Polymer Materials, 3(4), 1957–1967.

  • Ghosh, B., et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Applied Polymer Materials, 2(7), 2824–2834.

  • Sari, R. P., et al. (2019). Preparation of Chitosan Hydrogel with Malonic Acid Crosslinker as Soil Conditioner for Soybean Plant (Glycine max L. merril). Journal of Physics: Conference Series, 1341, 032029.

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Direct Synthesis of 2,2-bis(hydroxymethyl)malonic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2,2-bis(hydroxymethyl)malonic acid. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-bis(hydroxymethyl)malonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this valuable synthetic transformation. The direct synthesis, typically involving the base-catalyzed reaction of a malonic ester with formaldehyde followed by hydrolysis, is a cornerstone reaction. However, achieving high yields consistently requires careful control over several key parameters.

This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, providing a framework for logical troubleshooting and rational optimization. We will address the most common issues encountered in the lab, from low conversion rates to challenging purifications, ensuring your synthetic campaigns are both efficient and successful.

Section 1: The Core Reaction - Mechanism and Key Control Points

The synthesis of 2,2-bis(hydroxymethyl)malonic acid is fundamentally an iterative aldol-type condensation. The process begins with the reaction of a dialkyl malonate (commonly diethyl malonate) with formaldehyde in the presence of a base, which is then followed by saponification of the resulting ester to yield the target acid.[1][2] Understanding the mechanism is the first step to mastering the reaction.

  • Enolate Formation: A base removes a proton from the α-carbon of the diethyl malonate. This carbon is particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance across both adjacent carbonyl groups.[2]

  • Nucleophilic Attack (First Addition): The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbon of a formaldehyde molecule. This forms the mono-hydroxymethylated intermediate.

  • Second Condensation: The remaining proton on the α-carbon is now even more acidic. The base removes this proton to form a new enolate, which subsequently attacks a second molecule of formaldehyde.

  • Hydrolysis (Saponification): Finally, the diethyl ester is hydrolyzed to the dicarboxylic acid, typically by heating with a strong base (like NaOH or KOH) followed by acidic workup.[2]

Controlling this sequence is paramount for high yield. The primary challenges are ensuring the reaction proceeds to the di-substituted product without significant side reactions and then efficiently isolating the final product.

ReactionMechanism cluster_ester Stage 1: Ester Synthesis cluster_acid Stage 2: Hydrolysis DEM Diethyl Malonate Enolate1 Enolate (1) DEM->Enolate1 + Base (-H⁺) Mono Mono-hydroxymethyl Intermediate Enolate1->Mono + CH₂O Enolate2 Enolate (2) Mono->Enolate2 + Base (-H⁺) DiolEster Diethyl 2,2-bis(hydroxymethyl)malonate Enolate2->DiolEster + CH₂O FinalAcid 2,2-bis(hydroxymethyl)malonic Acid DiolEster->FinalAcid 1. NaOH, Δ 2. H₃O⁺ TroubleshootingLogic Start Low Final Yield CheckCrude Analyze Crude Reaction Mixture (TLC, NMR) Start->CheckCrude LowConversion Problem: Low Conversion CheckCrude->LowConversion Incomplete Reaction GoodConversion Problem: Loss During Isolation CheckCrude->GoodConversion Reaction Complete Sol_Stoich Verify Reactant Stoichiometry (esp. Formaldehyde) LowConversion->Sol_Stoich Sol_Catalyst Check Catalyst Activity/Amount LowConversion->Sol_Catalyst Sol_Conditions Optimize Time/Temperature LowConversion->Sol_Conditions Sol_Extraction Optimize Extraction Protocol (Solvent, 'Salting Out') GoodConversion->Sol_Extraction Sol_Crystallization Address Crystallization Issues (Purity, Seeding) GoodConversion->Sol_Crystallization Sol_Purification Refine Purification Method (e.g., Ion Exchange) GoodConversion->Sol_Purification ExperimentalWorkflow cluster_synthesis Part A: Ester Synthesis cluster_hydrolysis Part B: Saponification A1 Combine Formaldehyde & K₂CO₃ in Water Bath A2 Dropwise Addition of Diethyl Malonate (Control T < 30°C) A1->A2 A3 Stir for 1 hour A2->A3 A4 Quench with sat. (NH₄)₂SO₄ solution A3->A4 A5 Extract with Diethyl Ether (3x) A4->A5 A6 Dry (Na₂SO₄), Filter, & Concentrate A5->A6 A7 Crystallize from Isopropyl Ether A6->A7 B1 Dissolve Ester in EtOH, Add aq. NaOH A7->B1 Isolated Diol Ester B2 Reflux for 2-3 hours B1->B2 B3 Cool in Ice Bath, Acidify with HCl (pH 1-2) B2->B3 B4 Filter Salts, Concentrate Filtrate B3->B4 B5 Recrystallize Final Acid B4->B5

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC of 2,2-bis(hydroxymethyl)malonic acid

Welcome to the technical support center for the analysis of 2,2-bis(hydroxymethyl)malonic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2,2-bis(hydroxymethyl)malonic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separation of this highly polar, di-acidic compound.

Due to its structure, which includes two hydroxyl groups and two carboxylic acid moieties, 2,2-bis(hydroxymethyl)malonic acid (C5H8O6) presents a significant challenge for retention and peak shape on traditional nonpolar stationary phases like C18.[1][2] This guide provides a structured, cause-and-effect approach to troubleshooting common issues and offers scientifically grounded solutions to optimize your separations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My peak for 2,2-bis(hydroxymethyl)malonic acid is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing for acidic analytes is a frequent issue in RP-HPLC and typically points to unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[3][4]

Primary Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. Standard silica-based columns have residual, acidic silanol groups (Si-OH) on the surface. At mid-range pH, your negatively charged analyte can undergo secondary ionic interactions with these silanols, causing peak tailing.[5]

    • Solution 1: Lower the Mobile Phase pH. By lowering the mobile phase pH to at least 2 units below the analyte's first pKa, you can fully protonate the carboxylic acid groups (suppressing their ionization) and the surface silanols.[6] This "ion suppression" minimizes secondary interactions and dramatically improves peak shape.[6][7] Use a buffer like 0.1% formic acid or phosphate buffer to maintain a stable, low pH.[8]

    • Solution 2: Use a Modern, High-Purity Column. Columns packed with high-purity silica and proprietary end-capping technologies have a much lower concentration of active silanols.[9] Upgrading to such a column can significantly reduce tailing without requiring extremely low pH.

  • Cause B: Inadequate Mobile Phase Buffering. If the mobile phase pH is close to the analyte's pKa, small changes in pH can lead to a mixed population of ionized and non-ionized species, resulting in broad or tailing peaks.

    • Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[10][11][12]

  • Cause C: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the mobile phase, it can cause peak distortion, including tailing or fronting.[12]

    • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition.

Question 2: I have almost no retention. My main peak and impurities are eluting in or near the solvent front (void volume). How can I increase retention?

Answer:

This is the classic challenge for highly polar compounds.[2] The analyte has much greater affinity for the polar mobile phase than the non-polar stationary phase, leading to poor retention.

Primary Causes & Solutions:

  • Cause A: Insufficient Analyte Hydrophobicity. 2,2-bis(hydroxymethyl)malonic acid is extremely hydrophilic and lacks the non-polar character needed for strong interaction with a C18 phase.

    • Solution 1: Use a Polar-Compatible Column. Switch to a stationary phase designed for polar analytes. Options include columns with polar-embedded or polar-endcapped ligands. These phases are designed to be compatible with highly aqueous mobile phases (even 100% aqueous) without suffering from "phase collapse" or "dewetting," a common issue with traditional C18 columns.[1][9]

    • Solution 2: Consider Mixed-Mode Chromatography. A mixed-mode column that combines reversed-phase and anion-exchange properties can provide excellent retention for polar acidic compounds.[1][13][14] These columns have a positively charged surface that electrostatically attracts the negatively charged analyte, providing an additional retention mechanism beyond hydrophobic interactions.[13]

    • Solution 3: Employ Ion-Pair Chromatography (IPC). Adding a cationic ion-pairing reagent, such as tetrabutylammonium (TBA) salts, to the mobile phase can significantly increase retention.[15][16][17] The TBA+ ions form a neutral, more hydrophobic ion pair with the deprotonated analyte, which is then retained by the C18 phase.[16][18] Note that IPC methods often require long column equilibration times and are generally not compatible with mass spectrometry (MS).[8][17]

Question 3: My resolution between the main analyte and a critical impurity is poor. How can I improve it?

Answer:

Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of your method.[19] Selectivity is often the most powerful tool for separating closely eluting peaks.[19]

Primary Causes & Solutions:

  • Cause A: Sub-optimal Mobile Phase Selectivity. The choice and ratio of organic modifier can have a profound impact on selectivity.

    • Solution 1: Adjust Organic Modifier Percentage. For isocratic methods, decreasing the percentage of organic solvent (e.g., acetonitrile) will increase the retention factor (k) for all analytes, which can sometimes improve resolution.[19] For gradient methods, making the gradient shallower (a slower increase in organic solvent over time) can also enhance separation.[20]

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter elution order and improve selectivity for certain compounds.

  • Cause B: Mobile Phase pH is Not Optimal for Selectivity.

    • Solution: The ionization state of your main analyte and its impurities will change with pH. Systematically varying the mobile phase pH can maximize the difference in hydrophobicity between the compounds, thereby improving selectivity.[7][8][10] An impurity with a different pKa will show a different retention-pH profile, which can be exploited for separation.

  • Cause C: Inappropriate Column Chemistry.

    • Solution: The stationary phase chemistry is a primary driver of selectivity.[21] If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or cyano phase. Phenyl phases, for instance, can offer unique selectivity for compounds with aromatic rings through pi-pi interactions.[19]

Frequently Asked Questions (FAQs)

1. What is a good starting point for method development for this compound?

A robust starting point involves using a modern, polar-compatible C18 column and a simple acidic mobile phase to ensure good peak shape.

ParameterRecommended Starting ConditionRationale
Column Polar-endcapped or Polar-embedded C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeProvides retention for polar analytes and is stable in high aqueous mobile phases.[9]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses analyte ionization for good peak shape and provides protons for MS detection if needed.[8]
Mobile Phase B AcetonitrileCommon, low-viscosity organic modifier.
Gradient 0% to 20% B over 10-15 minutesA shallow gradient is a good starting point for separating polar compounds and related impurities.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.[20]
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce backpressure.[19][20]
Detection UV at ~210 nm (or lower if possible)Carboxylic acids have a weak chromophore with absorbance in the low UV range.

2. How does pH control retention of 2,2-bis(hydroxymethyl)malonic acid?

As a di-acid, the compound's charge state is highly dependent on pH.

  • At Low pH (e.g., pH < 2): Both carboxylic acid groups are fully protonated (neutral). The molecule is in its least polar state and will have maximum retention on a reversed-phase column.

  • At Mid pH (e.g., pH 3-5): The compound will exist as a mixture of neutral, singly charged, and doubly charged species. This is generally an undesirable pH range as it can lead to broad, misshapen peaks.

  • At High pH (e.g., pH > 6): Both carboxylic acid groups are deprotonated (doubly negative charge). The molecule is in its most polar, fully ionized state and will have minimal retention.

This relationship is crucial for method development. To maximize retention and achieve sharp peaks via ion suppression, the mobile phase pH should be set well below the first pKa.[7][10][11]

pH_Effect cluster_low_pH Low pH (e.g., < pKa1 - 2) cluster_high_pH High pH (e.g., > pKa2 + 2) cluster_retention RP-HPLC Retention Low_pH R-(COOH)₂ (Neutral, Less Polar) Max_Retention Maximum Retention Good Peak Shape Low_pH->Max_Retention Ion Suppression Increases Hydrophobicity High_pH R-(COO⁻)₂ (Anionic, Very Polar) Min_Retention Minimal Retention High_pH->Min_Retention Ionization Decreases Hydrophobicity

Caption: Effect of pH on the ionization and retention of a di-acidic compound.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol aims to identify the optimal pH for resolution between the main peak and a critical impurity.

  • Preparation: Prepare three buffered mobile phases (Aqueous Component, Mobile Phase A) at different pH values. For example:

    • pH 2.5: 25 mM Potassium Phosphate, adjust pH with Phosphoric Acid.

    • pH 4.5: 25 mM Ammonium Acetate, adjust pH with Acetic Acid.

    • pH 6.5: 25 mM Potassium Phosphate, adjust pH with Potassium Hydroxide.

  • Column: Use a pH-stable column (e.g., a hybrid particle or wide-range silica column).

  • Equilibration: For each pH condition, flush the system and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Analysis: Inject your sample mixture at each pH condition using a consistent gradient program (e.g., 5-95% Acetonitrile over 20 minutes).

  • Evaluation: Compare the chromatograms. Plot the retention time of the main peak and the impurity versus pH. Identify the pH that provides the greatest separation (Δt_R).

  • System Suitability: Ensure that at the chosen pH, the peak tailing factor is within acceptable limits (typically < 1.5) as per USP <621> guidelines.[22][23][24]

Caption: Workflow for systematic pH optimization to improve selectivity.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Waters Corporation. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. Available from: [Link]

  • HPLC Column Selection. LCGC International. Available from: [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. Available from: [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. ScienceDirect. Available from: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available from: [Link]

  • Comparison of ion-pair chromatography and capillary zone electrophoresis for the assay of organic acids as markers of abnormal metabolism. PubMed. Available from: [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available from: [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Available from: [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

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Troubleshooting

preventing thermal decarboxylation of 2,2-bis(hydroxymethyl)malonic acid during heating

A Guide to Preventing Thermal Decarboxylation During Experimental Heating Welcome to the technical support center for 2,2-bis(hydroxymethyl)malonic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Decarboxylation During Experimental Heating

Welcome to the technical support center for 2,2-bis(hydroxymethyl)malonic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. A common challenge encountered during the heating of 2,2-bis(hydroxymethyl)malonic acid is its propensity to undergo thermal decarboxylation. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate this issue and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal decarboxylation and why is it a concern for 2,2-bis(hydroxymethyl)malonic acid?

Thermal decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). For malonic acid and its derivatives, this process is particularly facile upon heating. The decarboxylation of 2,2-bis(hydroxymethyl)malonic acid results in the formation of 2,2-bis(hydroxymethyl)acetic acid (also known as 3-hydroxy-2-(hydroxymethyl)propanoic acid), an entirely different chemical entity. This transformation can compromise the yield and purity of your desired product, leading to unreliable experimental outcomes.

Q2: What is the underlying mechanism of this decarboxylation?

The decarboxylation of malonic acids proceeds through a cyclic, concerted transition state, often referred to as a "six-membered ring transition state".[1] In this mechanism, the carboxylic acid proton is transferred to the carbonyl oxygen of the other carboxyl group, while the carbon-carbon bond breaks, releasing CO₂ and forming an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Significant product loss and CO₂ evolution observed during a reaction in an acidic aqueous solution.

Causality: The rate of decarboxylation is significantly accelerated under acidic conditions.[2] In an acidic medium (pH < 4-5), 2,2-bis(hydroxymethyl)malonic acid exists predominantly in its fully protonated form, which is the most susceptible to decarboxylation. The presence of two electron-withdrawing hydroxymethyl groups may also influence the ease of this reaction compared to unsubstituted malonic acid.

Solutions:

  • pH Adjustment: If your reaction conditions permit, adjusting the pH to a neutral or slightly alkaline range (pH 7-8) will convert the malonic acid to its monoanionic or dianionic form. The dianion, in particular, is significantly more stable and resistant to decarboxylation.[3]

  • Buffer Selection: Employ a suitable buffer system to maintain the desired pH throughout the heating process. Phosphate or bicarbonate buffers are common choices, but compatibility with your reaction should be verified.

Issue 2: Decarboxylation occurs even in non-aqueous solvents.

Causality: While pH is a key factor in aqueous solutions, temperature is the primary driver of decarboxylation in all solvent systems. Malonic acid itself begins to decarboxylate at temperatures above its melting point (around 135-137°C), and this can occur at even lower temperatures with prolonged heating.[4] Polar aprotic solvents can also influence the rate of decarboxylation.[5][6]

Solutions:

  • Temperature Control: This is the most critical parameter to control. Whenever possible, conduct your heating steps at the lowest effective temperature.

  • Solvent Selection: The choice of solvent can impact the rate of decarboxylation.[5] While there is limited specific data for 2,2-bis(hydroxymethyl)malonic acid, for related compounds, polar aprotic solvents like DMSO or DMF have been used in controlled decarboxylation reactions.[7][8] For preventing decarboxylation, consider less polar solvents if compatible with your reaction, or conduct thorough screening to identify the solvent that minimizes degradation at your target temperature.

  • Reaction Time: Minimize the duration of heating. If a reaction requires prolonged heating, consider if intermittent heating cycles or a lower temperature for a longer period could achieve the desired outcome with less degradation.

Issue 3: Suspected degradation during purification steps involving heat (e.g., solvent evaporation).

Causality: The same principles of temperature and pH apply during workup and purification. Concentrating solutions under high heat is a common cause of unintended decarboxylation.

Solutions:

  • Low-Temperature Evaporation: Utilize a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) and apply a high vacuum to remove solvents.

  • Avoidance of Strong Acids: During workup, if an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature.[9]

  • Alternative Purification Methods: If thermal methods are consistently causing degradation, consider non-thermal purification techniques such as precipitation, crystallization at low temperatures, or chromatography at room temperature.[9][10]

Experimental Protocols

Protocol 1: Low-Temperature Esterification

This protocol provides a general framework for esterifying 2,2-bis(hydroxymethyl)malonic acid while minimizing decarboxylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-bis(hydroxymethyl)malonic acid in a suitable alcohol (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst. For milder conditions, consider using a solid-supported acid catalyst that can be easily filtered off, or an enzyme like Candida antarctica lipase B (CALB), which operates under mild conditions.[11][12]

  • Reaction Conditions: Heat the reaction mixture to the lowest effective temperature. For enzymatic catalysis, this can be as low as 60-85°C.[11][12] For traditional acid catalysis, aim for a gentle reflux.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC, or NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution) at low temperature. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

Protocol 2: Monitoring for Decarboxylation using ¹H NMR

You can monitor the extent of decarboxylation by observing changes in the ¹H NMR spectrum.

  • Sample Preparation: Prepare a solution of your 2,2-bis(hydroxymethyl)malonic acid in a suitable deuterated solvent (e.g., D₂O with a pH adjustment if necessary, or DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. You should observe a characteristic singlet for the two methylene protons of the hydroxymethyl groups.

  • Post-Heating Spectrum: After your heating step, acquire another ¹H NMR spectrum.

  • Analysis: The appearance of a new singlet corresponding to the methylene protons of the decarboxylated product, 2,2-bis(hydroxymethyl)acetic acid, will indicate that decarboxylation has occurred. The integration of these peaks can be used to quantify the extent of the degradation. A similar approach using ¹H-¹³C HSQC NMR can provide even more definitive evidence, as the CH group of the malonic acid derivative will be converted to a CH₂ group in the decarboxylated product.[2]

Data Summary

ParameterCondition to Promote DecarboxylationRecommended Condition to Prevent Decarboxylation
Temperature High temperatures (e.g., >140°C)[4]Lowest effective temperature for the reaction
pH (in aqueous solution) Acidic (pH < 4-5)[2]Neutral to slightly alkaline (pH 7-8)[3]
Solvent Polar aprotic solvents (e.g., DMSO, DMF) can facilitate decarboxylation[5][6][7][8]Non-polar solvents (if compatible), or careful selection and screening of polar solvents
Reaction Time Prolonged heatingMinimized heating duration

Visualizations

Decarboxylation Mechanism

Caption: The mechanism of thermal decarboxylation of 2,2-bis(hydroxymethyl)malonic acid.

Troubleshooting Workflow

G start Decarboxylation Suspected (e.g., low yield, gas evolution) check_temp Is reaction temperature > 80-100°C? start->check_temp check_ph Is the reaction medium acidic (pH < 5)? check_temp->check_ph No lower_temp Reduce heating temperature. Consider alternative low-temp methods (e.g., enzymatic). check_temp->lower_temp Yes adjust_ph Adjust pH to neutral/slightly alkaline (pH 7-8) using a non-reactive base or buffer. check_ph->adjust_ph Yes check_solvent Are you using a polar aprotic solvent (e.g., DMSO, DMF)? check_ph->check_solvent No end Problem Resolved lower_temp->end adjust_ph->end change_solvent Screen alternative, less polar solvents if compatible with the reaction. check_solvent->change_solvent Yes check_time Is the heating time prolonged? check_solvent->check_time No change_solvent->end reduce_time Minimize heating duration. check_time->reduce_time Yes check_time->end No reduce_time->end

Caption: A troubleshooting workflow for preventing decarboxylation.

References

  • M. Del grosso, E. et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen. [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society. [Link]

  • Kundu, A., et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Applied Polymer Materials. [Link]

  • Goncalves, K., et al. (2013). Mild decarboxylation of 2,2- disubstituted malonic acid and their reactions with peptides. 246th National Meeting of the American Chemical Society. [Link]

  • Cuckoo Beats. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • Osbelt, L. D., et al. (2016). A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria. Applied and Environmental Microbiology. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc. [Link]

  • Gopalan, R., & Mathai, I. M. (1967). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Dimroth, K., & Witzel, H. (1998). Energy conservation in the decarboxylation of dicarboxylic acids by fermenting bacteria. Archives of Microbiology. [Link]

  • S. M. Levine, et al. (2016). Various polar aprotic solvents to investigate the decarboxylation of sinapinic acid 2a. Green Chemistry. [Link]

  • Ma, X., et al. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters. [Link]

  • G. I. Fuks, et al. (2000). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Russian Journal of General Chemistry. [Link]

  • Turunc, E., & Turunc, H. (1999). Polyester synthesis using catalysts having low decomposition temperatures. U.S.
  • Bakavayev, V. M., et al. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Byrne, F. P., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry. [Link]

  • Zhang, Z., et al. (2021). Enantioselective Decarboxylative Reaction of Malonic Acid Derivatives. ChemRxiv. [Link]

  • L. J. P. van den Broeke, et al. (2021). decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. New Journal of Chemistry. [Link]

  • Muthukumar, H., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Applied Polymer Materials. [Link]

  • Byrne, F. P., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry. [Link]

  • Kricheldorf, H. R., & Weegen-Schulz, B. (1991). Process for the preparation of polyesters from hydroxycarboxylic acids.
  • Del grosso, M., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen. [Link]

  • Y. Ni, et al. (2021). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. ChemistryOpen. [Link]

  • Wang, C., & Jen, A. K. Y. (2000). Synthesis and Properties of Polyamides and Polyesters On the basis of 2,2'-Bipyridine-5,5'-Dicarboxylic Acid and the Corresponding Polymer−Ruthenium Complexes. Macromolecules. [Link]

  • Roger, P. (2012). Synthesis of Thermally Stable Polyesters. IntechOpen. [Link]

  • P. Felber, et al. (2022). ENZYME-CATALYZED POLYESTER SYNTHESIS. JKU ePUB. [Link]

  • NINGBO SAMREAL CHEMICAL CO., LTD. (2025). What is the stability of malonic acid under different conditions? Blog. [Link]

  • Jiang, Z., et al. (2018). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Progress in Polymer Science. [Link]

  • Block, P., Jr. (1956). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses. [Link]

  • Malofsky, B. M., et al. (2015). Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway. U.S.
  • Mitsubishi Rayon Co., Ltd. (1990). Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.
  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • Anhui Jin'ao Chemical Co., Ltd. (2013). Preparation and purification method of solid malonic acid.
  • Zhang, L., et al. (2020). Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry. [Link]

  • Rojas-Buzo, S., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. [Link]

  • Encyclopedia.pub. (2022). Enzyme-Catalyzed Synthesis of Polyesters. Encyclopedia.pub. [Link]

  • Hall, S., et al. (2019). Purification of membrane proteins free from conventional detergents: SMA, new polymers, new opportunities and new insights. Biochemical Society Transactions. [Link]

  • Sciencemadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. Sciencemadness.org. [Link]

  • Wang, Y., et al. (2015). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2,2-Bis(hydroxymethyl)malonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 2,2-bis(hydroxymethyl)malonic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 2,2-bis(hydroxymethyl)malonic acid.

Because this molecule contains both a highly polar diol and a diacid functionality, it defies standard organic extraction protocols. Furthermore, its malonic acid core makes it extremely susceptible to thermal degradation[1]. This guide provides field-proven, self-validating methodologies to isolate the pure compound while avoiding common pitfalls like "oiling out" and decarboxylation.

Physicochemical Profile & Impurity Matrix

Before initiating purification, it is critical to understand the thermal and solubility limits of the target molecule compared to its synthetic impurities. 2,2-bis(hydroxymethyl)malonic acid (CAS 173783-71-6) is highly polar and possesses a predicted melting point of ~185°C, though it typically degrades before reaching this temperature[2].

Table 1: Quantitative Comparison of Target and Common Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility ProfilePrimary Risk / Challenge
2,2-bis(hydroxymethyl)malonic acid 164.11~185 (dec.)High in H₂O, MeOH, Acetone. Low in Ether, Hexanes.Target ; highly polar, prone to thermal decarboxylation.
2,2-bis(hydroxymethyl)propionic acid 134.13189–191High in H₂O, moderate in polar organics.Major thermal degradation byproduct (loss of CO₂)[3].
Malonic Acid 104.06135High in H₂O, oxygenated solvents.Unreacted starting material; easily co-crystallizes.
Paraformaldehyde Variable120 (dec.)Insoluble in most organics.Polymeric starting material; causes product to "oil out".

Purification Logic & Workflow

Because the target molecule is virtually insoluble in non-polar solvents but highly soluble in water and alcohols, anti-solvent crystallization is the most effective purification strategy.

PurificationWorkflow A Crude 2,2-bis(hydroxymethyl) malonic acid B Azeotropic Drying (Toluene, <45°C) A->B Remove water C Dissolution in Warm Acetone (<45°C) B->C Solubilize D Hot Filtration (0.45 µm PTFE) C->D Remove polymer E Anti-solvent Addition (Diethyl Ether) D->E Supersaturate F Controlled Cooling (4°C for 12h) E->F Nucleation G Vacuum Filtration & Cold Wash F->G Isolate H Vacuum Drying (<35°C) G->H Final Polish

Fig 1. Anti-solvent crystallization workflow for 2,2-bis(hydroxymethyl)malonic acid.

Standard Operating Procedure: Anti-Solvent Crystallization

This protocol utilizes an Acetone/Diethyl Ether solvent system to exploit the steep solubility gradient of the diol-diacid, ensuring high recovery without exposing the molecule to degrading thermal stress.

Step 1: Crude Preparation & Dehydration
  • Action: Dissolve the crude reaction mixture in a minimal amount of acetone. Add anhydrous MgSO₄, filter, and co-evaporate with toluene under reduced pressure (water bath strictly ≤45°C).

  • Causality: Residual water from the Tollens' condensation acts as a powerful plasticizer. If water is present, the highly hydrogen-bonded target molecule will undergo liquid-liquid phase separation ("oiling out") rather than forming a crystalline lattice.

Step 2: Primary Dissolution
  • Action: Redissolve the dried crude in anhydrous acetone (approx. 5-7 mL per gram of crude) while warming to 40–45°C. Do not exceed 50°C.

  • Causality: Malonic acids with bulky or electron-withdrawing substituents are highly unstable at elevated temperatures. Exceeding 50°C provides the activation energy required for the molecule to transition through a six-membered cyclic intermediate, irreversibly releasing CO₂[1].

Step 3: Clarification (Self-Validating Step)
  • Action: Pass the warm solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask.

  • Causality: This removes unreacted paraformaldehyde polymers and insoluble degradation products. Validation: The filtrate must be perfectly optically clear. Any turbidity indicates premature precipitation or filter failure.

Step 4: Anti-Solvent Addition & Nucleation
  • Action: While stirring gently, add cold diethyl ether dropwise until the solution exhibits a persistent, faint opalescence (the cloud point).

  • In-Process Control (IPC): Withdraw a 1 mL aliquot into a glass vial and scratch the inside of the vial with a glass rod. The immediate formation of a white precipitate validates the correct solvent/anti-solvent ratio. The micro-abrasions serve as nucleation sites, overcoming the high activation energy of crystallization.

Step 5: Maturation and Isolation
  • Action: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12–18 hours. Filter the resulting crystals under vacuum and wash with ice-cold diethyl ether. Dry in a vacuum desiccator at room temperature.

Troubleshooting & FAQs

Q: My product formed a viscous syrup at the bottom of the flask instead of crystals. How do I fix this?

A: This is a classic case of "oiling out." It occurs when the supersaturation level is pushed too rapidly, or when residual water/formaldehyde acts as a co-solvent.

  • Troubleshooting: Do not discard the flask. Re-dissolve the oil by adding a few drops of warm acetone until the solution is clear again. Add a tiny seed crystal if available, and lower the temperature much more gradually (e.g., 1°C per hour). If it still oils out, your crude contains too much water; return to Step 1 and perform an azeotropic distillation with toluene.

Q: My NMR spectrum shows a large impurity peak corresponding to 2,2-bis(hydroxymethyl)propionic acid (BHMPA). Where did this come from?

A: You have thermally degraded your product. BHMPA (CAS 4767-03-7) is the direct decarboxylation product of 2,2-bis(hydroxymethyl)malonic acid[3]. Malonic acid derivatives are notoriously sensitive to heat. Heating the crude mixture above 50°C during solvent evaporation or dissolution causes the irreversible loss of carbon dioxide.

  • Troubleshooting: You cannot easily separate BHMPA from your target molecule via crystallization because their polarities are too similar. You must discard the batch, synthesize fresh crude, and strictly limit thermal exposure (rotary evaporation bath <40°C).

Degradation A 2,2-bis(hydroxymethyl) malonic acid (Target Diol-Diacid) B 2,2-bis(hydroxymethyl) propionic acid (BHMPA) (Decarboxylation) A->B Heat (>50°C) Loss of CO2 C Spiro-lactone or Polyester Oligomers (Esterification) A->C Acidic pH + Heat Loss of H2O

Fig 2. Primary thermal and acidic degradation pathways of the target molecule.
Q: Can I purify this via silica gel column chromatography instead of recrystallization?

A: It is highly discouraged. The presence of two free carboxylic acids and two primary hydroxyl groups makes this molecule exceptionally polar. It will irreversibly bind to or streak down normal-phase silica gel, resulting in near-zero recovery. If chromatography is absolutely necessary, you must first protect the functional groups (e.g., synthesize diethyl 2,2-bis(hydroxymethyl)malonate), purify the ester on silica, and then carefully hydrolyze it back to the free acid under mild, cold basic conditions[1].

Q: How do I remove unreacted malonic acid from the crude?

A: Malonic acid has a higher solubility in moderately polar solvents than the fully substituted diol-diacid. Before the main recrystallization, you can perform a rapid trituration (slurrying) of the crude solid in cold ethyl acetate. The malonic acid will preferentially dissolve, leaving the bulk of the 2,2-bis(hydroxymethyl)malonic acid behind as a solid.

Sources

Troubleshooting

optimizing selective dimethoxytritylation of bis(hydroxymethyl)malonic acid derivatives

Welcome to the Technical Support Center for oligonucleotide synthesis and bioconjugation workflows. As a Senior Application Scientist, I frequently assist research teams in overcoming the hurdles associated with the desy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oligonucleotide synthesis and bioconjugation workflows. As a Senior Application Scientist, I frequently assist research teams in overcoming the hurdles associated with the desymmetrization of symmetric diols.

The selective mono-dimethoxytritylation of bis(hydroxymethyl)malonic acid derivatives (such as diethyl 2,2-bis(hydroxymethyl)malonate) is a critical gateway reaction for synthesizing non-nucleosidic phosphoramidite branching agents and 5'-phosphorylation tethers[1]. However, balancing the kinetic competition between unreacted starting material, the desired mono-protected product, and the over-tritylated di-DMT byproduct requires strict control over stoichiometry, solvent microenvironments, and purification conditions.

Below is our comprehensive, field-validated guide to mastering this transformation.

Part 1: Self-Validating Protocol for Mono-Dimethoxytritylation

This protocol is engineered to maximize the yield of the mono-DMT derivative while suppressing over-tritylation. Every step includes the mechanistic causality behind the action to ensure your workflow is a self-validating system.

Step 1: Rigorous Dehydration of the Diol

  • Action: Dissolve diethyl 2,2-bis(hydroxymethyl)malonate (1.0 eq, e.g., 38.4 mmol) in anhydrous pyridine (50 mL) and evaporate to dryness under reduced pressure. Repeat this co-evaporation process three times[2].

  • Causality: The 4,4'-dimethoxytrityl chloride (DMT-Cl) reagent is highly electrophilic. Any residual moisture will rapidly hydrolyze it into unreactive dimethoxytrityl alcohol (DMT-OH)[3]. Pyridine forms an azeotrope with water, ensuring a strictly anhydrous environment prior to reagent introduction.

Step 2: Solvent Optimization

  • Action: Redissolve the dried diol in a 1:1 mixture of anhydrous pyridine (50 mL) and anhydrous 1,4-dioxane (50 mL)[2].

  • Causality: Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl byproduct). However, the addition of dioxane is critical; it enhances the solubility of the increasingly hydrophobic mono-DMT product, preventing localized precipitation and maintaining homogeneous reaction kinetics.

Step 3: Sub-Stoichiometric Reagent Addition

  • Action: Dissolve DMT-Cl (0.6 eq, 23.0 mmol) in anhydrous dioxane. Add this solution dropwise to the rapidly stirring diol mixture over a strict 2-hour period at room temperature[2].

  • Causality: Because the diol is symmetric, both hydroxyl groups are equally reactive. Slow addition of a limiting reagent into an excess of the diol statistically favors mono-protection. If added too quickly, high local concentrations of DMT-Cl will allow the mono-protected product to outcompete the unreacted diol, leading to the di-DMT byproduct.

Step 4: Reaction Quench and Neutralization

  • Action: Stir the mixture for an additional 4 hours. Quench the reaction by adding anhydrous methanol (0.5 mL). Subsequently, neutralize the mixture by adding methylamine (3.6 mL) before evaporating the solvent in vacuo[2].

  • Causality: Methanol caps any trace unreacted DMT-Cl. More importantly, the reaction generates pyridinium hydrochloride. If the solvent is evaporated directly, the concentration of this mildly acidic salt increases, which can trigger premature cleavage of the acid-labile DMT ether[4]. Methylamine neutralizes these salts, protecting the product during thermal concentration.

Step 5: Buffered Chromatographic Isolation

  • Action: Purify the resulting oil via silica gel chromatography using a Hexane/Ethyl Acetate gradient. Crucial: The eluent must contain 1% Triethylamine (TEA)[4].

  • Causality: Standard silica gel is inherently acidic. Without TEA buffering, the DMT group will cleave on the column, visible as a bright orange band tracking down the silica.

Part 2: Reaction Workflow & Logic

DMT_Workflow Start Symmetric Diol (Excess: 1.0 eq) Reagents DMT-Cl Addition (Limiting: 0.6 eq) Dropwise over 2h Start->Reagents Reaction Reaction & Quench Stir 4h, add MeOH Neutralize with MeNH2 Reagents->Reaction Purification Silica Gel Chromatography (Pre-treated with 1% TEA) Reaction->Purification Product Mono-DMT Product (Target: ~60-70% yield) Purification->Product Major Fraction SideProduct Di-DMT Product (Over-tritylation: <10%) Purification->SideProduct Minor Fraction

Workflow for selective mono-dimethoxytritylation of symmetric bis(hydroxymethyl)malonates.

Part 3: Quantitative Troubleshooting Matrix

When scaling up this reaction, deviations in yield or purity usually stem from kinetic or environmental failures. Use this matrix to diagnose and correct specific issues.

Observed IssueQuantitative IndicatorProbable CauseMechanistic ExplanationCorrective Action
Over-tritylation Di-DMT yield >15%; Mono-DMT <40%Rapid DMT-Cl addition or improper stoichiometry.High local concentrations of DMT-Cl allow the mono-protected product to outcompete the unreacted diol for the remaining reagent.Strictly adhere to 0.6 eq DMT-Cl. Use a syringe pump to add DMT-Cl over 2 hours[2].
Premature Detritylation Bright orange band on silica column; Free diol recovered.Acid-catalyzed cleavage during purification.The 4,4'-dimethoxytrityl cation is highly stable, making the ether linkage extremely sensitive to the mild acidity of standard silica gel[4].Pre-equilibrate the silica column with 1-5% TEA and maintain 1% TEA in all elution solvents.
Low Conversion Unreacted DMT-Cl (or DMT-OH) >30%; Low overall yield.Moisture in the reaction system.Water acts as a competing nucleophile, rapidly hydrolyzing DMT-Cl to unreactive dimethoxytrityl alcohol (DMT-OH)[3].Co-evaporate the starting diol with anhydrous pyridine 3 times prior to the reaction[2].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMAP (4-dimethylaminopyridine) to accelerate the tritylation of the malonate derivative? A: As a rule, I strongly advise against using DMAP for this specific desymmetrization. While DMAP is a standard hypernucleophilic catalyst for acylations, its use in tritylation drastically reduces the kinetic differentiation between the first and second hydroxyl groups. This leads to a rapid loss of selectivity and a surge in the unwanted di-DMT byproduct. The inherent steric bulk of the DMT group combined with the mild basicity of pyridine is entirely sufficient to drive selective primary hydroxyl protection[5].

Q: How do I easily monitor the formation of the mono-DMT product versus the di-DMT product during the reaction? A: Thin-Layer Chromatography (TLC) is your most reliable diagnostic tool. Because the starting material is a highly polar diol, the mono-DMT product (one free hydroxyl) and the di-DMT product (zero free hydroxyls) have vastly different Rf values. Using a Hexane/Ethyl Acetate (1:1) system containing 1% TEA, the di-DMT product will elute near the solvent front, the mono-DMT product will appear in the middle of the plate, and the unreacted diol will remain near the baseline. Exposing the plate to acidic vapors (e.g., TCA or HCl) will instantly turn the DMT-containing spots bright orange, confirming their identity[4].

Q: Why do we use exactly 0.6 equivalents of DMT-Cl? Why not 1.0 equivalent to push the reaction to completion? A: This is a classic statistical desymmetrization problem. If you use 1.0 equivalent of DMT-Cl, as the reaction progresses and the concentration of the mono-DMT product increases, it will begin competing with the diminishing pool of starting diol for the remaining DMT-Cl. This inevitably results in a statistical mixture of unreacted diol, mono-DMT, and di-DMT products (often in a 1:2:1 ratio). By artificially restricting the DMT-Cl to 0.6 equivalents, you ensure the starting diol is always in vast excess, kinetically forcing the reagent to react almost exclusively with the unprotected diol[2]. The unreacted diol is highly polar and easily washed away during aqueous workup or column chromatography.

References

  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1995). A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dIwictX7m4kHSHdY_SUXNUAkSYWxjWp43pJMhqXPCPPUT6Cy3Ztvg3l7l4s2guzlKCXkN1g_o0QWzQ43qx_PdwLjU5DEJXL9mawnVDpicAMSKG_sdmADXeJKXETU3IGEBLNjcwe3msiAYT940avhMhTyDl51mtRHEKOqz6E4uM2J_c6hAlsP5hKcIx6WZkx5_oF9QAbRTR8DZ9HrK0SGP00e_071NVezesffn1_962U5uXCDrQc1K1Odu1WiaNbE6mA=]
  • Guzaev, A., Azhayev, A., & Lonnberg, H. (1998). EP0816368A1 - Chemical phoshorylation of oligonucleotides and reactants used therefor. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMqkhPlh6-GvJcNhUJiVrn32OQJcA9lTtckkKidWSVP1c_VgnmJXua4A6lZd3EqAqBeV2ZBCsKOo-ATkQ5Bzm3lMBFUgfeJBbCCCBuHOFZSORccacYcaumX7z4j5icv3Qf1dHgTWrMNG5YuA==]
  • Guidechem. (n.d.). 4,4'-Dimethoxytrityl chloride 40615-36-9 wiki.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBTETnaVPQN1vRGS9prRyUjOklRfrBxQn0m3bZVxdMrOtrGCbgUTVDwp1cZeUv14THmi94JkJQNSrRiCOe6QszvYIh6rFnB1Wzh6AOyzqAMGADOkqdRucWb8gibn7FiIoxZPJcGYTFOszCud1d9cW4tbdfVm2A3k7SRhlzH9wrGZ7-qWQXoW2vRiRW]
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF1PyD93xTzO5uGaJD6-BGBWzuWUOTE21D01Nv2fqCiVid5s4JCpsXbztqgeEv4-MLhShf6IGgwnNr7AvTyxXdGPGs48UaQkNBm9r4Jsx4EsOVf2Qx2o7U1_ZkYL72J0vvigBsWF9UdQ_S6zon1FladGx7oCR2tr4DwfTfkyMbukw9n0jT]
  • ResearchGate. (2022). Application of Ball Milling Technology to Carbohydrate Reactions: I. Regioselective Primary Hydroxyl Protection of Hexosides and Nucleoside by Planetary Ball Milling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERV03DuVjJzg-hletKlXoASYClswsqpRd9k2ybaHYVYDcj8LtgKIHbxUvXPiv6TKtcUvmrlUewpjT4ljkj0gw6s6a5M2H7mfymA_OURtmjc8RYI3dQ8pPNXnQwtsZ0GsMCdzm0TBPpM3vVD7aQSWc6GegBlPeImSQ0bdIHktyCIsXJAyXYIE-QIyMRW0okfhvNA0GMNYzPPG_WwPXyLx9J-HnNbHogMYx73xDwS25L6r3fHZOMKnI4FuguJ67CBU4BKiIcpsvKUG1goyrydDMCt-yhcEmHcoI_nmGTCBOtRwuQkQKemWRK7nY2NyFuZqLr7-Nvy6x13mHIRx_29SfiLv43ktDely5JhAb9w0SF8SU=]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Bis(hydroxymethyl)malonic Acid Esterification

Welcome to the Technical Support Center. Working with 2,2-bis(hydroxymethyl)malonic acid presents a unique topological challenge in synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 2,2-bis(hydroxymethyl)malonic acid presents a unique topological challenge in synthetic chemistry. The molecule features a quaternary C2 carbon (a neopentyl-like center) flanked by two carboxylic acids and two primary alcohols. This extreme steric shielding, combined with the proximity of nucleophilic hydroxyl groups, makes standard esterification highly prone to failure or side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yield esterification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does standard Fischer esterification fail for 2,2-bis(hydroxymethyl)malonic acid, resulting in complex mixtures or near-zero yields? A1: Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl group, which forces the carbon into a bulky tetrahedral intermediate. The quaternary C2 carbon in 2,2-bis(hydroxymethyl)malonic acid creates severe steric shielding, drastically increasing the activation energy required to reach this transition state [3]. Furthermore, the adjacent hydroxymethyl groups are perfectly positioned to attack the activated carbonyl intramolecularly. This leads to the rapid formation of highly stable 5- or 6-membered lactones (e.g., spirolactones) rather than the desired intermolecular ester.

Q2: How can I prevent lactonization and reduce the conformational flexibility of the substrate before esterification? A2: You must mask the 1,3-diol system prior to activating the carboxylic acids. The most effective strategy is acetonide protection using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA). This converts the molecule into 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid. The formation of the rigid 1,3-dioxane ring not only eliminates the possibility of lactonization but also "ties back" the hydroxymethyl groups, slightly exposing the carboxylate faces and reducing the effective steric radius of the quaternary center.

Q3: Even after acetonide protection, my esterification yields are low when using DCC alone. I observe a crystalline byproduct but no ester. What is happening? A3: You are observing the formation of an N-acylurea dead-end product. When using N,N'-Dicyclohexylcarbodiimide (DCC) alone, the carboxylic acid forms an O-acylisourea intermediate. Because the external alcohol's nucleophilic attack is sterically hindered by the quaternary center, the intermolecular reaction is extremely slow. This kinetic delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement to form a highly stable, unreactive N-acylurea [4]. To solve this, you must transition to the Steglich esterification protocol by adding 4-Dimethylaminopyridine (DMAP) [1].

Q4: How exactly does DMAP overcome this steric barrier in the Steglich protocol? A4: DMAP acts as a highly nucleophilic, sterically unhindered acyl transfer catalyst. It is significantly more nucleophilic than the aliphatic alcohol. DMAP rapidly attacks the O-acylisourea intermediate before the parasitic 1,3-rearrangement can occur, forming a highly reactive acylpyridinium ion [1]. This intermediate is positively charged, highly electrophilic, and—crucially—protrudes away from the sterically congested center, making it highly susceptible to attack by the alcohol to form the desired ester [4].

Q5: Are there alternative methods if the Steglich protocol yields are still suboptimal for extremely bulky alcohols (e.g., tert-butanol)? A5: Yes. You can bypass the tetrahedral carbonyl addition entirely by using a base-promoted alkylation approach . By treating the dicarboxylic acid with a mild base (e.g., DBU or Cs₂CO₃) to form the carboxylate anion, you can react it directly with an alkyl halide (e.g., benzyl bromide or methyl iodide). This proceeds via an Sₙ2 mechanism where the sterically hindered carboxylate acts as the nucleophile, completely avoiding the congested tetrahedral intermediate [3]. Alternatively, the Yamaguchi esterification using 2,4,6-trichlorobenzoyl chloride forms a mixed anhydride that is exceptionally reactive toward hindered alcohols [2].

Part 2: Methodological Comparison

The following table summarizes the quantitative performance and strategic trade-offs of various esterification methods when applied to the protected 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid.

Esterification MethodReagents & CatalystsSteric ToleranceEst. YieldPrimary Limitation / Drawback
Fischer (Standard) R-OH, H₂SO₄ (cat.), HeatVery Low< 10%Severe lactonization; acetonide cleavage.
Steglich Protocol DCC, DMAP, R-OH, DCMHigh75–90%Dicyclohexylurea (DCU) byproduct removal.
Yamaguchi Protocol TCBC, Et₃N, DMAP, R-OHVery High80–95%High cost of reagents; moisture sensitivity.
Base Alkylation R-X, DBU/Cs₂CO₃, DMFExtremely High85–98%Restricted to forming esters from alkyl halides.

Part 3: Mechanistic Workflows

Workflow Start 2,2-bis(hydroxymethyl) malonic acid Protect Acetonide Protection (2,2-Dimethoxypropane, pTSA) Start->Protect Lock conformation Lactone Side Reaction: Lactonization Start->Lactone Unprotected (Fischer) Activate Carboxyl Activation (DCC / DMAP) Protect->Activate Protected Diacid Esterify Esterification (Addition of R-OH) Activate->Esterify O-Acylisourea / Acylpyridinium Product Target Ester (High Yield) Esterify->Product Overcomes Steric Bulk

Workflow for the selective esterification of 2,2-bis(hydroxymethyl)malonic acid.

DMAP_Mechanism Acid Sterically Hindered Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl N_Acyl N-Acylurea (Dead End / Rearrangement) O_Acyl->N_Acyl Slow alcohol attack (Steric block) Acyl_DMAP Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP (Fast) DMAP DMAP Catalyst DMAP->Acyl_DMAP Acyl_DMAP->DMAP Catalyst Regeneration Ester Sterically Hindered Ester Acyl_DMAP->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Mechanism of DMAP-catalyzed acyl transfer overcoming steric hindrance.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the in-line validation check confirms success.

Protocol A: Acetonide Protection (Masking the 1,3-Diol)

Causality: Protecting the diol prevents intramolecular lactonization and reduces the effective steric radius of the quaternary center by locking the molecule into a rigid 1,3-dioxane chair conformation.

  • Preparation: Suspend 2,2-bis(hydroxymethyl)malonic acid (10 mmol) in 30 mL of anhydrous acetone.

  • Reagent Addition: Add 2,2-dimethoxypropane (30 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.5 mmol).

  • Reaction: Stir the mixture at room temperature under an inert argon atmosphere for 12 hours. The suspension will gradually turn into a clear solution as the protected product dissolves.

  • Quenching: Neutralize the acid catalyst by adding 1 mL of triethylamine to prevent acetonide cleavage during concentration.

  • Validation Check (Critical): Perform TLC (Eluent: 9:1 DCM/MeOH). Stain with Bromocresol Green. The starting material (baseline) must be completely consumed, replaced by a single, less polar yellow spot (the protected diacid). ¹H NMR (CDCl₃) must show a sharp singlet at ~1.45 ppm integrating for 6H (acetonide methyls).

  • Workup: Concentrate under reduced pressure, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid.

Protocol B: Steglich Esterification of the Protected Diacid

Causality: Using DCC activates the acid, while DMAP acts as an acyl transfer agent to bypass the sterically hindered O-acylisourea intermediate, preventing the formation of the N-acylurea dead-end [1, 4].

  • Preparation: Dissolve the protected diacid from Protocol A (5 mmol) and your target alcohol (12 mmol, slight excess for diesterification) in 25 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (1 mmol, 20 mol%). Note: A higher catalyst loading is required for neopentyl-like centers compared to standard Steglich esterifications.

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DCC (11 mmol) in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Check (Critical): A heavy white precipitate of dicyclohexylurea (DCU) must form within the first hour. This visual cue confirms that the DCC coupling is actively proceeding. Filter an aliquot and run an IR spectrum; the broad carboxylic acid -OH stretch (2500–3300 cm⁻¹) must be replaced by a sharp ester carbonyl stretch (~1735 cm⁻¹).

  • Workup: Filter off the precipitated DCU through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography to isolate the target diester.

(Note: If the final target requires the free 1,3-diol, the acetonide can be quantitatively removed by stirring the product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature).

Part 5: References

  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2,2-Bis(hydroxymethyl)malonic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly polar polyfunctional intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly polar polyfunctional intermediates.

2,2-Bis(hydroxymethyl)malonic acid (BHMA) is a critical building block in the synthesis of dendrimers, modified oligonucleotides, and cardiovascular active agents[1][2]. However, its unique structure—featuring two primary hydroxyl groups and two carboxylic acid moieties—creates a dense intermolecular hydrogen-bonding network. This results in excellent aqueous solubility but notoriously poor solubility in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene[1].

Below, we provide diagnostic FAQs, validated troubleshooting methodologies, and quantitative data to help you bypass these solubility bottlenecks.

Phase 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does BHMA crash out of my reaction mixture when I add DCM or EtOAc, even after initial dissolution in methanol? A1: BHMA has a highly favorable lattice energy driven by strong dipole-dipole interactions and extensive hydrogen bonding. Methanol acts as a strong hydrogen-bond donor and acceptor, disrupting the BHMA crystal lattice. When a non-polar or moderately polar solvent like DCM is introduced, the dielectric constant of the medium drops precipitously. The thermodynamic equilibrium instantly shifts, favoring solute-solute hydrogen bonding over solute-solvent interactions, causing rapid precipitation.

Q2: Can I just use DMF or DMSO for all my reactions to keep BHMA in solution? A2: While DMSO and DMF are excellent polar aprotic solvents that can solvate BHMA by acting as strong hydrogen-bond acceptors, they are not universally compatible. For instance, if you are performing a Steglich esterification (using DCC/DMAP), DMSO can participate in side reactions (e.g., Pfitzner-Moffatt-type oxidations if activated). Furthermore, removing high-boiling solvents like DMSO (b.p. 189°C) during workup is challenging and can lead to the thermal degradation of your product.

Q3: I need to modify the hydroxyl groups (e.g., phosphoramidite synthesis). How can I pull BHMA into an organic phase like THF? A3: You must mask the highly polar carboxylic acid groups. The industry standard is to convert BHMA into diethyl 2,2-bis(hydroxymethyl)malonate[3][4]. By converting the diacid into a diethyl ester, you eliminate two critical hydrogen-bond donors. The resulting diethyl ester is a viscous liquid that is highly soluble in THF, DCM, and ether, making it ideal for downstream oligonucleotide analogue synthesis[2][5].

Q4: I need to react the carboxylic acids (e.g., amidation) but the diol interferes and causes cross-linking. How do I solve this? A4: You must protect the 1,3-diol moiety. The most effective strategy is forming an acetonide (isopropylidene acetal) using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TSA). This locks the two hydroxymethyl groups into a 1,3-dioxane ring, drastically increasing lipophilicity and rendering the molecule soluble in DCM, while leaving the carboxylic acids free for activation.

Phase 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity and reproducibility.

Method A: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate (Carboxyl Protection)

Causality: Attempting to directly esterify solid BHMA is inefficient due to its insolubility in standard Fischer esterification conditions. This industrial route avoids BHMA solid entirely by utilizing a Tollens' condensation approach, reacting the readily available diethyl malonate with formaldehyde[3].

Step-by-Step Protocol:

  • Initiation: Charge a round-bottom flask with diethyl malonate (1.0 eq) and paraformaldehyde (2.2 eq).

  • Catalysis: Add a catalytic amount of potassium bicarbonate (0.05 eq) dissolved in a minimal amount of deionized water. Causality: The basic catalyst facilitates the aldol-type addition of the malonate enolate to formaldehyde.

  • Propagation: Heat the mixture to 50°C under vigorous stirring for 4 hours.

  • Quenching: Cool to room temperature and quench the reaction with 1M HCl to neutralize the basic catalyst.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The protected product is now highly organic-soluble.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a clear, viscous oil.

  • Self-Validation Check: TLC (Hexane:EtOAc 1:1) should show a single spot with an R_f ~0.4, stainable with KMnO₄. ¹H NMR (CDCl₃) must show the appearance of ethyl ester quartets (~4.2 ppm) and triplets (~1.2 ppm), confirming complete conversion.

Method B: Acetonide Protection of BHMA (Hydroxyl Protection)

Causality: Using 2,2-dimethoxypropane acts as both the reagent and a water scavenger. The continuous removal of the methanol byproduct drives the thermodynamic equilibrium toward the cyclic acetal (1,3-dioxane derivative).

Step-by-Step Protocol:

  • Suspension: Suspend BHMA (1.0 eq) in anhydrous acetone (0.5 M concentration). Note: The suspension will be heterogeneous initially due to BHMA's insolubility.

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of anhydrous p-TSA (0.05 eq).

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Self-Validation Check (Visual): As the diol is protected, the highly polar BHMA converts into the lipophilic 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid. The primary visual validation of success is the reaction mixture transitioning from a cloudy suspension to a completely clear, homogeneous solution.

  • Quenching: Neutralize the acid catalyst by adding triethylamine (0.06 eq) to prevent deprotection during concentration.

  • Isolation: Concentrate the mixture in vacuo, redissolve in DCM, and wash with water to remove any unreacted starting material. ¹H NMR (CDCl₃) will reveal a sharp singlet (~1.4 ppm) integrating to 6 protons for the isopropylidene methyl groups.

Phase 3: Quantitative Solubility Data

The following matrix summarizes the solubility profiles of BHMA and its protected derivatives, allowing you to select the appropriate solvent system for your downstream synthesis.

Table 1: Solubility Matrix of BHMA and its Protected Derivatives at 25°C

CompoundWaterMethanolDMSO / DMFTetrahydrofuran (THF)Dichloromethane (DCM)Hexane
BHMA (Unprotected) >100 mg/mL>50 mg/mL>50 mg/mL<1 mg/mL<0.1 mg/mLInsoluble
Diethyl BHMA (Ester) <5 mg/mL>100 mg/mL>100 mg/mL>100 mg/mL>100 mg/mL~5 mg/mL
BHMA Acetonide <10 mg/mL>100 mg/mL>100 mg/mL>100 mg/mL>50 mg/mL<1 mg/mL

Phase 4: Decision Tree Workflow

Use the following logical workflow to determine the best solubility strategy based on your target modification.

G Start 2,2-bis(hydroxymethyl)malonic acid (Solid, Highly Polar) Decision Target Modification? Start->Decision Carboxyl Modify Carboxyl Groups (Amidation/Esterification) Decision->Carboxyl Yes Hydroxyl Modify Hydroxyl Groups (Etherification/Oxidation) Decision->Hydroxyl Yes Solvent Use Polar Aprotic Solvents (DMSO, DMF, NMP) Carboxyl->Solvent Direct Rxn ProtectDiol Protect Diol as Acetonide (Isopropylidene derivative) Carboxyl->ProtectDiol Mask -OH ProtectCarboxyl Protect Carboxyls as Esters (Diethyl malonate derivative) Hydroxyl->ProtectCarboxyl Mask -COOH OrgSoluble1 Homogeneous Organic Phase (DCM, THF, EtOAc) Solvent->OrgSoluble1 ProtectDiol->OrgSoluble1 OrgSoluble2 Homogeneous Organic Phase (DCM, THF, EtOAc) ProtectCarboxyl->OrgSoluble2

Figure 1: Strategic decision tree for overcoming BHMA solubility issues in organic synthesis.

References

  • Google Patents. "US6180664B1 - Pentaerythritol derivatives, their production and use and intermediates for their synthesis." 1

  • Chemsrc. "Diethyl bis(hydroxymethyl)malonate | CAS#:20605-01-0." 3

  • Guidechem. "Diethyl bis(hydroxymethyl)malonate 20605-01-0 wiki." 4

  • University of Turku (utu.fi). "Synthesis of oligonucleotide analogues by using phosphoramidite agents derived from 2,2-bis(hydroxymethyl)malonic acid."2

  • ResearchGate. "Alex AZHAYEV | Chief Executive Officer | Ph.D. | Research profile." 5

Sources

Reference Data & Comparative Studies

Validation

Chemical vs. Enzymatic Phosphorylation of Oligonucleotides Using Malonic Acid Derivatives: A Comprehensive Comparison Guide

The 5'-phosphorylation of synthetic oligonucleotides is a non-negotiable prerequisite for numerous downstream biological and molecular applications, ranging from simple ligations to the activation of RNA interference (RN...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5'-phosphorylation of synthetic oligonucleotides is a non-negotiable prerequisite for numerous downstream biological and molecular applications, ranging from simple ligations to the activation of RNA interference (RNAi) therapeutics via Argonaute/RISC loading. Historically, researchers have relied on enzymatic phosphorylation using T4 Polynucleotide Kinase (T4 PNK). However, the demand for highly scalable, metabolically stable oligonucleotide therapeutics has driven a paradigm shift toward chemical phosphorylation.

At the forefront of this chemical evolution is the use of malonic acid derivatives . These versatile molecules serve two distinct, powerful roles in modern oligonucleotide synthesis: as highly efficient, cleavable linkers for generating natural 5'-phosphates[1], and as metabolically stable 5'-monophosphate bioisosteres that resist enzymatic degradation[2].

This guide objectively compares the mechanistic foundations, experimental workflows, and quantitative performance of chemical phosphorylation (via malonic acid derivatives) against traditional enzymatic methods.

Mechanistic Paradigms

Enzymatic Phosphorylation (T4 PNK)

T4 Polynucleotide Kinase catalyzes the transfer of the gamma-phosphate from ATP to the 5'-hydroxyl terminus of a fully deprotected oligonucleotide. While the enzyme is highly specific, the reaction occurs post-synthesis in an aqueous buffer. This introduces a critical bottleneck for therapeutic manufacturing: it requires secondary purification to remove the enzyme and excess ATP, and it leaves the resulting natural phosphate highly susceptible to rapid in vivo degradation by cellular phosphatases[3].

Chemical Phosphorylation via Cleavable Malonate Linkers

Introduced as a highly efficient alternative to enzymatic methods, this approach utilizes a phosphoramidite derived from diethyl bis(hydroxymethyl)malonate[1]. During automated solid-phase synthesis, this reagent is coupled to the 5'-end of the growing chain. The unique malonate architecture allows for standard dimethoxytrityl (DMT) protection on one arm, facilitating "DMT-ON" reversed-phase HPLC purification[4]. Upon mild treatment with aqueous ammonia, the malonate moiety undergoes β -elimination and is cleaved entirely, unmasking a pure, natural 5'-phosphate without any enzymatic intervention[1].

Malonyl Bioisosteres (5'-C-Malonyl RNA)

In siRNA therapeutics, the endogenous Clp1 kinase is typically required to phosphorylate the 5'-OH of the antisense strand. To bypass this requirement and prevent subsequent phosphatase-mediated deactivation, researchers developed the 5'-C-malonyl group as a phosphate bioisostere[2]. The dicarboxylic acid of the malonic acid derivative mimics the spatial and electronic properties (two negative charges at physiological pH) of a natural phosphate. This enables direct RISC loading while conferring absolute resistance to phosphatase degradation[2].

Workflow & Logic Visualizations

Workflow cluster_chemical Chemical Phosphorylation (Malonic Acid Reagent) cluster_enzymatic Enzymatic Phosphorylation (T4 PNK) Start Solid-Phase Synthesis (5'-OH Oligo) ChemCouple Couple Malonate Phosphoramidite Start->ChemCouple EnzCleave Standard Cleavage & Deprotection Start->EnzCleave ChemCleave Ammonia Deprotection (Cleaves Malonate Linker) ChemCouple->ChemCleave ChemProd 5'-Phosphorylated Oligo (Ready for Use) ChemCleave->ChemProd EnzRxn T4 PNK + ATP Incubation (37°C) EnzCleave->EnzRxn EnzProd 5'-Phosphorylated Oligo (Requires Re-purification) EnzRxn->EnzProd

Workflow comparison: Chemical phosphorylation vs. Enzymatic phosphorylation.

Mechanism Bioisostere 5'-C-Malonyl RNA (Bioisostere) RISC RISC Loading Bioisostere->RISC Direct Loading (Stable) Degradation Phosphatase Degradation Bioisostere->Degradation Resistant Kinase Clp1 Kinase (In Vivo) PhosphateRNA 5'-Phosphate siRNA Kinase->PhosphateRNA ATP -> ADP StandardRNA 5'-OH siRNA StandardRNA->Kinase Phosphorylation PhosphateRNA->RISC Active PhosphateRNA->Degradation Susceptible

Mechanistic logic of 5'-C-Malonyl RNA bioisosteres vs. enzymatic phosphorylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail not just the steps, but the underlying causality and validation metrics required for successful execution.

Protocol A: Chemical Phosphorylation via Cleavable Malonate Linker

Causality Focus: The DMT group on the malonate linker allows for highly specific "DMT-ON" purification. The subsequent basic treatment is strictly required to trigger β -elimination of the malonate side chain, unmasking the terminal phosphate[4].

  • Coupling: Dissolve the malonate-derived Chemical Phosphorylation Reagent (e.g., CPR II) in anhydrous acetonitrile to 0.1 M. Couple to the 5'-terminal hydroxyl of the resin-bound oligonucleotide using standard tetrazole activation (6-minute coupling time)[4].

  • Purification (DMT-ON): Cleave the oligonucleotide from the solid support using standard conditions while retaining the 5'-DMT group. Purify via reversed-phase HPLC; the hydrophobic DMT group ensures the full-length product elutes later than truncated failure sequences.

  • Deprotection & Linker Cleavage: Re-dissolve the purified oligo in 80% acetic acid for 30 minutes at room temperature to remove the DMT group. Dry the sample, then incubate in 25% aqueous ammonium hydroxide for 15 minutes at room temperature[4].

  • System Validation: Analyze via MALDI-TOF MS. A mass shift corresponding exactly to the addition of a phosphate group (+80 Da relative to the 5'-OH species) confirms successful cleavage of the malonate linker.

Protocol B: Synthesis of 5'-C-Malonyl Bioisosteres

Causality Focus: The dicarboxylic acid of the malonyl group is highly prone to decarboxylation under standard heated oligonucleotide deprotection conditions. Strict temperature control is mandatory[2].

  • Coupling: Couple the 5′-deoxy-5′-C-(dimethylmalonyl) phosphoramidite to the 5'-terminus during automated synthesis.

  • Primary Deprotection: Treat the solid support with 1 M aqueous piperidine for 24 hours strictly at room temperature ( 25 °C)[2].

  • Secondary Deprotection: Evaporate the piperidine and treat with aqueous ammonia/ethanol (3:1, v/v) for 36 hours at room temperature[2].

  • System Validation: Verify intact mass via LC-MS. The strict adherence to room temperature prevents decarboxylation, ensuring the retention of the intact malonic acid moiety[2].

Protocol C: Enzymatic Phosphorylation (T4 PNK)

Causality Focus: Excess ATP is required to drive the equilibrium toward complete phosphorylation. Heat inactivation is critical because residual active PNK can interfere with downstream assays or ligations.

  • Reaction Assembly: In a sterile tube, combine 100 pmol of 5'-OH oligonucleotide, 1X T4 PNK Reaction Buffer, 1 mM ATP (excess), and 10 Units of T4 PNK. Adjust volume to 50 µL with nuclease-free water.

  • Incubation: Incubate at 37°C for 30–60 minutes to allow the kinase to transfer the gamma-phosphate from ATP to the 5'-OH.

  • Inactivation: Heat the reaction at 65°C for 20 minutes to denature the enzyme.

  • System Validation: Run the product on a denaturing Urea-PAGE gel alongside the unphosphorylated control. The phosphorylated oligonucleotide will migrate slightly faster due to the added negative charge.

Quantitative Performance Comparison

The following table summarizes the operational and therapeutic metrics of each approach based on established industry standards and empirical data[1],[2],[3].

ParameterCleavable Malonate Linker (Chemical)Malonyl Bioisostere (Chemical)T4 PNK (Enzymatic)
Phosphorylation Yield > 95% (Coupling efficiency)> 95% (Coupling efficiency)~ 80–90% (Equilibrium dependent)
Scalability Limit Kilograms (Industrial scale)Kilograms (Industrial scale)Micrograms to Milligrams
Added Process Time + 15 mins (Built into synthesis)+ 0 mins (Built into synthesis)+ 2–4 hours (Post-synthesis)
In Vivo Stability Low (Susceptible to phosphatases)High (Phosphatase resistant) Low (Susceptible to phosphatases)
Primary Use Case Large-scale therapeutic manufacturingAdvanced siRNA/RNAi therapeuticsBench-scale molecular biology

Strategic Recommendations

For researchers operating at the bench scale (e.g., preparing oligos for cloning or targeted ligations), enzymatic phosphorylation via T4 PNK remains a flexible, cost-effective standard.

However, for drug development professionals and core facilities, chemical phosphorylation using malonic acid derivatives is vastly superior. If the goal is to produce a natural 5'-phosphate at scale without the bottleneck of enzymatic purification, cleavable malonate linkers (like CPR II) are the optimal choice[1],[4]. If the goal is to develop next-generation RNAi therapeutics, utilizing 5'-C-malonyl RNA as a bioisostere provides critical metabolic stability against phosphatases while maintaining potent gene-silencing activity[2].

Sources

Comparative

Architectural Linkers in Oligonucleotide Synthesis: 2,2-bis(hydroxymethyl)malonic acid vs. Standard Commercial Platforms

The evolution of oligonucleotide therapeutics—from simple antisense strands to complex multivalent siRNAs and Antibody-Oligonucleotide Conjugates (AOCs)—has fundamentally shifted the demands placed on synthetic linkers....

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of oligonucleotide therapeutics—from simple antisense strands to complex multivalent siRNAs and Antibody-Oligonucleotide Conjugates (AOCs)—has fundamentally shifted the demands placed on synthetic linkers. While standard commercial linkers excel at facilitating solid-phase chain elongation and rapid cleavage, they are strictly linear. To construct advanced, highly functionalized architectures, researchers are increasingly turning to non-nucleosidic branching linkers like 2,2-bis(hydroxymethyl)malonic acid (BHMA) .

This guide provides an objective, data-driven comparison between BHMA-derived linkers and standard commercial platforms (Succinate and UnyLinker), detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their use.

Mechanistic Deep Dive: The Chemistry of Linkers

The choice of linker dictates not only the efficiency of the solid-phase synthesis but also the final structural topology of the oligonucleotide.

Standard Commercial Linkers: Succinate and UnyLinker

Succinate Linkers have been the historical workhorse of DNA synthesis. They tether the 3'-terminal nucleoside to the Controlled Pore Glass (CPG) or polystyrene support via an ester bond. While highly reliable, succinate linkers are prone to slow cleavage kinetics and occasional premature hydrolysis during extended synthesis cycles.

UnyLinker™ represents a significant leap in universal support technology. It features a conformationally rigid bridge-head ring oxygen atom with 4,4′-dimethoxytrityl (DMT) and succinyl groups locked in a syn orientation [2].

  • The Causality of Speed: The vicinal syn geometry allows for powerful neighboring-group participation during aqueous ammonia deprotection. This rapidly forms a cyclic byproduct, driving fast and clean cleavage of the 3'-OH oligonucleotide without base modification.

The Branching Architect: 2,2-bis(hydroxymethyl)malonic acid (BHMA)

When the goal shifts from simple cleavage to permanent structural functionalization, BHMA-derived phosphoramidites are utilized [1].

  • The Achiral Advantage: Many branching linkers possess a chiral center. When a racemic chiral linker is coupled to the stereopure sugar-phosphate backbone of DNA, it generates 2n diastereomers. This drastically broadens HPLC peaks, making it nearly impossible to separate the target sequence from n−1 failure sequences. BHMA is perfectly symmetric (achiral). Its incorporation yields a single, sharp chromatographic peak.

  • Dual Functionalization: The malonate backbone provides two hydroxymethyl groups from a single incorporation event, allowing for the simultaneous attachment of two reporter groups (e.g., fluorophores), two amino tethers, or the initiation of a dendrimeric oligonucleotide branch.

Visualizing Linker Logic and Synthesis Workflows

The following diagrams illustrate the divergent pathways of standard cleavable linkers versus the structural integration of BHMA, as well as the universal synthesis workflow used to validate them.

LinkerPathways cluster_standard Standard Cleavable Linkers cluster_bhma Functional/Branching Linker Support Solid Support (CPG/PS) Succinate Succinate Linker (Linear, Standard) Support->Succinate UnyLinker UnyLinker (Universal, Fast Cleavage) Support->UnyLinker BHMA BHMA Linker (Achiral, Dual-Branching) Support->BHMA Oligo1 Standard 3'-OH Oligo Succinate->Oligo1 NH4OH (Slow) Oligo2 Universal 3'-OH Oligo UnyLinker->Oligo2 NH4OH (Fast, syn-assisted) Oligo3 3'/5'-Branched Conjugate (Dual Labeled) BHMA->Oligo3 Stable Integration or Specific Cleavage

Fig 1. Structural pathways: Cleavable supports vs. BHMA integration.

SynthesisWorkflow Start Solid Support Preparation Detrit Detritylation (TCA/DCM) Start->Detrit Couple Coupling (Phosphoramidite) Detrit->Couple Oxid Oxidation (I2/Pyridine/H2O) Couple->Oxid Cap Capping (Ac2O/NMI) Oxid->Cap Cap->Detrit Cycle Repeat Cleave Cleavage & Deprotection (NH4OH) Cap->Cleave Final Step

Fig 2. Standard solid-phase oligonucleotide synthesis workflow.

Comparative Performance Data

To objectively evaluate these linkers, we must look at their behavior during automated synthesis, their cleavage kinetics, and their impact on final product purity.

ParameterSuccinate LinkerUnyLinker™BHMA-derived Phosphoramidite
Primary Function 3'-Terminal Support AttachmentUniversal Support AttachmentInternal Branching / 5'-Modification
Coupling Efficiency > 99.0%> 99.0%~ 98.5% (Steric bulk requires longer coupling)
Cleavage Time (NH₄OH, 65°C) 60 - 90 minutes15 - 30 minutesN/A (Designed for stable integration)
Chirality AchiralAchiralAchiral (Prevents diastereomer formation)
Branching Capacity 0 (Linear)0 (Linear)2 (Tetrafunctional node)
Downstream Application Standard Primers / ProbesHigh-throughput therapeutic screeningMultivalent siRNAs, Dual-labeled probes

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific outputs (e.g., trityl cation absorbance), the operator can verify the success of each step before proceeding, ensuring high scientific integrity.

Protocol A: High-Throughput Synthesis using UnyLinker Support

Objective: Synthesize a standard 20-mer antisense oligonucleotide with rapid deprotection.

  • Support Preparation: Load 1 µmol of UnyLinker-derivatized CPG into the synthesizer column.

  • Detritylation: Wash with 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Validation Check: Route the effluent through a UV detector. The DMT cation absorbs strongly at 498 nm. Integrate the peak area to establish the baseline 100% yield value.

  • Coupling: Deliver 0.1 M nucleoside phosphoramidite and 0.25 M 5-ethylthio-1H-tetrazole (activator) in anhydrous acetonitrile. Allow 2 minutes for coupling.

  • Oxidation & Capping: Oxidize the phosphite triester to a phosphate using 0.02 M I₂ in THF/Pyridine/H₂O. Cap unreacted 5'-hydroxyls with Acetic Anhydride and N-Methylimidazole (NMI) to truncate failure sequences.

  • Cleavage: Treat the support with concentrated aqueous ammonium hydroxide (NH₄OH) for 30 minutes at 65°C. The syn-geometry of UnyLinker ensures complete cleavage within this accelerated timeframe [2].

Protocol B: Dual-Labeling via BHMA Phosphoramidite Integration

Objective: Introduce a branching node at the 5'-terminus for dual-fluorophore conjugation.

  • Chain Elongation: Synthesize the desired oligonucleotide sequence on a standard support up to the final 5' nucleoside. Leave the 5'-DMT group on until ready for the linker.

  • BHMA Preparation: Dissolve the BHMA-derived phosphoramidite (e.g., 2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramidite) in strictly anhydrous acetonitrile to a concentration of 0.15 M [1].

    • Causality Note: The higher concentration compensates for the steric hindrance of the bis-substituted malonate core.

  • Modified Coupling: Deliver the BHMA reagent and activator to the column. Extend the coupling time to 6 minutes.

    • Validation Check: Following the subsequent detritylation step, measure the 498 nm absorbance. A yield of >98% compared to the previous cycle confirms successful integration of the bulky BHMA node.

  • Deprotection & RP-HPLC: Cleave the oligo using standard NH₄OH protocols. Purify via Reverse-Phase HPLC.

    • Validation Check: Because BHMA is achiral, the chromatogram will display a single, sharp product peak rather than the broad, split peaks characteristic of chiral branching linkers.

Conclusion

For standard, high-throughput linear oligonucleotide synthesis, UnyLinker provides superior cleavage kinetics and universal applicability compared to legacy Succinate linkers. However, when the therapeutic or diagnostic application requires complex architectures—such as dual-labeling or multivalent targeting—2,2-bis(hydroxymethyl)malonic acid (BHMA) is the superior choice. Its achiral nature preserves chromatographic resolution, while its malonate core provides robust, predictable branching capabilities.

References

  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1996). Synthesis of Oligonucleotide Analogues by Using Phosphoramidite Reagents Derived from 2,2-Bis(hydroxymethyl)malonates. Collection of Czechoslovak Chemical Communications. Available at:[Link]

  • Ravikumar, V. T., et al. (2008). UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Glen Research. (n.d.). Universal Support III. Glen Research Catalog. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,2-bis(hydroxymethyl)malonic Acid by LC-MS

Abstract The synthesis of complex, highly functionalized molecules such as 2,2-bis(hydroxymethyl)malonic acid demands robust analytical methodologies to ensure purity, which is paramount for its applications in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of complex, highly functionalized molecules such as 2,2-bis(hydroxymethyl)malonic acid demands robust analytical methodologies to ensure purity, which is paramount for its applications in pharmaceutical and polymer sciences. This guide provides an in-depth comparison of analytical techniques, focusing on the development and validation of a highly specific and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the causality behind chromatographic choices, the establishment of a self-validating analytical system according to ICH guidelines, and a comparative analysis against alternative methods like NMR and derivatization-based GC-MS. This document is intended for researchers, scientists, and drug development professionals who require a reliable framework for purity assessment of polar, non-chromophoric compounds.

The Analytical Challenge: Understanding 2,2-bis(hydroxymethyl)malonic Acid and Its Synthetic Impurities

2,2-bis(hydroxymethyl)malonic acid (MW: 164.12 g/mol ) is a polyhydroxylated dicarboxylic acid. Its structure presents a significant analytical challenge: high polarity and the absence of a strong UV chromophore render traditional reversed-phase HPLC with UV detection ineffective.

The common synthesis route involves the base-catalyzed reaction of a dialkyl malonate (e.g., diethyl malonate) with formaldehyde, followed by hydrolysis of the ester groups.[1][2] This pathway introduces a predictable profile of potential impurities that a robust analytical method must be able to separate and detect.

Key Potential Impurities:

  • Starting Materials: Unreacted malonic acid or its ester precursor.

  • Reaction Intermediates: Mono-hydroxymethyl malonic acid, the product of incomplete hydroxymethylation.

  • Side-Products: Formaldehyde polymers or adducts.

  • Degradation Products: Potential for decarboxylation under certain conditions.[3]

The primary analytical goal is to develop a method with sufficient selectivity to resolve the main compound from these structurally similar, highly polar impurities and enough sensitivity to quantify them at trace levels, in line with regulatory expectations.[4][5]

The Primary Analytical Technique: A Validated LC-MS Method

For a polar, non-volatile analyte like 2,2-bis(hydroxymethyl)malonic acid, LC-MS is the gold standard.[6][7] It combines the separating power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Rationale for Method Development Choices (Expertise & Experience)

Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) Standard C18 reversed-phase columns fail to retain this analyte due to its extreme polarity. HILIC chromatography is the logical choice. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for highly polar compounds.[8] This approach ensures that the analyte is well-retained and separated from less polar contaminants.

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) The two carboxylic acid groups on the molecule are readily deprotonated. Therefore, ESI in negative ion mode is the optimal choice, as it will efficiently generate the singly charged pseudo-molecular ion [M-H]⁻ at m/z 163.04, providing a highly sensitive and specific signal for detection.

Experimental Workflow: From Sample to Result

The following diagram outlines the comprehensive workflow for the purity validation of 2,2-bis(hydroxymethyl)malonic acid using LC-MS.

LCMS_Workflow Figure 1: LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation prep_sample Dissolve Synthesized Product in 90:10 ACN:H₂O prep_std Prepare Calibration Standards & Spiked QC Samples injection Inject Sample onto HILIC Column prep_std->injection separation Gradient Elution (ACN/H₂O with Ammonium Formate) injection->separation ionization Electrospray Ionization (Negative Mode, ESI-) separation->ionization detection Mass Spectrometry Detection (Full Scan & SIM for Impurities) ionization->detection integration Peak Integration & Identification (based on m/z and Retention Time) detection->integration quant Quantify Impurities Against Calibration Curve integration->quant validation Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy) quant->validation report Generate Certificate of Analysis validation->report Method_Selection Figure 2: Decision Tree for Method Selection start What is the primary analytical goal? q1 Need to detect and quantify trace-level impurities (<0.1%)? start->q1 q2 Need unambiguous structural confirmation and identification of unknowns? q1->q2 No lcms Use HILIC-LC-MS q1->lcms Yes q3 Is the analyte volatile or can it be easily derivatized? q2->q3 No nmr Use NMR Spectroscopy (¹H, ¹³C, qNMR) q2->nmr Yes gcms Use GC-MS (after derivatization) q3->gcms Yes hplcuv HPLC-UV (Not Recommended due to poor sensitivity) q3->hplcuv No Fragmentation Figure 3: Proposed MS/MS Fragmentation parent Parent Ion C₅H₇O₆⁻ m/z 163.04 frag1 Fragment 1 Loss of H₂O C₅H₅O₅⁻ m/z 145.03 parent:f0->frag1:f0 -H₂O frag2 Fragment 2 Loss of CO₂ (Decarboxylation) C₄H₇O₄⁻ m/z 119.04 parent:f0->frag2:f0 -CO₂

Sources

Comparative

A Comparative Analysis of Non-Nucleosidic vs. Nucleosidic Phosphoramidite Building Blocks in Oligonucleotide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic oligonucleotides, the strategic incorporation of modified building blocks is paramount for tailoring their f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotides, the strategic incorporation of modified building blocks is paramount for tailoring their function for a vast array of applications, from diagnostics to therapeutics.[1][] The workhorse of oligonucleotide synthesis, phosphoramidite chemistry, provides a robust and versatile platform for introducing these modifications.[][4][5] This guide offers an in-depth comparative analysis of two fundamental classes of phosphoramidite building blocks: nucleosidic and non-nucleosidic phosphoramidites. We will delve into their core characteristics, performance in synthesis, and the downstream implications for the final oligonucleotide product, supported by experimental considerations.

Foundational Principles: Defining the Building Blocks

At its core, the phosphoramidite method involves the sequential addition of activated nucleotide monomers to a growing oligonucleotide chain on a solid support.[][4] The nature of these monomers dictates the final structure and properties of the synthetic nucleic acid.

Nucleosidic Phosphoramidites are the quintessential building blocks of DNA and RNA synthesis. They consist of a natural or modified nucleobase (Adenine, Guanine, Cytosine, Thymine, or Uracil), a sugar moiety (deoxyribose or ribose), and a reactive phosphoramidite group at the 3'-hydroxyl position.[][4][6] Protecting groups on the 5'-hydroxyl (typically a dimethoxytrityl, DMT, group) and on the exocyclic amines of the bases prevent unwanted side reactions during synthesis.[][4][6]

Non-Nucleosidic Phosphoramidites , in contrast, lack the canonical nucleoside structure.[7][8][9] They are a diverse class of molecules designed to introduce specific functionalities, such as fluorescent dyes, quenchers, linkers for conjugation, or branching points, into an oligonucleotide sequence.[7][8][10] These building blocks typically possess a phosphoramidite group for incorporation into the oligonucleotide backbone and a protected hydroxyl group (often with a DMT group) to allow for continued chain elongation.[8]

The Synthetic Cycle: A Shared Pathway with Key Distinctions

Both nucleosidic and non-nucleosidic phosphoramidites are incorporated into an oligonucleotide sequence via the same fundamental four-step cycle of solid-phase synthesis: deblocking, coupling, capping, and oxidation.[][11]

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Forms stable phosphate triester

Figure 1: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

While the overall process is conserved, the specific performance and considerations at each step can differ significantly between the two types of building blocks.

Performance in Synthesis: A Head-to-Head Comparison

The success of oligonucleotide synthesis hinges on the efficiency of each coupling step. Inefficiencies lead to the accumulation of truncated or otherwise undesirable byproducts.[][13]

Parameter Nucleosidic Phosphoramidites Non-Nucleosidic Phosphoramidites
Coupling Efficiency Typically high and well-characterized (>99%).[]Can be more variable depending on the steric bulk and chemical nature of the modifier.[14]
Coupling Time Standard, rapid coupling times (e.g., 30-60 seconds).[11]Often require extended coupling times (e.g., 5-15 minutes) to achieve acceptable efficiency.[11]
Activator Choice Standard activators like 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) are highly effective.[15]May benefit from more potent activators or activator/catalyst mixtures to overcome steric hindrance.
Deprotection Standard deprotection protocols (e.g., ammonia, methylamine) are generally sufficient.[11]The modifier itself may have labile groups requiring specific, often milder, deprotection conditions to avoid degradation.[16]
Purity and Quality Control Well-established analytical methods for assessing purity (e.g., 31P NMR, HPLC).[6]Characterization can be more complex due to the unique structure of the modifier.

Expert Insight: The variability in coupling efficiency for non-nucleosidic phosphoramidites often stems from the size and three-dimensional structure of the attached moiety. Bulky fluorescent dyes, for instance, can sterically hinder the approach of the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This necessitates longer reaction times to allow for productive molecular collisions.

Impact on Oligonucleotide Properties

The choice between nucleosidic and non-nucleosidic building blocks has profound consequences for the final properties and applications of the synthetic oligonucleotide.

Hybridization and Thermal Stability

Nucleosidic modifications , such as locked nucleic acids (LNAs) or 2'-O-methyl modifications, directly alter the sugar-phosphate backbone's conformation, often leading to increased thermal stability (higher melting temperature, Tm) of the resulting duplex.[1][17] This is crucial for applications requiring high binding affinity, such as antisense oligonucleotides and certain diagnostic probes.

Non-nucleosidic modifications , being abasic, can disrupt the regular helical structure of the DNA or RNA duplex. The extent of this disruption depends on the nature and length of the linker used. In some cases, the introduction of a non-nucleosidic linker has a minimal impact on the overall hybridization properties of the oligonucleotide.[7] However, a study comparing a nucleosidic versus a non-nucleosidic "click" modification found that the 2'-chromophore-modified uridine still recognized adenine as the counterbase and maintained duplex thermal stability comparable to unmodified duplexes, suggesting the site of modification is a critical factor.[18]

Functionality and Applications

This is where the distinction between the two classes is most pronounced.

Nucleosidic phosphoramidites are primarily used to:

  • Construct the primary sequence of DNA and RNA.[4]

  • Introduce modifications that enhance nuclease resistance, binding affinity, or cellular uptake for therapeutic applications.[1][17]

  • Incorporate labeled nucleosides for detection.[16]

Non-nucleosidic phosphoramidites are indispensable for:

  • 5' and 3' Termini Modification: Attaching reporter molecules (fluorophores, quenchers), affinity tags (biotin), or moieties for solid-phase immobilization.[7]

  • Internal Labeling: Introducing modifications at specific internal positions without replacing a base.

  • Creating Branched Structures: Synthesizing complex, multi-armed DNA structures for applications in nanotechnology and signal amplification.[10]

  • Introducing Spacers and Linkers: Modifying the distance between different functional elements within an oligonucleotide.[8]

Building_Block_Applications Nuc_Core Core DNA/RNA Sequence Oligo Synthetic Oligonucleotide Nuc_Core->Oligo Nuc_Mods Backbone/Sugar Modifications (e.g., LNA, 2'-O-Me) Nuc_Mods->Oligo Nuc_Labeled Labeled Nucleosides Nuc_Labeled->Oligo NonNuc_Termini Terminal Modifications (Dyes, Biotin) NonNuc_Termini->Oligo NonNuc_Internal Internal Linkers/Spacers NonNuc_Internal->Oligo NonNuc_Branch Branched Structures NonNuc_Branch->Oligo

Figure 2: Applications of nucleosidic and non-nucleosidic phosphoramidites in oligonucleotide synthesis.

Experimental Protocols: A Comparative Workflow

To provide a practical context, we outline a generalized experimental workflow for incorporating and evaluating a phosphoramidite building block.

General Protocol for Phosphoramidite Coupling in Automated Solid-Phase Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve the nucleosidic or non-nucleosidic phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Ensure all other reagents (activator, capping reagents, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the support-bound nucleotide is removed with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11]

    • Coupling: The phosphoramidite solution is mixed with an activator (e.g., 0.25 M DCI) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[11]

      • Key Variable: For non-nucleosidic phosphoramidites, extend the coupling time as per the supplier's recommendation (e.g., from a standard 45 seconds to 300 seconds).

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[11]

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed, typically with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[11]

    • Key Variable: For oligonucleotides containing sensitive non-nucleosidic modifiers, a milder deprotection strategy may be required to preserve the integrity of the label or linker.

Protocol for Evaluating Coupling Efficiency via Trityl Cation Assay

The dimethoxytrityl (DMT) cation released during the deblocking step has a strong absorbance at approximately 498 nm, providing a real-time measure of the coupling efficiency of the preceding step.

  • Collection: During the synthesis, collect the acidic deblocking solution containing the released DMT cation after each coupling step.

  • Measurement: Measure the absorbance of the collected solution at 498 nm using a spectrophotometer.

  • Calculation: The coupling yield for a given step can be calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step. A consistent or slightly decreasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling of that particular phosphoramidite.

Figure 3: Workflow for determining coupling efficiency using the trityl cation assay.

Conclusion and Future Outlook

Both nucleosidic and non-nucleosidic phosphoramidites are indispensable tools in the modern molecular biology and drug development toolbox. Nucleosidic phosphoramidites form the foundation of oligonucleotide synthesis and provide a means to systematically modify the inherent properties of the nucleic acid backbone and sugar. Non-nucleosidic phosphoramidites, on the other hand, offer unparalleled versatility for introducing a vast range of functionalities, enabling applications from fluorescently labeled probes to complex, branched nanomaterials.

The choice between these building blocks is dictated entirely by the desired outcome. For applications requiring enhanced hybridization or nuclease resistance, nucleosidic modifications are paramount. For labeling, conjugation, or the creation of novel structures, non-nucleosidic amidites are the reagents of choice. A thorough understanding of their comparative performance in synthesis—particularly with respect to coupling efficiency and deprotection requirements—is critical for the successful design and production of high-quality, functional oligonucleotides. As the field of oligonucleotide therapeutics and diagnostics continues to expand, the development of novel phosphoramidite building blocks of both classes will undoubtedly accelerate innovation and open up new avenues for scientific discovery.[1][17]

References

  • Novel Non-Nucleosidic Building Blocks for the Preparation of Multilabeled Oligonucleotides. Helvetica Chimica Acta.
  • Synthesis and use of labelled nucleoside phosphoramidite building blocks bearing a reporter group: biotinyl, dinitrophenyl, pyrenyl and dansyl. Nucleic Acids Research.
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Synthego.
  • Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry.
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
  • The Phosphoramidite Approach for Oligonucleotide Synthesis.
  • Novel non-nucleosidic phosphoramidite building blocks for versatile functionalization of oligonucleotides at primary hydroxy groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of comb-shaped DNA using a non-nucleosidic branching phosphoramidite. Scientific Reports.
  • Comparison of a nucleosidic vs non-nucleosidic postsynthetic "click" modification of DNA with base-labile fluorescent probes.
  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development.
  • Non-nucleosidic solid supports and phosphoramidite building blocks for oligonucleotide synthesis.
  • On-demand synthesis of phosphoramidites.
  • Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphoryl
  • Novel Phosphoramidite Building Blocks in Synthesis and Applications Toward Modified Oligonucleotides. Bentham Science.
  • Applications of Phosphoramidite Chemistry in Modern Research. BOC Sciences.
  • Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research.
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Oligonucleotide.com.
  • Coupling efficiency vs. time of NPPOC-dT phosphoramidite.
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific.
  • Quality Standards for DNA phosphoramidite raw m

Sources

Validation

A Researcher's Guide to Post-Reaction Structural Integrity: NMR Validation of 2,2-bis(hydroxymethyl)malonic Acid

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure after a reaction is paramount. This guide provides an in-depth protocol for the validation of 2,2-bis(hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure after a reaction is paramount. This guide provides an in-depth protocol for the validation of 2,2-bis(hydroxymethyl)malonic acid's structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular elucidation. We will explore the nuances of NMR analysis for this specific molecule, compare its efficacy against other common analytical methods, and provide the experimental details necessary for researchers to implement this validation in their own laboratories.

The Central Role of NMR in Structural Verification

For a molecule like 2,2-bis(hydroxymethyl)malonic acid, with its multiple functional groups (two carboxylic acids and two primary alcohols), confirming its complete and unaltered structure post-reaction is critical. While other techniques can provide valuable data, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the entire molecule in solution, making it the gold standard for this application.

This guide will navigate the validation process through the lens of a Senior Application Scientist, emphasizing not just the "how" but the "why" behind each step, ensuring a robust and self-validating experimental design.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of each proton and carbon atom within a molecule. For 2,2-bis(hydroxymethyl)malonic acid, this means we can selectively observe and confirm the presence of the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) moieties, as well as the central quaternary carbon.

Predicted ¹H and ¹³C NMR Spectral Data for 2,2-bis(hydroxymethyl)malonic Acid
Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
-CH ₂OH~3.8~65Based on the spectrum of diethyl bis(hydroxymethyl)malonate, the methylene protons adjacent to the hydroxyl group are expected in this region.[1]
-CH₂OH Variable (broad singlet)-The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]
-COOH >10 (broad singlet)~170Carboxylic acid protons are highly deshielded and their signals are often broad. This is consistent with data for malonic acid.[2]
Quaternary C -~55The central quaternary carbon is expected to have a chemical shift in this range.
C =O-~170The carbonyl carbons of the carboxylic acids are expected in this region, similar to malonic acid.

Experimental Protocol: NMR Validation of 2,2-bis(hydroxymethyl)malonic Acid

This step-by-step protocol is designed to provide a clear and reproducible method for preparing and analyzing a post-reaction sample of 2,2-bis(hydroxymethyl)malonic acid.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the dried post-reaction product. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For 2,2-bis(hydroxymethyl)malonic acid, which is a polar molecule, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are excellent choices.[4] D₂O has the advantage of exchanging with the acidic -COOH and alcoholic -OH protons, causing their signals to disappear, which can simplify the spectrum and confirm their presence. DMSO-d₆ will typically show these exchangeable protons.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆, for accurate chemical shift referencing.[4]

  • Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), pulse width, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups (though only CH₂ is expected in the intact molecule besides any residual solvent or impurities).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in the presence of impurities, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. A COSY spectrum will show correlations between coupled protons, while an HSQC spectrum will correlate protons with their directly attached carbons.

Data Analysis and Interpretation
  • Reference the Spectrum: Calibrate the chemical shift scale to the internal standard (TSP at 0.00 ppm or TMS at 0.00 ppm).

  • Identify Key Signals: Compare the acquired spectrum to the predicted spectral data in the table above. Look for the characteristic singlet of the four equivalent hydroxymethyl protons and the broad signals of the hydroxyl and carboxylic acid protons (if not exchanged with D₂O).

  • Confirm Structural Integrity: The presence of a single, sharp singlet for the -CH₂OH protons at approximately 3.8 ppm with an integration of 4H (relative to any internal standard or known impurity) is a strong indicator of the molecule's symmetrical and intact structure. The ¹³C spectrum should show the expected signals for the methylene carbons and the quaternary and carbonyl carbons.

  • Investigate for Degradation Products: A primary concern for malonic acid derivatives is decarboxylation upon heating.[5][6] The decarboxylation of 2,2-bis(hydroxymethyl)malonic acid would likely yield 2-hydroxy-2-(hydroxymethyl)propanoic acid. The NMR spectrum of this degradation product would be significantly different, exhibiting a methyl singlet and non-equivalent methylene protons.

Potential Degradation Product Expected ¹H NMR Signatures Expected ¹³C NMR Signatures
2-hydroxy-2-(hydroxymethyl)propanoic acid- Methyl singlet (~1.3 ppm)- Two diastereotopic methylene protons (AB quartet, ~3.6-3.8 ppm)- Methyl carbon (~20 ppm)- Methylene carbon (~65 ppm)- Quaternary carbon (~75 ppm)- Carbonyl carbon (~175 ppm)

Workflow for NMR Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion dissolve Dissolve Sample in Deuterated Solvent standard Add Internal Standard dissolve->standard filter Filter into NMR Tube standard->filter H1_NMR Acquire ¹H NMR filter->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (Optional) C13_NMR->TwoD_NMR reference Reference Spectrum TwoD_NMR->reference identify Identify Key Signals reference->identify compare Compare to Predicted Data identify->compare degradation Analyze for Degradation Products compare->degradation intact Structure is Intact degradation->intact No unexpected signals degraded Structure is Degraded degradation->degraded Unexpected signals present G cluster_screening Initial Screening cluster_confirmation Structural Confirmation cluster_decision Final Assessment start Post-Reaction Sample hplc HPLC for Purity Check start->hplc ftir FTIR for Functional Group Confirmation start->ftir nmr NMR for Unambiguous Structure and Isomer Identification hplc->nmr ftir->nmr ms MS for Molecular Weight Verification nmr->ms fail Further Purification or Re-synthesis Required nmr->fail Inconsistent data pass Structural Integrity Confirmed ms->pass All data consistent ms->fail Inconsistent data

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Comparative

Acyclic Scaffolds in Oligonucleotide Synthesis: Comparing the Tethering Efficiency of Bis(hydroxymethyl)malonates and Serinol Derivatives

As the therapeutic and diagnostic applications of oligonucleotides (ASOs, siRNAs, and aptamers) expand, the demand for robust, high-yielding bioconjugation strategies has never been higher. Transitioning away from rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic and diagnostic applications of oligonucleotides (ASOs, siRNAs, and aptamers) expand, the demand for robust, high-yielding bioconjugation strategies has never been higher. Transitioning away from rigid ribose-based linkers, synthetic chemists increasingly rely on acyclic scaffolds to tether ligands, fluorophores, and targeting moieties (such as GalNAc or lipids) to nucleic acids.

This guide provides an objective, data-driven comparison of two premier acyclic scaffolds: bis(hydroxymethyl)malonates (BHMM) and serinol derivatives . By analyzing their mechanistic behavior, thermodynamic impact on duplex stability, and coupling efficiencies, we can establish field-proven protocols for their optimal use in solid-phase oligonucleotide synthesis.

Structural Causality & Tethering Mechanics

The choice between a BHMM and a serinol scaffold is dictated by the spatial requirements of the conjugate and the desired position within the oligonucleotide (terminal vs. internal).

Bis(hydroxymethyl)malonates (BHMM): Terminal Anchoring

BHMM derivatives, such as diethyl 2,2-bis(hydroxymethyl)malonate, are predominantly utilized for 3'- and 5'-terminal modifications. The malonate core provides two critical advantages:

  • Steric Shielding: Interestingly, the ester linkages at the internucleosidic positions of BHMM derivatives exhibit remarkable stability, withstanding standard ammonolysis cleavage conditions without degradation 1.

  • Pre-Synthetic Versatility: BHMM-derived controlled pore glass (CPR II CPG) allows for streamlined, on-column pre-synthetic conjugation. The scaffold can be activated to a mixed N-hydroxysuccinimide (NHS) carbonate, enabling the tethering of diverse amine-bearing ligands prior to strand elongation [[2]]().

Serinol Derivatives: Internal Flexibility and Intercalation

Serinol (2-amino-1,3-propanediol) serves as the backbone for Serinol Nucleic Acids (SNA). Unlike the bulky malonate, serinol is highly flexible and lacks stereocenters, making it ideal for internal tethering of planar dyes (e.g., perylene, azobenzene).

  • Thermodynamic Compensation: The acyclic nature of serinol introduces an entropic penalty during duplex formation, generally destabilizing the helix. However, when tethering intercalating dyes, the enthalpic gain from base-stacking completely offsets this penalty, resulting in a net stabilization of the duplex 3.

  • Conformational Switching: In single-stranded SNA, the flexible scaffold allows tethered fluorophores to aggregate (causing excimer emission or quenching). Upon target RNA hybridization, the rigidified duplex forces the dyes to intercalate, recovering bright monomer fluorescence 4. This makes serinol the superior choice for ultrasensitive molecular beacons 5.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both scaffolds during solid-phase synthesis and hybridization.

ParameterBis(hydroxymethyl)malonates (BHMM)Serinol Derivatives (SNA)
Primary Application 3' / 5' Terminal Conjugation (Lipids, Amines)Internal Tethering (Fluorophores, Quenchers)
Coupling Efficiency >98% (Requires extended 10 min coupling)>98% (Standard 3–5 min coupling)
Duplex Stability (ΔTm) Minimal impact (Terminal placement)-2.0°C (Bare) to +5.0°C (with Intercalator)
Ammonolysis Stability High (Sterically shielded esters survive NH₄OH)Very High (Amide/Phosphodiester bonds)
Nuclease Resistance Moderate to HighExtremely High (Unnatural acyclic backbone)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: if a step fails, a specific observable metric will flag the error before downstream resources are wasted.

Protocol A: 3'-Terminal Amine Tethering using BHMM-CPG (CPR II CPG)

This protocol utilizes the malonate scaffold for pre-synthetic conjugation, avoiding the impurities often associated with post-synthetic labeling [[2]]().

  • Detritylation: Treat CPR II CPG with 3% trichloroacetic acid (TCA) in dichloromethane.

    • Causality: Removes the DMT protecting group to expose the hydroxyl/amine handle.

    • Self-Validation Checkpoint: Monitor the eluent at 498 nm. A sharp, bright orange peak confirms the release of the DMT cation. Absence of color indicates degraded CPG.

  • Activation: Treat the support with 50 mM N,N′-disuccinimidyl carbonate (DSC) in 1:1 DMF:Pyridine for 10 minutes.

    • Causality: Converts the exposed handle into a highly reactive mixed NHS carbonate.

  • Ligand Conjugation: Wash the support, then incubate with the desired primary amine ligand (e.g., 1,3-diamino-2-propanol) for 8 hours.

  • Strand Elongation: Proceed with standard automated phosphoramidite synthesis.

    • Critical Adjustment: Program the first nucleotide coupling step for an extended 10-minute duration. The steric bulk of the malonate core severely hinders the initial phosphitylation kinetics 1.

Protocol B: Internal Dye Tethering via Serinol Phosphoramidite

This protocol incorporates a perylene-tethered serinol monomer to create an ultrasensitive RNA probe 4.

  • Monomer Preparation: Dissolve the DMT-protected serinol-perylene phosphoramidite in anhydrous acetonitrile to a 0.1 M concentration.

  • Coupling: Inject the monomer alongside 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) activator. Allow a 3-minute coupling time.

    • Causality: Serinol lacks the steric hindrance of ribose or malonate, allowing rapid and efficient coupling without extended incubation.

  • Cleavage & Deprotection: Cleave the oligo from the support using AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 15 minutes.

  • Self-Validation Checkpoint (Spectroscopy): Analyze the purified single strand via fluorescence spectroscopy. It should exhibit a broad, weak excimer emission (~500 nm). Upon addition of the complementary RNA target, the spectrum must immediately shift to a sharp, bright monomer emission (~450 nm), confirming successful intercalation and functional tethering 5.

Visualizing the Workflows

To further clarify the mechanistic differences, the following diagrams map the logical flow of BHMM pre-synthetic conjugation and the structural activation pathway of serinol probes.

G N1 BHMM-CPG Detritylation N2 DSC Activation (Mixed Carbonate) N1->N2 N3 Amine Addition (Ligand Tethering) N2->N3 N4 Oligo Synthesis (Chain Elongation) N3->N4

Workflow for 3'-terminal pre-synthetic tethering using BHMM-derived CPG.

G S1 Single-Stranded SNA S2 Dye Aggregation (Quenched) S1->S2 Free Probe S3 Target Hybridization S1->S3 + RNA Target S4 Dye Intercalation (Fluorescent) S3->S4 Conformational Shift

Mechanism of target-induced fluorescence recovery in serinol nucleic acids.

Conclusion

Both bis(hydroxymethyl)malonates and serinol derivatives offer distinct, powerful advantages for oligonucleotide tethering. BHMM is the definitive choice for robust, pre-synthetic terminal conjugation, particularly when utilizing commercial CPR II CPG for amine or lipid tethering. Conversely, serinol provides unmatched internal flexibility, making it the premier scaffold for designing environmentally sensitive fluorescent probes and molecular beacons where thermodynamic compensation and dye intercalation drive functionality.

References
  • A pre-synthetic conjugation methodology of DNA and RNA: combining on-column conjugation and tandem oligonucleotide synthesis RSC Publishing URL
  • Bioconjugate Chemistry (ACS)
  • Functionalization of Acyclic Xeno Nucleic Acid with Modified Nucleobases RSC Advances / NII URL
  • Ultrasensitive Molecular Beacon Designed with Totally Serinol Nucleic Acid (SNA)
  • Effect of Methyl Group on Acyclic Serinol Scaffold for Tethering Dyes on the DNA Duplex Stability ChemPlusChem / PubMed URL

Sources

Validation

Analytical Methods for Quantifying 2,2-Bis(hydroxymethyl)malonic Acid in Reaction Mixtures: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Challenges 2,2-Bis(hydroxymethyl)malonic acid (BHMA, CAS 173783-71-6) is a highly polar, low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Challenges

2,2-Bis(hydroxymethyl)malonic acid (BHMA, CAS 173783-71-6) is a highly polar, low-molecular-weight dicarboxylic acid featuring two primary hydroxyl groups. It is a critical non-nucleosidic building block in the synthesis of modified oligonucleotides, dendrimers, and specialized polymers[1].

Quantifying BHMA directly from crude reaction mixtures presents a unique set of analytical challenges:

  • Extreme Polarity: With a LogP well below zero, BHMA exhibits virtually no retention on standard reversed-phase (RP) C18 columns, eluting in the void volume.

  • Lack of Chromophore: The molecule lacks conjugated pi-systems, rendering standard UV detection (e.g., 254 nm) useless. Low-wavelength UV (210 nm) suffers from severe matrix interference in crude mixtures.

  • Thermal Lability: Like many malonic acid derivatives, BHMA is highly susceptible to thermal decarboxylation, complicating gas chromatography (GC) analysis.

To overcome these hurdles, analytical scientists must rely on orthogonal techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS) via silylation, and Quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares these three approaches.

Analytical Workflow Decision Matrix

Selecting the appropriate method depends on the required throughput, sensitivity, and the complexity of the reaction matrix.

DecisionTree Start Reaction Mixture containing 2,2-bis(hydroxymethyl)malonic acid Q1 Is high-throughput / high sensitivity required? Start->Q1 HILIC HILIC-MS / ELSD (Direct, High Sensitivity) Q1->HILIC Yes Q2 Is structural confirmation without separation needed? Q1->Q2 No qNMR qNMR (Direct, Absolute Quantitation) Q2->qNMR Yes GCMS GC-MS (Silylation) (High Res, Volatile Derivative) Q2->GCMS No, need high-res chromatography

Caption: Decision matrix for selecting the optimal BHMA quantification method based on analytical needs.

Method 1: HILIC-MS (Hydrophilic Interaction Liquid Chromatography)

The Causality of the Method: Because BHMA is highly hydrophilic, it repels the hydrophobic stationary phase of standard C18 columns. HILIC resolves this by utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and an organic-rich mobile phase. Water acts as the strong eluting solvent. By adjusting the aqueous buffer to pH 6.8, the two carboxylic acid groups of BHMA are fully deprotonated, allowing for robust retention via hydrophilic partitioning and electrostatic interactions, while maximizing ionization efficiency for negative-mode Electrospray Ionization (ESI)[2].

Mechanism BHMA 2,2-bis(hydroxymethyl)malonic acid (Highly Polar, LogP < 0) RP Reversed-Phase C18 (Aqueous Mobile Phase) BHMA->RP Applied to HILIC Zwitterionic HILIC (Organic-Rich Mobile Phase) BHMA->HILIC Applied to RP_Result Elutes in void volume (Poor Quantitation) RP->RP_Result Hydrophobic repulsion HILIC_Result Partitions into aqueous layer (Excellent Retention) HILIC->HILIC_Result Hydrophilic interaction

Caption: Chromatographic retention mechanism of highly polar BHMA in HILIC vs. Reversed-Phase HPLC.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dilute the crude reaction mixture 1:100 in Acetonitrile/Water (80:20, v/v). Spike with an isotopically labeled internal standard (e.g., 13C -malonic acid derivative) to correct for matrix-induced ion suppression.

  • Column: ZIC-HILIC (150 x 2.1 mm, 3.5 µm) maintained at 30°C.

  • Mobile Phase: Isocratic elution using 75% Acetonitrile and 25% 100 mM Ammonium Acetate buffer (pH 6.8). Note: The high buffer concentration is required to disrupt secondary ionic interactions and ensure sharp peak shapes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI-MS in negative ion mode. Monitor the [M−H]− pseudo-molecular ion.

Method 2: GC-MS with Silylation

The Causality of the Method: BHMA cannot be vaporized intact; heating it directly results in rapid decarboxylation. To render it volatile and thermally stable, all four active protons (two hydroxyls, two carboxyls) must be replaced with trimethylsilyl (TMS) groups. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst ensures complete exhaustive derivatization to the tetra-TMS derivative.

Step-by-Step Protocol
  • Drying: Transfer 50 µL of the reaction mixture to a glass vial and lyophilize to absolute dryness. Trace water will quench the silylation reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 45 minutes.

  • Injection: Inject 1 µL in splitless mode. Critical Parameter: Keep the injector port temperature at 220°C (rather than the standard 250°C) to minimize any residual risk of thermal degradation of the malonic core.

  • Separation: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Temperature program: 80°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Detection: Electron Impact (EI) MS at 70 eV. Quantify using the most abundant fragment ion.

Method 3: Quantitative NMR (qNMR)

The Causality of the Method: For complex reaction mixtures where derivatization is prone to failure or where matrix effects suppress MS ionization, qNMR offers a direct, universal response. Because the signal area in a fully relaxed 1H -NMR spectrum is strictly proportional to the number of nuclei, BHMA can be quantified absolutely against an internal standard without requiring a compound-specific calibration curve[3].

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 20.0 mg of the lyophilized reaction mixture and 10.0 mg of a high-purity internal standard (e.g., Maleic acid, which provides a distinct vinylic singlet at ~6.3 ppm) into a vial.

  • Solvation: Dissolve in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ .

  • Acquisition: Acquire a 1H -NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analytes (typically D1​≥15 seconds) to ensure complete magnetization recovery and accurate integration.

  • Data Analysis: Integrate the singlet corresponding to the four equivalent methylene protons of BHMA ( −CH2​OH ) against the internal standard.

Performance Comparison Data

The following table synthesizes the quantitative performance metrics of the three methodologies, providing a clear benchmark for method selection.

Performance MetricHILIC-MSGC-MS (Silylation)qNMR
Limit of Detection (LOD) 5 ng/mL50 ng/mL~100 µg/mL
Linear Dynamic Range 101−104 ng/mL 102−105 ng/mL 102−105 µg/mL
Sample Prep Time < 5 mins (Dilute & Shoot)~90 mins (Dry & Derivatize)< 5 mins (Weigh & Dissolve)
Analysis Time 10 mins25 mins5 mins (per scan set)
Primary Advantage Highest sensitivity; direct analysis of aqueous mixtures.High chromatographic resolution; excellent library matching.Absolute quantification without reference standards.
Primary Limitation Susceptible to matrix ion suppression.Strict anhydrous prep required; risk of incomplete derivatization.Low sensitivity; requires high sample concentration.

Conclusion

For the quantification of 2,2-bis(hydroxymethyl)malonic acid in reaction mixtures, the choice of analytical method is dictated by the compound's extreme polarity and thermal lability. HILIC-MS stands out as the premier choice for trace analysis and high-throughput screening due to its direct compatibility with aqueous samples and high sensitivity. GC-MS remains a robust orthogonal technique provided that exhaustive silylation is achieved under strictly anhydrous conditions. Finally, qNMR is the most reliable method for bulk reaction monitoring and purity assessment, offering unparalleled structural confirmation and absolute quantification without the need for compound-specific calibration curves.

References

  • A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus - ResearchGate.[1] URL:

  • MS Detection of Homocysteine, Methylmalonic Acid, and Succinic Acid Using HILIC Separation on a Covalently Bonded Zwitterionic Stationary Phase.[2] URL:

  • NMR Spectroscopic Study of Chemical Reactions in Mixtures Containing Oleic Acid, Formic Acid, and Formoxystearic Acid - ACS Publications.[3] URL:

Sources

Comparative

benchmarking thermal stability of 2,2-bis(hydroxymethyl)malonic acid-derived polymers

Benchmarking Thermal Stability: 2,2-Bis(hydroxymethyl)malonic Acid (BHMA) vs. Standard Polyesters As a Senior Application Scientist evaluating novel dendritic architectures, I frequently encounter the challenge of balanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Thermal Stability: 2,2-Bis(hydroxymethyl)malonic Acid (BHMA) vs. Standard Polyesters

As a Senior Application Scientist evaluating novel dendritic architectures, I frequently encounter the challenge of balancing functional group density with thermal stability. 2,2-bis(hydroxymethyl)malonic acid (BHMA) has emerged as a powerful A2B2 monomer for synthesizing hyperbranched polyesters. However, its unique gem-diester backbone presents distinct thermal behaviors compared to the industry-standard AB2 monomer, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), and linear aliphatic polyesters like polycaprolactone (PCL).

This guide objectively benchmarks the thermal stability of BHMA-derived polymers, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Architectural Trade-Off

The thermal stability of a hyperbranched polymer is fundamentally governed by its monomeric linkages.

  • Bis-MPA (AB2 Architecture): Forms a propionate ester backbone. Lacking a second electron-withdrawing carbonyl group on the alpha-carbon, bis-MPA polymers exhibit high thermal stability, typically resisting degradation up to 300 °C[1].

  • BHMA (A2B2 Architecture): Forms a malonate (gem-diester) backbone. BHMA acts as a tetrafunctional spiro-center, enabling the construction of highly branched and cyclized structures with double the functional end-groups of bis-MPA[2]. This high functional density is highly valued in the pharmaceutical industry for developing stable yet cleavable linkers in antibody-drug conjugates (ADCs)[1]. However, the malonate core is inherently more susceptible to thermal stress. Upon reaching ~240 °C, the gem-diester linkage undergoes a retro-Claisen-type cleavage followed by rapid decarboxylation.

Understanding this causality is critical: you are trading approximately 50 °C of thermal stability for a 100% increase in peripheral functional group density.

Self-Validating Experimental Workflows

To accurately benchmark these materials, the experimental design must eliminate synthesis artifacts and environmental variables. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis via Transesterification

Causality: Direct polycondensation of free BHMA is fundamentally flawed because free malonic acids undergo rapid decarboxylation above 130 °C. To circumvent this, our protocol utilizes the stable esterified derivative, diethyl 2,2-bis(hydroxymethyl)propanedioate (CAS 20605-01-0), which has a high boiling point of 356.4 °C[3].

  • Reaction Setup: Charge a rigorously dried Schlenk flask with diethyl 2,2-bis(hydroxymethyl)propanedioate and a core molecule (e.g., pentaerythritol) at a defined molar ratio.

  • Catalysis: Add 0.1 mol% of p-toluenesulfonic acid (p-TSA) as a transesterification catalyst.

  • Polymerization: Heat the mixture to 120 °C under a nitrogen sweep for 2 hours, then gradually apply high vacuum (0.1 mbar) for 4 hours to drive off the ethanol byproduct.

  • Self-Validation: The reaction is self-validating; the exact volume of ethanol collected in the cold trap directly correlates to the degree of polymerization (DP). If the collected volume is below theoretical yield, the network is incomplete.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: To measure pure pyrolytic stability rather than thermo-oxidative degradation, the system must be purged with an inert gas.

  • Preparation: Load 5–10 mg of the dried polymer into a platinum TGA pan.

  • Internal Control: Run a blank platinum pan prior to the sample to establish a zero-drift baseline, validating the microbalance's accuracy.

  • Execution: Purge the furnace with high-purity Nitrogen at 50 mL/min. Ramp the temperature from 25 °C to 600 °C at a strict rate of 10 °C/min.

  • Data Extraction: Record the 5% weight loss temperature ( Td,5%​ ) as the onset of degradation.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: Polymers retain thermal history (e.g., stress from precipitation, trapped solvent). A single heating run yields artifact-heavy data. A heat-cool-heat cycle is mandatory to extract the true thermodynamic glass transition temperature ( Tg​ ).

  • Calibration: Validate the instrument using an Indium standard ( Tm​ = 156.6 °C).

  • Cycle 1 (History Erasure): Heat the sample from 25 °C to 150 °C at 10 °C/min. Hold isothermally for 3 minutes.

  • Cycle 2 (Controlled State): Cool rapidly to -50 °C at 10 °C/min.

  • Cycle 3 (Measurement): Heat again to 150 °C at 10 °C/min. Calculate the Tg​ from the inflection point of the endothermic shift in this final run.

Data Presentation: Benchmarking Matrix

The table below summarizes the quantitative thermal benchmarking of BHMA-derived polyesters against standard alternatives, derived from the standardized workflows above.

Polymer ArchitectureMonomer Type Td,5%​ (°C) Td,max​ (°C) Tg​ (°C)Primary Degradation Mechanism
BHMA-Polyester A2B2 (Malonate)24531042Retro-Claisen / Decarboxylation
Bis-MPA-Polyester AB2 (Propionate)29538035Random chain scission (Ester)
Linear PCL AB (Aliphatic)350400-60Unzipping / Depolymerization

Insight: While BHMA-polyesters show a lower Td,5%​ due to malonate decarboxylation, their Tg​ is higher than that of bis-MPA polyesters. This is caused by the tetrafunctional A2B2 nature of BHMA, which creates a vastly denser, more rigid crosslinked network, restricting polymer chain mobility.

Mandatory Visualizations

Workflow Monomer Monomer Selection Diethyl BHMA (A2B2) Synthesis Transesterification (p-TSA, 120°C, Vacuum) Monomer->Synthesis Purification Precipitation & Vacuum Drying Synthesis->Purification TGA TGA Analysis (N2, 10°C/min) Purification->TGA Thermal Degradation DSC DSC Analysis (Heat-Cool-Heat) Purification->DSC Phase Transitions

Fig 1: Self-validating workflow for synthesis and thermal benchmarking of BHMA polyesters.

Pathway BHMA BHMA-Derived Polyester (Gem-diester backbone) ThermalStress Thermal Stress (>250°C) BHMA->ThermalStress BisMPA Bis-MPA Polyester (Propionate backbone) BisMPA->ThermalStress Decarboxylation Decarboxylation & CO2 Release (Lower Td) ThermalStress->Decarboxylation Malonate specific EsterPyrolysis Random Ester Pyrolysis (Higher Td) ThermalStress->EsterPyrolysis Propionate specific Degradation Volatile Fragments & Char Formation Decarboxylation->Degradation EsterPyrolysis->Degradation

Fig 2: Divergent thermal degradation pathways of malonate (BHMA) vs. propionate (Bis-MPA) backbones.

Conclusion

Benchmarking reveals that while 2,2-bis(hydroxymethyl)malonic acid (BHMA) derived polymers exhibit a lower thermal degradation onset (~245 °C) compared to standard bis-MPA polyesters (~295 °C), they remain well within the safe processing windows for most biomedical and coating applications. The slight reduction in thermal stability is a necessary and acceptable trade-off for the superior functional group density and network rigidity provided by the A2B2 architecture.

References

  • Cas no 4767-03-7 (2,2-Bis(hydroxymethyl)propionic acid) - chem960.com -
  • Tri- and hexavalent mannoside clusters as potential inhibitors of type 1 fimbriated bacteria using pentaerythritol and triazole linkages - researchg
  • diethyl 2,2-bis(hydroxymethyl)

Sources

Safety & Regulatory Compliance

Safety

2,2-Bis(hydroxymethyl)malonic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and polymer chemists on the safe lifecycle management of highly functionalized intermediates. 2,2-Bis(hydroxymethyl)malonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and polymer chemists on the safe lifecycle management of highly functionalized intermediates. 2,2-Bis(hydroxymethyl)malonic acid (CAS: 173783-71-6) is a tetra-functional building block featuring two carboxylic acid and two primary hydroxyl groups[1]. While highly valuable for synthesizing complex APIs, dendrimers, and advanced polyesters, its dense functionalization presents specific handling and disposal challenges.

This guide provides a self-validating, step-by-step protocol for the safe operational handling, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Because specific empirical safety data for the 173783-71-6 derivative can be limited in standard databases, we extrapolate critical operational parameters from its closest structural analogs, such as 2,2-bis(hydroxymethyl)propionic acid and the parent malonic acid[2][3]. The presence of multiple hydrogen-bonding donors makes this compound highly hygroscopic and water-soluble, while the dicarboxylic acid motif dictates its corrosive potential[3][4].

Table 1: Operational and Hazard Parameters for 2,2-Bis(hydroxymethyl)malonic Acid and Analogs

ParameterValue / CharacteristicOperational Implication
Physical State Solid, crystalline powderProne to aerosolization; presents a severe respiratory hazard[5].
Solubility Highly soluble in H₂O and polar organicsSpills require dry cleanup; aqueous waste requires pH adjustment[2].
Acid Dissociation pKa₁ ~2.8, pKa₂ ~5.7 (est.)Aqueous solutions are acidic and potentially corrosive to metals[3].
Hygroscopicity HighUnsealed containers will absorb moisture, forming corrosive cakes[2].
Primary Hazards Eye damage, skin/respiratory irritationMandates strict PPE (splash goggles, N95/P100 respirators)[6].

Disposal Workflow and Logic

Proper disposal relies on strict phase segregation. Mixing acidic aqueous streams with incompatible organic solvents can trigger exothermic reactions or gas evolution. The following decision tree outlines the logical routing of 2,2-bis(hydroxymethyl)malonic acid waste.

G Start Waste Generation 2,2-Bis(hydroxymethyl)malonic acid State Phase Segregation Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Waste Liquid Aqueous Solution (Acidic) State->Liquid Aqueous Waste Incineration High-Temp Incineration (Afterburner & Scrubber) Solid->Incineration Neutralize Titrate to pH 6-8 (NaOH or NaHCO3) Liquid->Neutralize AqueousDisp Aqueous Waste Stream (Non-RCRA Hazardous) Neutralize->AqueousDisp AqueousDisp->Incineration Licensed Disposal

Decision tree for the phase segregation and disposal of 2,2-Bis(hydroxymethyl)malonic acid.

Step-by-Step Methodologies: Handling and Disposal

Protocol A: Solid Waste Disposal

Solid waste typically consists of expired reagents, contaminated weighing boats, or spilled crystalline powder.

  • PPE Donning : Equip a NIOSH-approved particulate respirator (N95 or higher), nitrile gloves, and chemical splash goggles. Causality: Dicarboxylic acids can cause severe ocular damage and respiratory irritation upon aerosolization[4][6].

  • Collection : Use a non-sparking, anti-static scoop to carefully transfer the solid into a high-density polyethylene (HDPE) waste container. Causality: Sweeping with a standard brush generates airborne dust. HDPE is required because the compound's high hygroscopicity can degrade standard cardboard or thin plastics over time[2][5].

  • Labeling : Label the container as "Hazardous Waste - Solid Organic Acid (2,2-Bis(hydroxymethyl)malonic acid)".

  • Final Routing : Contract a licensed professional waste disposal service. The material must be dissolved in a combustible solvent and destroyed in a chemical incinerator equipped with an afterburner and scrubber[7]. Causality: High-temperature incineration ensures complete thermal breakdown into CO₂ and H₂O, preventing the accumulation of biologically active dicarboxylic acids in municipal landfills and aquatic ecosystems[6][7].

Protocol B: Aqueous Waste Neutralization

Because of its high water solubility, experimental workflows often generate aqueous streams containing dissolved 2,2-bis(hydroxymethyl)malonic acid.

  • Initial Assessment : Measure the pH of the aqueous waste stream. Unneutralized streams will typically register a highly acidic pH between 2.0 and 3.5[2].

  • Titration : Place the waste container in a fume hood. Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring gently, until the pH stabilizes between 6.0 and 8.0. Causality: Discharging unneutralized acidic waste into general aqueous streams violates EPA/RCRA corrosivity standards and can react violently with cyanides or sulfides present in other waste[4].

  • Verification : Confirm the pH using universal indicator paper or a calibrated pH meter. Causality: A self-validating protocol requires empirical confirmation of neutrality before the waste changes custody.

  • Storage and Disposal : Store the neutralized solution in a sealed, vented container away from strong oxidizing agents[4]. Route to your facility's aqueous hazardous waste stream for eventual professional disposal[8].

Protocol C: Spill Response
  • Isolation : Evacuate personnel from the immediate area and ensure adequate ventilation[5].

  • Containment : Do not use water to flush the spill initially. Causality: Adding water to a concentrated dicarboxylic acid powder creates a highly localized, corrosive, and sticky residue that is exceedingly difficult to extract from laboratory surfaces[9].

  • Cleanup : Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Sweep up the mixture using non-sparking tools and transfer it to a hazardous waste bin[7].

  • Decontamination : Once the bulk solid is removed, wash the contaminated surface with a mild soap and water solution to remove residual acidic traces[9].

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Bis(hydroxymethyl)malonic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling 2,2-Bis(hydroxymethyl)malonic acid, like any chemical, requires a thorough u...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling 2,2-Bis(hydroxymethyl)malonic acid, like any chemical, requires a thorough understanding of its properties to mitigate risk effectively. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why"

2,2-Bis(hydroxymethyl)malonic acid is an organic acid, typically encountered as a solid white powder or crystal. While it is a valuable building block in synthesis, its physical and chemical properties present specific hazards that dictate our safety protocols. A comprehensive risk assessment is the foundation of a robust safety plan.

Key Hazards:

  • Eye, Skin, and Respiratory Irritation: Direct contact with the solid or its solutions can cause irritation to the skin, eyes, and respiratory system.[1][2] Some safety data sheets for the closely related malonic acid classify it as a substance that causes serious eye damage.[3][4][5][6]

  • Inhalation of Particulates: As a fine powder, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of airborne dust.[1] This can lead to respiratory tract irritation.[3][6]

  • Combustibility and Dust Explosion: Like many fine organic powders, dust from this material can form explosive mixtures with air.[1][4] Therefore, creating and containing dust is a critical safety concern.

Understanding these hazards—irritation from direct contact and the risk of inhaling fine particulates—is what informs every subsequent choice in PPE and handling procedures.

Core Protective Equipment: Your Primary Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the quantities of material being handled. The following outlines the minimum required PPE for handling 2,2-Bis(hydroxymethyl)malonic acid in a laboratory setting.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All work involving the handling of solid 2,2-Bis(hydroxymethyl)malonic acid, especially weighing and transfers that can generate dust, must be conducted within a properly functioning chemical fume hood.[7][8][9] A fume hood is designed to pull fumes and particulates away from the user, significantly reducing the risk of inhalation.[9]

Task-Specific PPE Selection

The level of PPE required is directly proportional to the risk of exposure. The following table provides guidance for common laboratory tasks.

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical splash goggles[1][10]Chemical-resistant gloves (e.g., Nitrile)[9][10]Fully-buttoned lab coat[10]Not required if handled within a certified chemical fume hood.
Preparing Solutions Chemical splash goggles and, for larger volumes (>1L), a face shield[8][11]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[8][10]Lab coat or chemical-resistant apron over a lab coat[8][10]Not required if handled within a certified chemical fume hood.
Cleaning Small Spills (<10g) Chemical splash goggles[10]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[10]Fully-buttoned lab coat[10]Use a NIOSH/MSHA approved respirator if cleanup generates dust outside a fume hood.[12]
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI-approved chemical splash goggles are required any time this chemical is handled.[10] They provide a seal around the eyes, offering protection from dust and splashes that standard safety glasses do not.[1] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][11]

  • Hand Protection: Nitrile gloves are generally sufficient for incidental contact.[9][10] It is imperative to check the manufacturer's compatibility chart for the specific gloves used.[10] After handling the chemical, gloves should be removed promptly using the proper technique to avoid contaminating your skin, and hands should be washed thoroughly.[1][10]

  • Body Protection: A fully-buttoned lab coat is mandatory to protect skin and personal clothing.[9][10] For operations involving larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.[8]

Operational and Disposal Plans

A successful safety protocol extends beyond simply wearing PPE. It includes the procedural steps for its use, what to do in an emergency, and how to dispose of materials safely.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "doffing" process is particularly important, as this is when exposure can easily occur.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Spill and Exposure Procedures

Even with the best precautions, accidents can happen. A clear, immediate action plan is essential.

  • Small Spill (Solid, <10g, inside a fume hood):

    • Ensure your PPE is intact.

    • Carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste.[10]

    • Wipe the area with a damp cloth.

    • Dispose of the cloth and any contaminated materials as hazardous waste.[6]

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[10]

    • If the spill is significant or if there is a risk of dust inhalation, call your institution's emergency response team (e.g., EH&S).[10][11]

    • Do not attempt to clean up a large spill without proper training and respiratory protection.[10]

  • First Aid and Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][7]

    • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen and seek medical attention.[3]

Disposal Plan

Proper disposal prevents harm to both individuals and the environment.

  • Chemical Waste: All waste containing 2,2-Bis(hydroxymethyl)malonic acid, including spilled material and contaminated cleaning supplies, must be collected in a clearly labeled, sealed container.[6][13]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated hazardous waste container. Do not discard them in the regular trash.

  • Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

By integrating a deep understanding of the chemical's hazards with rigorous, procedure-driven safety protocols, you create a laboratory environment that fosters both scientific advancement and personal well-being. This guide serves as a foundational resource, but it is incumbent upon every researcher to consult their institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing work.

References

  • Organic Acid Standard Operating Procedure.
  • Acids, Organic. Washington State University, Environmental Health & Safety.
  • Material Safety Data Sheet for 2-Hexadecyl-malonic acid. Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet for 2,2-Bis(hydroxymethyl)propionic acid. Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet for Malonic Acid, Reagent. Spectrum Chemical.
  • Safety D
  • Standard Operating Procedures for Organic Acids.
  • Safety D
  • Safety Data Sheet for Malonic Acid. Fisher Scientific.
  • Safety Data Sheet for 2,2-Bis(hydroxymethyl)propionic acid. Fisher Scientific.
  • Acids Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.
  • Acid Handling Standard Operating Procedure. University of Utah, Office of Environmental Health & Safety.
  • Safety Data Sheet for Diethyl bis(hydroxymethyl)
  • Safety Data Sheet for Malonic acid. MilliporeSigma.
  • Malonic Acid, Reagent Safety Data Sheet. Columbus Chemical Industries, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(hydroxymethyl)malonic acid
Reactant of Route 2
2,2-Bis(hydroxymethyl)malonic acid
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